Benzathine
Description
RN given refers to parent cpd with specified locants for phenylmethyl groups; structure
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHORIMYRDESRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-75-8 (diacetate), 3412-76-8 (di-hydrochloride) | |
| Record name | Benzathine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048359 | |
| Record name | N,N'-Dibenzylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS] | |
| Record name | Benzathine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
140-28-3 | |
| Record name | Benzathine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzathine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzathine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzathine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dibenzylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C659VZ7P7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Benzathine Benzylpenicillin Against Treponema pallidum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzathine benzylpenicillin remains the cornerstone of syphilis therapy, demonstrating sustained efficacy against its causative agent, the spirochete Treponema pallidum. This technical guide delineates the molecular mechanism underpinning this therapeutic success. Benzylpenicillin, a β-lactam antibiotic, exerts its bactericidal effect by targeting and inhibiting essential enzymes known as penicillin-binding proteins (PBPs). These enzymes play a critical role in the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall. By acylating the active site of these transpeptidases, penicillin prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent osmotic lysis of the bacterium. This document provides a comprehensive overview of the known T. pallidum PBPs, quantitative data on the antibiotic's efficacy, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and workflows.
Introduction
Treponema pallidum is a Gram-negative spirochete characterized by its unique cell envelope structure, which includes a cytoplasmic membrane, a thin peptidoglycan layer, and an outer membrane. The peptidoglycan layer is crucial for maintaining the bacterium's helical shape and protecting it from osmotic stress. The biosynthesis of this peptidoglycan layer is a complex process that culminates in the cross-linking of glycan chains by the enzymatic activity of penicillin-binding proteins (PBPs). This compound benzylpenicillin, a long-acting formulation of penicillin G, provides sustained low concentrations of the antibiotic, which is critical for eliminating the slow-growing T. pallidum.
The Molecular Target: Penicillin-Binding Proteins (PBPs)
The primary targets of benzylpenicillin in T. pallidum are the PBPs, a group of membrane-associated enzymes responsible for the transpeptidation and carboxypeptidation reactions in peptidoglycan synthesis. Inhibition of these enzymes is the central event in the antibiotic's mechanism of action.
Identification and Characterization of T. pallidum PBPs
Several PBPs have been identified in T. pallidum through their covalent binding of radiolabeled penicillin. These proteins are distinguished by their molecular masses. Studies have identified T. pallidum PBPs with apparent molecular masses of 180, 94, 89, 80, 68, 63, 61, 58, 41, and 38 kilodaltons (kDa)[1][2]. The 94-kDa and 58-kDa proteins have demonstrated the highest affinity for benzylpenicillin[3][4].
The Anomaly of Tp47
Interestingly, a 47-kDa protein in T. pallidum, known as Tp47, has been shown to possess β-lactamase activity, capable of hydrolyzing the β-lactam ring of penicillin[5]. However, this activity is subject to strong product inhibition, which may explain the continued susceptibility of T. pallidum to penicillin[5]. This inherent but self-limiting resistance mechanism is a key area of ongoing research.
Mechanism of Inhibition of Peptidoglycan Synthesis
The bactericidal action of benzylpenicillin is a direct consequence of its interference with peptidoglycan synthesis. The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows penicillin to bind to the active site of the PBP transpeptidases.
The core mechanism involves the following steps:
-
Binding: Benzylpenicillin binds to the active site of the PBP.
-
Acylation: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent penicilloyl-enzyme intermediate.
-
Inactivation: This acylation reaction inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for cross-linking the peptidoglycan strands.
-
Cell Wall Degradation: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, results in a weakened cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
dot
References
- 1. mednexus.org [mednexus.org]
- 2. Identification of Treponema pallidum penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum | Semantic Scholar [semanticscholar.org]
- 5. A novel beta-lactamase activity from a penicillin-binding protein of Treponema pallidum and why syphilis is still treatable with penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Workhorse: A Deep Dive into the Pharmacokinetics of Benzathine Penicillin G Across Animal Models
For Immediate Release
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the pharmacokinetic profile of benzathine penicillin G (BPG), a long-acting penicillin formulation, across various animal models. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
This compound penicillin G remains a cornerstone in veterinary medicine for the treatment and prevention of susceptible bacterial infections. Its long-acting properties, stemming from its low solubility and slow release from the injection site, offer significant advantages in therapeutic management. Understanding its pharmacokinetic behavior in different species is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of antimicrobial resistance.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound penicillin G varies considerably across different animal species, influenced by physiological factors such as metabolism and drug distribution. The following tables summarize key pharmacokinetic parameters observed in cattle, sheep, and swine following intramuscular (IM) or subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of this compound Penicillin G in Cattle
| Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| 12,000 U/kg IM (this compound G alone) | - | - | - | - | [1] |
| 9,000 U/kg IM (Combination with Procaine (B135) Penicillin G) | 0.58 ± 0.15 | ~2 | - | - | [1][2] |
| 24,000 U/kg IM (Combination with Procaine Penicillin G) | - | ~2 | 58 | - | [1][2] |
| 8,800 U/kg SC (Combination with Procaine Penicillin G) | 0.44 ± 0.02 | - | - | - | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound Penicillin G in Sheep
| Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Data for this compound Penicillin G alone in sheep is limited in the provided search results. | - | - | - | - |
Table 3: Pharmacokinetic Parameters of this compound Penicillin G in Swine (Piglets)
| Dose and Route | Cmax (µg/mL) | Tmax (h) | Mean Residence Time (MRT) (h) | AUC (µg·h/mL) | Reference |
| 33,000 IU/kg IM (Combination with Procaine Penicillin G) | Higher than SC | - | Shorter than SC | - | [3] |
| 100,000 IU/kg IM (Combination with Procaine Penicillin G) | Higher than SC | - | Shorter than SC | - | [3] |
| 33,000 IU/kg SC (Combination with Procaine Penicillin G) | Lower than IM | - | Longer than IM | - | [3] |
| 100,000 IU/kg SC (Combination with Procaine Penicillin G) | Lower than IM | - | Longer than IM | - | [3] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound penicillin G, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The active moiety, penicillin G, specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.
Caption: Mechanism of action of this compound Penicillin G.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are synthesized protocols based on common practices reported in the literature.
General Protocol for a Pharmacokinetic Study of Intramuscular this compound Penicillin G in Cattle
This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of BPG in cattle.
Caption: General experimental workflow for a cattle pharmacokinetic study.
Key Methodological Details:
-
Animals: Studies often utilize healthy, castrated male cattle (steers) of a specific breed and weight range to ensure uniformity.
-
Housing and Diet: Animals are typically housed in individual stalls and provided with a standard diet and water ad libitum.
-
Drug Administration: A commercially available formulation of this compound penicillin G is administered via deep intramuscular injection. The injection site (e.g., gluteal or cervical muscles) is a critical variable that can influence absorption rates.
-
Blood Sampling: Blood samples are collected via jugular catheters at predefined intervals before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Analytical Methodology: Quantification of Penicillin G in Plasma
Accurate quantification of penicillin G in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Typical HPLC-UV Method Parameters:
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step to remove interfering macromolecules. This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.
-
Detection: UV detection is performed at a specific wavelength, often around 225 nm.
-
Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[4][5]
Typical LC-MS/MS Method Parameters:
-
Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and may include SPE.
-
Chromatographic Separation: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid, is often employed.
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6][7]
-
Validation: The method is rigorously validated according to established guidelines to ensure its accuracy and reliability for quantifying penicillin G in biological matrices.[6][7]
Pharmacokinetic Principles of this compound Penicillin G
The long-acting nature of this compound penicillin G is a result of its unique formulation and subsequent pharmacokinetic profile.
Caption: Pharmacokinetic pathway of this compound Penicillin G.
Key Pharmacokinetic Processes:
-
Absorption: Following intramuscular injection, the sparingly soluble this compound penicillin G forms a depot at the site of administration. The slow dissolution of the salt and subsequent hydrolysis release penicillin G into the systemic circulation over an extended period.[8][9]
-
Distribution: Once in the bloodstream, penicillin G is distributed to various tissues throughout the body.
-
Metabolism: Penicillin G undergoes limited metabolism in the liver.
-
Excretion: The primary route of elimination for penicillin G is renal excretion.
Conclusion
This technical guide provides a consolidated overview of the pharmacokinetics of this compound penicillin G in key animal models. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers and professionals in the field of veterinary drug development. A thorough understanding of the species-specific pharmacokinetic profiles is essential for the rational and effective use of this important long-acting antimicrobial agent, ultimately contributing to improved animal health and welfare. Further research is warranted to fill the existing data gaps, particularly for species like sheep and dogs, to further refine therapeutic strategies.
References
- 1. Disposition of penicillin G after administration of this compound penicillin G, or a combination of this compound penicillin G and procaine penicillin G in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound penicillin G and procaine penicillin G in piglets: comparison of intramuscular and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Description of Plasma Penicillin G Concentrations after Intramuscular Injection in Double-Muscled Cows to Optimize the Timing of Antibiotherapy for Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. Penicillins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benzathine Penicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzathine penicillin, a long-acting injectable antibiotic, remains a cornerstone in the treatment of various bacterial infections, most notably syphilis and streptococcal pharyngitis. Its efficacy is intrinsically linked to its unique molecular structure—a salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of N,N'-dibenzylethylenediamine (this compound). This configuration results in low aqueous solubility, enabling the slow release of active penicillin G from the intramuscular depot site and ensuring prolonged therapeutic concentrations. This guide provides a detailed examination of the molecular architecture, physicochemical properties, mechanism of action, and relevant experimental methodologies of this compound penicillin.
Molecular Structure and Composition
This compound penicillin is a semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.[1][2] The result is a salt in which two molecules of benzylpenicillin act as counter-anions for one molecule of the this compound base (a 2:1 compound).[3][4]
The core structure of the active component, penicillin G, features a thiazolidine (B150603) ring fused to a four-membered β-lactam ring.[5][6] This strained β-lactam moiety is critical for its antibacterial activity.[6] The this compound component serves as a stabilizer, forming a salt that significantly reduces the molecule's solubility in water.[4][7]
The chemical designation for the tetrahydrate form is (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate.[8][9][10]
References
- 1. Penicillin G this compound (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, Penicillin G | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 4. Buy this compound benzylpenicillin | 1538-09-6 | >98% [smolecule.com]
- 5. This compound Benzylpenicillin Sterile or Penicillin G this compound sterile Raw Material, API (CAS 1538-09-6) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. newdruginfo.com [newdruginfo.com]
- 10. Penicillin G this compound Monograph for Professionals - Drugs.com [drugs.com]
The Enduring Quest for Sustained Antibacterial Action: A Technical History of Long-Acting Penicillin Formulations
For decades, penicillin has been a cornerstone of antibacterial therapy. However, its rapid elimination from the body necessitated frequent, often painful, injections. This clinical challenge spurred the development of long-acting or "repository" penicillin formulations, a pivotal advancement in the treatment of bacterial infections. This technical guide delves into the historical development of these formulations, providing a detailed examination of their composition, pharmacokinetic profiles, and the experimental methodologies used to evaluate them.
The journey from the initial discovery of penicillin to the creation of formulations that could maintain therapeutic drug levels for days or even weeks is a story of innovative pharmaceutical development. This evolution was driven by the urgent need to improve patient compliance and therapeutic efficacy, particularly for diseases like syphilis and rheumatic fever that require prolonged treatment.
From Fleeting Efficacy to Sustained Action: The Evolution of Penicillin Formulations
The earliest use of penicillin G (benzylpenicillin) involved the administration of its water-soluble salts, such as sodium or potassium penicillin. While effective, these aqueous solutions resulted in a rapid peak in plasma concentration followed by swift renal clearance, with a half-life of only about 30 minutes.[1] This necessitated frequent injections, as often as every 4-6 hours, to maintain therapeutic concentrations.[1]
The quest for a longer-acting formulation led to the development of several key innovations:
-
Procaine (B135) Penicillin G (PPG): First approved in the United States in April 1948, procaine penicillin G was a significant breakthrough.[2] It is an equimolecular compound of procaine and penicillin G, administered as an intramuscular suspension.[3] The lower solubility of this salt compared to aqueous penicillin G results in slower dissolution and absorption from the injection site. This formulation typically provides therapeutic concentrations for about 12 to 24 hours, allowing for once- or twice-daily dosing.[1][3]
-
Procaine Penicillin in Oil with Aluminum Monostearate (PAM): To further prolong the action of procaine penicillin, formulations incorporating an oil-based vehicle with aluminum monostearate were developed. The aluminum monostearate acts as a gelling and suspending agent, increasing the viscosity of the formulation and further slowing the release of procaine penicillin from the intramuscular depot.[4][5] This resulted in a more sustained release profile compared to aqueous suspensions of procaine penicillin G.
-
Benzathine Penicillin G (BPG): Patented in 1950, this compound penicillin G represented a major leap forward in prolonging the therapeutic window of penicillin.[6] This formulation is the salt of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (this compound). Its very low solubility in water results in extremely slow dissolution at the injection site, leading to a prolonged, low-level release of penicillin G into the bloodstream.[7] A single intramuscular injection of this compound penicillin G can maintain therapeutic concentrations for several weeks, making it the treatment of choice for conditions like syphilis and for the prevention of rheumatic fever.[1][8]
Comparative Pharmacokinetics of Penicillin G Formulations
The following table summarizes the key pharmacokinetic parameters for the different penicillin G formulations, providing a quantitative comparison of their performance.
| Formulation | Mean Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Duration of Therapeutic Concentration |
| Aqueous Penicillin G (IV) | High (e.g., 45 mcg/mL after 1 million units)[9] | Rapid (end of infusion)[9] | Short (requires dosing every 4-6 hours)[1] |
| Procaine Penicillin G (IM) | Moderate | ~4 hours[3] | 12-24 hours[1][3] |
| This compound Penicillin G (IM) | Low (e.g., 259 ng/mL after 2.4 million units)[8] | 48 hours[8] | Up to 4 weeks[10] |
Key Experimental Protocols
The development and evaluation of these long-acting formulations relied on robust experimental methodologies to assess their pharmacokinetic profiles and therapeutic efficacy.
Measurement of Penicillin Concentration in Blood
Early methods for quantifying penicillin in biological fluids were primarily microbiological assays. These assays were based on the principle of bacterial growth inhibition.
1. Cylinder-Plate (Cup-Plate) Bioassay:
-
Principle: This agar (B569324) diffusion method measures the diameter of the zone of inhibition of a susceptible microorganism (e.g., Staphylococcus aureus or Sarcina lutea) caused by the diffusion of penicillin from a cylinder or "cup" placed on the agar surface.[7] The diameter of the zone is proportional to the concentration of penicillin in the sample.
-
Protocol Outline:
-
Prepare agar plates seeded with a standardized suspension of the test organism.
-
Place sterile, flat-bottomed cylinders vertically on the agar surface.
-
Pipette a defined volume of the penicillin standard solutions and the test samples (e.g., patient serum) into the cylinders.
-
Incubate the plates under controlled conditions.
-
Measure the diameter of the zones of inhibition.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the penicillin concentration of the standards.
-
Determine the concentration of penicillin in the test samples from the standard curve.[11][12]
-
2. Turbidimetric Bioassay:
-
Principle: This method measures the inhibition of bacterial growth in a liquid medium. The turbidity of a bacterial culture, which is proportional to the bacterial growth, is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a series of tubes containing a suitable liquid culture medium.
-
Inoculate the tubes with a standardized suspension of the test organism.
-
Add varying concentrations of penicillin standards and the test samples to the tubes.
-
Incubate the tubes under controlled conditions.
-
Measure the turbidity of each tube using a spectrophotometer.
-
The concentration of penicillin in the test sample is determined by comparing the turbidity with that of the standard curve.[12]
-
3. High-Performance Liquid Chromatography (HPLC):
With advancements in analytical chemistry, HPLC methods became the standard for quantifying penicillin in biological fluids due to their higher specificity, sensitivity, and reproducibility compared to bioassays.[13]
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by a detector (e.g., UV or mass spectrometry) as it elutes from the column.
-
Typical Protocol Outline:
-
Sample Preparation: Plasma or serum samples are typically deproteinized, often using an acid like sulfuric acid followed by a precipitating agent such as sodium tungstate, or by protein precipitation with a solvent like acetonitrile.[13][14] An internal standard (e.g., penicillin V) is added to correct for variations in extraction and analysis.[13]
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge (e.g., C18) to concentrate the penicillin and remove interfering substances. The penicillin is then eluted with a suitable solvent.[13]
-
Derivatization (optional but common in early HPLC-UV methods): To enhance UV detection, the eluted penicillin may be derivatized. A common method involves reaction with 1,2,4-triazole (B32235) and mercuric chloride to form a UV-absorbing complex.[13]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the penicillin.[13][14]
-
Detection: The concentration of penicillin is quantified using a UV detector at a specific wavelength or, in more modern methods, a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.[13][14]
-
Animal Models for Pharmacokinetic Studies
Animal models, such as rabbits and dogs, were crucial in the initial development and screening of long-acting penicillin formulations before human trials. These studies helped to determine the absorption, distribution, and elimination characteristics of the different formulations.
Visualizing the Developmental Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical progression of long-acting penicillin development and a typical experimental workflow for pharmacokinetic analysis.
Conclusion
The historical development of long-acting penicillin formulations marks a significant milestone in infectious disease management. Through the innovative application of pharmaceutical sciences, the challenge of penicillin's short biological half-life was overcome, leading to more effective and patient-friendly treatment regimens. The progression from aqueous solutions to procaine and this compound salts, and the use of specialized vehicles like oil with aluminum monostearate, demonstrates a clear and logical evolution in drug delivery technology. The experimental protocols, from early bioassays to modern chromatographic techniques, have provided the essential data to understand and compare the performance of these life-saving medications. This rich history of development continues to inform the design of modern long-acting injectable drug products.
References
- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 2. An In-depth Analysis of Penicillin G Procaine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. US2507193A - Penicillin product - Google Patents [patents.google.com]
- 5. Nonlactating-cow therapy with a formulation of penicillin and novobiocin: therapeutic and prophylactic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of Intramuscular Injectable this compound Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after this compound Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fsis.usda.gov [fsis.usda.gov]
An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Benzathine Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of benzathine penicillin G (BPG), focusing on its solubility and dissolution characteristics. Understanding these properties is critical for the development of effective and stable dosage forms, particularly for long-acting parenteral formulations.
Executive Summary
This compound penicillin G is an antibiotic known for its very low solubility in aqueous solutions, a property that is fundamental to its long-acting therapeutic effect. After intramuscular injection, the sparingly soluble salt slowly dissolves in bodily fluids, gradually releasing penicillin G into circulation.[1] This guide details the solubility of BPG in various solvents, explores factors influencing its dissolution rate, and outlines experimental protocols for the characterization of these properties. The use of formulation strategies such as solid dispersions and micellar systems to enhance dissolution is also discussed.
Solubility Profile
This compound penicillin G is described as a white or almost white crystalline powder.[2][3] Its solubility is a key parameter influencing its bioavailability and pharmacokinetic profile.
Qualitative and Quantitative Solubility Data
The solubility of this compound penicillin G has been characterized in a range of solvents. It is notably very slightly soluble in water and sparingly soluble in alcohol.[3][4] More specific quantitative data is summarized in the table below.
| Solvent/System | Solubility Description | Quantitative Value | Reference |
| Water | Very slightly soluble | ~0.33 mg/mL (1 g in 3000 mL) | [2] |
| Water | Very slightly soluble | 0.15 mg/mL | [5] |
| Ethanol (96%) | Slightly soluble | - | [2] |
| Alcohol | Sparingly soluble | - | [3] |
| Dimethylformamide | Freely soluble | - | [2] |
| Formamide | Freely soluble | - | [2] |
| DMSO | Soluble | ≥ 250 mg/mL | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Soluble | ≥ 2.08 mg/mL | [6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Soluble | ≥ 2.08 mg/mL | [6] |
| 10% DMSO / 90% Corn Oil | Soluble | ≥ 2.08 mg/mL | [6] |
Dissolution Characteristics
The dissolution of this compound penicillin G from a formulation is the rate-limiting step for its absorption and, consequently, its therapeutic action.[7] Various factors, including its crystalline structure and particle size, influence its dissolution rate.[8]
Enhancing Dissolution: Formulation Strategies
Due to its hydrophobic nature, several formulation strategies have been explored to improve the wettability and dissolution rate of BPG.
The preparation of solid dispersions with hydrophilic carriers has been shown to significantly enhance the dissolution rate of BPG.[9] This is attributed to a reduction in drug particle size, improved wettability, and the solubilizing effect of the carrier.[4]
| Carrier | Drug:Carrier Ratio | % Drug Released at 60 min | Reference |
| PEG 4000 | 50:50 | 73% | [4] |
| PEG 4000 | 70:30 | 45% | [4] |
| HPMC | 50:50 | 61% | [4] |
| HPMC | 70:30 | 51% | [4] |
| Mannitol | 50:50 | 57% | [4] |
| Mannitol | 70:30 | 49% | [4] |
The use of surfactants to form micellar systems can increase the apparent solubility of BPG in aqueous solutions. A study using sodium deoxycholate (NaDC) demonstrated that a micellar system could incorporate up to 90% of the BPG, effectively increasing its solubility.[7]
Experimental Protocols
Accurate and reproducible methods for determining the solubility and dissolution of this compound penicillin G are essential for drug development and quality control.
Solubility Determination (Equilibrium Method)
This method is used to determine the saturation solubility of a compound in a given solvent.
-
Preparation of Supersaturated Solution : Add an excess amount of this compound penicillin G powder to the solvent of interest (e.g., water, buffer of a specific pH) in a sealed container.[7]
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation : Withdraw a sample from the supernatant. To avoid including undissolved particles, filter the sample through a suitable membrane filter (e.g., 0.45 µm).
-
Analysis : Analyze the concentration of this compound penicillin G in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation : The determined concentration represents the saturation solubility of the drug in that solvent at the specified temperature.
In Vitro Dissolution Testing (USP Apparatus 1 - Basket Method)
This method is commonly used to assess the dissolution rate of solid dosage forms.[4] The FDA's Dissolution Methods database can be consulted for specific product methodologies.[10][11]
-
Apparatus Setup : Assemble the USP Apparatus 1 (basket) dissolution tester.
-
Dissolution Medium : Fill the vessels with a specified volume (e.g., 900 mL) of the dissolution medium (e.g., phosphate (B84403) buffer, pH 7.4).[4] Deaerate the medium if necessary.[12]
-
Temperature and Speed : Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the rotational speed of the basket to a specified rate (e.g., 50 rpm).[4][12]
-
Sample Introduction : Place the this compound penicillin G sample (e.g., pure drug or a formulation in a hard gelatin capsule) into the basket.[4]
-
Sampling : At predetermined time intervals, withdraw an aliquot of the dissolution medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).[4]
-
Analysis : Determine the concentration of dissolved this compound penicillin G in each sample using a suitable analytical technique (e.g., HPLC).
-
Data Analysis : Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Experimental Workflow
References
- 1. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 3. drugs.com [drugs.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Penicillin G this compound Monohydrate [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
In Vitro Susceptibility of Streptococcal Strains to Benzathine Penicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillins, particularly benzathine penicillin G, have long been a cornerstone in the treatment of infections caused by various species of Streptococcus. Their efficacy is rooted in their ability to inhibit bacterial cell wall synthesis. However, the emergence of strains with reduced susceptibility necessitates continuous surveillance and a thorough understanding of the interplay between the antibiotic and the pathogen. This technical guide provides an in-depth overview of the in vitro susceptibility of clinically relevant streptococcal strains to this compound penicillin, details the standardized methodologies for its determination, and illustrates the key mechanisms of action and resistance.
Data Presentation: Quantitative Susceptibility Data
The in vitro activity of this compound penicillin against streptococcal isolates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for key streptococcal species. Interpretive criteria for susceptibility are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Streptococcus pyogenes (Group A Streptococcus)
S. pyogenes remains largely susceptible to penicillin, which is the drug of choice for treating infections like pharyngitis.[5] While resistance is rare, some isolates with reduced susceptibility have been reported, often associated with mutations in the penicillin-binding protein 2X (pbp2x) gene.[6]
| Study Reference | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Penicillin Resistance Rate |
| Ndiaye et al. (Senegal)[5] | 40 | - | 0.023 | 0% (2 intermediate) |
| Musser et al. (Global)[6] | Subset of 7,025 | - | - | Reduced susceptibility linked to pbp2x mutations |
| Doğan et al. (Turkey)[7] | - | - | - | 0% |
| Agrawal et al.[7] | - | - | - | Reports of resistance |
Streptococcus agalactiae (Group B Streptococcus)
Group B Streptococcus (GBS) is a leading cause of neonatal infections. Penicillin is the primary agent for prophylaxis and treatment.[8] While isolates are generally considered susceptible, surveillance is ongoing.[9][10][11]
| Study Reference | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Penicillin Resistance Rate |
| Hrelic et al. (Canada)[12] | 158 | - | - | 0% (Highest MIC 0.064 µg/mL) |
| Martins et al. (Argentina)[11] | 62 | - | - | 0% |
| Hays et al. (USA)[10] | 192 | - | - | 0% |
| Metcalf et al. (USA)[9] | 102 | 0.064 | 0.064 | 0% |
| Giermaziak et al. (Poland)[13] | 165 | - | - | 0% (MIC range 0.032-0.125 µg/mL) |
Streptococcus pneumoniae
Penicillin resistance in S. pneumoniae is a significant clinical concern and is primarily mediated by alterations in penicillin-binding proteins (PBPs) that reduce their affinity for β-lactam antibiotics.[14][15][16][17] The interpretation of MIC values for S. pneumoniae often depends on the site of infection (meningeal vs. non-meningeal).[2][18]
| Study Reference | Number of Isolates | Penicillin Susceptibility Status | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Jones et al. (Canada, 2002)[19] | 2,539 | 15.0% non-susceptible | - | - |
| Jacobs et al. (USA)[20] | 108 | 49 susceptible, 33 intermediate, 26 resistant | - | Cefotaxime MIC90: 0.06 (S), 0.5 (I), 2.0 (R) |
| Imöhl et al. (Germany, 1997-2013)[2] | 20,437 | 5.3% intermediate, 1.4% resistant (pre-2008 CLSI) | - | - |
| Pfaller et al. (USA)[21] | 183 | 32.8% S, 36.1% I, 31.1% R (Agar dilution) | - | - |
Viridans Group Streptococci (VGS)
This heterogeneous group of streptococci are common inhabitants of the oral flora and can cause infective endocarditis. Penicillin susceptibility is variable, with resistance being more common in this group compared to beta-hemolytic streptococci.[22][23]
| Study Reference | Number of Isolates | Penicillin Susceptibility Rate |
| Biedenbach et al. (USA, 1994-2002)[24] | - | 3 isolates were penicillin non-susceptible |
| Doern et al. (Global)[25] | 27 (from endophthalmitis) | 85.7% |
| Mushtaq et al. (South Africa)[26] | 211 | 62% |
| Jacobs et al. (USA, 2010-2020)[23] | 14,981 | 71.0% (S. mitis), 80.9% (S. oralis), 86.3% (non-speciated) |
Experimental Protocols
Accurate determination of in vitro susceptibility is critical. The following are standardized methods for testing streptococcal susceptibility to penicillin.
Broth Microdilution Method
This method is considered a gold standard for determining MICs.[27]
-
Inoculum Preparation :
-
Select three to five well-isolated colonies of the streptococcal strain from an overnight culture on a non-selective agar (B569324) plate (e.g., sheep blood agar).
-
Suspend the colonies in a sterile liquid medium (e.g., saline or Mueller-Hinton broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[1]
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[21]
-
-
Preparation of Microdilution Plates :
-
Use sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound penicillin in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.[21][24] The concentration range should bracket the expected MIC values.
-
Dispense 100 µL of each antibiotic dilution into the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
-
-
Inoculation and Incubation :
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours. For fastidious organisms like S. pneumoniae, incubation in an atmosphere of 5% CO2 may be required.[1]
-
-
Interpretation of Results :
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[28]
-
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation :
-
Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[27]
-
-
Inoculation of Agar Plate :
-
Application of Antibiotic Disks :
-
Aseptically place a paper disk containing a standardized amount of penicillin (e.g., 10 units) onto the agar surface.
-
For S. pneumoniae, a 1 µg oxacillin (B1211168) disk is often used as a surrogate for screening for penicillin resistance. Isolates with a zone of inhibition of ≤19 mm should be further tested by an MIC method.[21][29]
-
-
Incubation :
-
Invert the plates and incubate at 35°C ± 2°C for 20-24 hours. Incubation in 5% CO2 is recommended for streptococci.[1]
-
-
Measurement and Interpretation :
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in penicillin susceptibility testing.
Caption: Mechanism of penicillin action and resistance in Streptococcus.
Caption: Workflow for the broth microdilution susceptibility test.
Caption: Workflow for the disk diffusion susceptibility test.
Conclusion
While this compound penicillin remains a highly effective agent against many streptococcal species, particularly S. pyogenes and S. agalactiae, the landscape of antimicrobial susceptibility is dynamic. The prevalence of resistance in S. pneumoniae and the increasing non-susceptibility in Viridans group streptococci underscore the critical need for diligent in vitro susceptibility testing. Adherence to standardized protocols, such as those detailed in this guide, is paramount for generating accurate and reproducible data. This information is essential for guiding clinical therapy, informing public health strategies, and driving the development of new antimicrobial agents. The molecular mechanisms of resistance, primarily through alterations in penicillin-binding proteins, continue to be an important area of research for understanding and overcoming these challenges.
References
- 1. nicd.ac.za [nicd.ac.za]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. megumed.de [megumed.de]
- 4. iacld.com [iacld.com]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibilities of Group B Streptococcus Isolates from Prenatal Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibilities of Group B Streptococci Isolated from Patients with Invasive Disease: 10-Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility patterns and prevalence of group B Streptococcus isolated from pregnant women in Misiones, Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin susceptibility and macrolide-lincosamide-streptogramin B resistance in group B Streptococcus isolates from a Canadian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. antibiotics - By what mechanism does penicillin resistance usually develop in Streptococcus pneumoniae? - Biology Stack Exchange [biology.stackexchange.com]
- 16. Mechanisms of Penicillin Resistance in Streptococcus pneumoniae: Targets, Gene Transfer and Mutations | Semantic Scholar [semanticscholar.org]
- 17. Resistance to β-lactams in Streptococcus pneumoniae | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 18. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antimicrobial Susceptibilities of Streptococcus pneumoniae Clinical Isolates Obtained in Canada in 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of E test with standard broth microdilution for determining antibiotic susceptibilities of penicillin-resistant strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. panel.aam.org.ar [panel.aam.org.ar]
- 23. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Patterns among Viridans Group Streptococcal Isolates from Infective Endocarditis Patients from 1971 to 1986 and 1994 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. In vitro antimicrobial susceptibility of viridans streptococci isolated from blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. asm.org [asm.org]
- 28. m.youtube.com [m.youtube.com]
- 29. Evaluation of the PASCO Strep Plus Broth Microdilution Antimicrobial Susceptibility Panels for Testing Streptococcus pneumoniae and Other Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Benzathine Penicillin G in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of benzathine penicillin G under acidic conditions. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of the stability and degradation kinetics of this widely used antibiotic. This document outlines the primary degradation mechanisms, identifies the resulting products, presents quantitative kinetic data, and details the experimental protocols used for such analyses.
Introduction
This compound penicillin G, a long-acting form of penicillin G, is susceptible to degradation in acidic environments, which can impact its therapeutic efficacy. The core mechanism of this degradation involves the hydrolysis of the strained β-lactam ring, a key structural feature for the antibacterial activity of penicillins.[1][2] Understanding the pathways and kinetics of this degradation is crucial for the formulation of stable dosage forms and for predicting the behavior of the drug in various physiological and environmental conditions.
Core Degradation Pathways in Acidic Conditions
Under acidic conditions, this compound penicillin G primarily undergoes two initial degradation pathways, leading to the formation of several inactive products. The principal mechanism is the acid-catalyzed hydrolysis of the amide bond within the β-lactam ring.
The two main initial degradation products are penillic acid and penicilloic acid .[3][4][5] Penicilloic acid can be further converted to penilloic acid under acidic conditions.[6]
Formation of Penillic Acid
In strongly acidic solutions, penicillin G can rearrange to form penicillenic acid, which is then rapidly converted to penillic acid.[3] This pathway is a significant contributor to the overall degradation of penicillin G in acidic media.
Formation of Penicilloic Acid and Penilloic Acid
The acid-catalyzed hydrolysis of the β-lactam ring of the undissociated penicillin G molecule leads to the formation of penicilloic acid.[3][5] This reaction is a key step in the inactivation of the antibiotic. Subsequently, under acidic conditions, penicilloic acid can undergo decarboxylation to form penilloic acid.[6]
The following diagram illustrates the primary degradation pathways of Penicillin G in an acidic environment.
Quantitative Degradation Kinetics
The degradation of penicillin G in aqueous solutions follows pseudo-first-order kinetics.[7] The rate of degradation is significantly influenced by pH and temperature.
Effect of pH on Degradation Rate
Acidic conditions markedly accelerate the degradation of penicillin G. The stability is at its maximum in the neutral pH range, approximately between 6.0 and 7.0.[5][8] As the pH decreases, the rate of degradation increases substantially.
Table 1: Degradation Rate Constants (k) of Penicillin G at Various pH Values and Temperatures
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Reference |
| 4.0 | 5 | (54.0 ± 0.90) x 10⁻⁴ | [8] |
| 5.0 | 5 | (7.35 ± 0.094) x 10⁻⁴ | [8] |
| 6.0 | 5 | (0.891 ± 0.012) x 10⁻⁴ | [8] |
| 4.0 | 37 | - | [8] |
| 5.0 | 37 | - | [8] |
| 6.0 | 37 | - | [8] |
| 7.0 | 37 | - | [8] |
| 7.5 | 37 | - | [8] |
| 9.0 | 37 | - | [8] |
| 10.0 | 37 | - | [8] |
| 4 | 80 | 0.1603 min⁻¹ | [7] |
| 7 | 80 | 0.0039 min⁻¹ | [7] |
| 10 | 80 | 0.0485 min⁻¹ | [7] |
Note: The data from different sources may use different units and experimental conditions.
Half-Life in Acidic Conditions
The half-life of penicillin G is significantly shorter in acidic environments. For instance, at a pH of 2, the half-life has been determined to be approximately 2.4 hours.[9] In a natural acidic medium like lemon matrix (pH ~4), the half-life is around 0.9 days.[9]
Table 2: Half-Life of Penicillin G in Acidic Media
| pH Condition | Medium | Half-Life | Reference |
| 2 | Aqueous Buffer | 2.4 hours | [9] |
| ~4 | Lemon Matrix | 0.9 days | [9] |
Experimental Protocols
The analysis of this compound penicillin G and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
HPLC Method for Analysis of Penicillin G and Degradation Products
This protocol outlines a general method for the separation and quantification of penicillin G and its primary degradation products.
Objective: To separate and quantify Penicillin G, Penicilloic Acid, and Penilloic Acid.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for Penicillin G, Penicilloic Acid, and Penilloic Acid
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 0.004 M KH₂PO₄ adjusted to pH 4.5 with phosphoric acid) in a 50:50 (v/v) ratio.[10]
-
Standard Solution Preparation: Prepare individual stock solutions of penicillin G and its degradation products in a suitable solvent. Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Degrade a known concentration of penicillin G solution by adjusting the pH to the desired acidic level and incubating for a specific time at a controlled temperature. Take aliquots at different time points and neutralize them to stop the degradation. Filter the samples through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the concentrations using a calibration curve generated from the standard solutions.
The following diagram illustrates the general workflow for the HPLC analysis.
LC-MS/MS Method for Identification and Quantification
LC-MS/MS offers higher sensitivity and specificity for the identification and quantification of degradation products, especially at low concentrations.
Objective: To identify and quantify Penicillin G and its degradation products using LC-MS/MS.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size)
-
Reference standards for Penicillin G and its degradation products
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water with 1 mM ammonium acetate (pH ~2.7) and mobile phase B as acetonitrile.[6]
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC method. An internal standard (e.g., Penicillin V) can be added to improve quantification accuracy.[6]
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column[6]
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.
-
Flow Rate: 0.2 mL/min[6]
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis: Identify compounds based on their retention times and specific MRM transitions. Quantify using matrix-matched calibration curves or an internal standard method.
Conclusion
The degradation of this compound penicillin G in acidic conditions is a complex process involving multiple pathways, primarily initiated by the hydrolysis of the β-lactam ring. The rate of degradation is highly dependent on pH and temperature. A thorough understanding of these degradation pathways and kinetics, facilitated by robust analytical methods such as HPLC and LC-MS/MS, is essential for the development of stable and effective penicillin G formulations. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Depot Effect of Intramuscular Benzathine Penicillin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the depot effect of intramuscularly administered benzathine penicillin G (BPG). It delves into the core principles governing its long-acting properties, the experimental methodologies used for its characterization, and the underlying mechanisms of its therapeutic action.
Introduction to the Depot Effect
Intramuscularly administered this compound penicillin G is a cornerstone in the treatment of various bacterial infections, most notably syphilis and for the prophylaxis of rheumatic fever.[1] Its efficacy is intrinsically linked to its "depot" effect, a phenomenon that ensures a slow and sustained release of the active moiety, penicillin G, from the injection site. This long-acting characteristic is primarily due to the low aqueous solubility of the this compound salt of penicillin G.[1]
Upon deep intramuscular injection, the BPG crystals form a reservoir or "depot" within the muscle tissue.[2] From this depot, the drug slowly dissolves into the surrounding interstitial fluid and is subsequently hydrolyzed to release active penicillin G into the systemic circulation.[1][2] This process provides therapeutic plasma concentrations of penicillin G for an extended period, ranging from weeks to a month, thereby reducing the frequency of administration and improving patient compliance.[1]
Pharmacokinetics of Intramuscular this compound Penicillin G
The pharmacokinetic profile of intramuscular BPG is characterized by a slow absorption phase, which in turn governs the prolonged elimination half-life, a classic example of "flip-flop" pharmacokinetics.
Absorption
Following intramuscular injection, BPG crystals slowly dissolve at the injection site. The rate of dissolution is a critical factor influencing the absorption rate and is dependent on the formulation's physicochemical properties, such as particle size and crystal morphology.[3] The dissolved this compound penicillin G is then hydrolyzed, releasing penicillin G, which is absorbed into the systemic circulation. The peak plasma concentration (Cmax) of penicillin G is typically reached between 12 and 48 hours post-injection.[4]
Distribution
Once absorbed, penicillin G is distributed throughout the body. It is approximately 60% bound to serum proteins, primarily albumin. Highest concentrations are found in the kidneys, with lower levels in the liver, skin, and intestines. Penetration into cerebrospinal fluid is generally low in the absence of inflammation.
Metabolism and Excretion
Penicillin G is minimally metabolized. The primary route of elimination is renal, with rapid excretion of the unchanged drug.
Table 1: Summary of Pharmacokinetic Parameters for Intramuscular this compound Penicillin G (1.2 Million Units)
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 12 - 48 hours | [4] |
| Peak Plasma Concentration (Cmax) | Varies significantly based on formulation and patient factors | |
| Apparent Half-life (t½) | Prolonged due to slow absorption, can be several days | |
| Protein Binding | ~60% (Penicillin G) | |
| Route of Elimination | Primarily renal |
Experimental Protocols
This section details the key experimental methodologies employed in the study of the depot effect of intramuscular this compound penicillin G.
Quantification of Penicillin G in Plasma
Accurate quantification of penicillin G in plasma is fundamental to pharmacokinetic studies. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
Objective: To quantify the concentration of penicillin G in plasma samples.
Principle: This method involves the separation of penicillin G from other plasma components using a reversed-phase HPLC column, followed by detection using a UV detector.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of water and 700 µL of acetonitrile (B52724).
-
For the calibration curve, mix 100 µL of the corresponding working standard solution, 100 µL of water, and 700 µL of acetonitrile with 100 µL of blank plasma.
-
Vortex each sample and centrifuge at 3,000 × g for 10 minutes at 4°C.[4]
-
Dilute 100 µL of the supernatant with 900 µL of water.[4]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Atlantis T3 analytical column (150 by 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 10 mM phosphoric acid (pH 2) and acetonitrile.[4]
-
Flow Rate: 2 mL/min.[4]
-
Detection Wavelength: 210 nm for penicillin G.[4]
-
Injection Volume: 20 µL.[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of penicillin G against the known concentrations of the standards.
-
Determine the concentration of penicillin G in the unknown samples by interpolating their peak areas from the calibration curve.
-
Objective: To achieve higher sensitivity and selectivity in the quantification of penicillin G in plasma.
Principle: This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penicillin G and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of penicillin G to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the known concentrations of the standards.
-
Determine the concentration of penicillin G in the unknown samples from the calibration curve.
-
In Vitro Release Testing
In vitro release testing is crucial for assessing the dissolution characteristics of the BPG formulation and can serve as a quality control tool and aid in formulation development.
Objective: To measure the rate and extent of penicillin G release from the BPG suspension in a controlled environment.
Principle: The USP Apparatus 4 (Flow-Through Cell) is often recommended for long-acting injectable suspensions as it can better simulate the in vivo conditions of slow media flow at the injection site.
Protocol:
-
Apparatus Setup:
-
Dissolution Medium:
-
Use a biorelevant medium such as Simulated Muscle Fluid (SMF). A common composition for SMF is a phosphate (B84403) buffer at pH 7.4 with adjusted osmolarity.[2] The release medium should contain a surfactant like polysorbate 20 (e.g., 0.02%) to ensure adequate wetting of the microspheres.[2]
-
-
Procedure:
-
Accurately weigh a sample of the BPG suspension and place it in the flow-through cell.
-
Pump the dissolution medium through the cell at a slow, controlled flow rate (e.g., 4-8 mL/min).[6]
-
Collect the eluate at predetermined time intervals.
-
Analyze the collected samples for penicillin G concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative amount of penicillin G released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Particle Size Analysis
The particle size distribution of the BPG crystals is a critical quality attribute that significantly influences the dissolution rate and, consequently, the in vivo performance of the depot injection.
Objective: To determine the particle size distribution of the this compound penicillin G suspension.
Principle: Laser diffraction is a widely used technique for particle size analysis. It measures the angular distribution of scattered light produced when a laser beam passes through a dispersed particulate sample.
Protocol:
-
Sample Preparation:
-
Disperse a representative sample of the BPG suspension in a suitable dispersant in which the drug is insoluble.
-
Ensure the dispersion is homogenous and free of agglomerates, which may require the use of a surfactant or sonication.
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer.
-
Select an appropriate optical model (e.g., Mie theory), which requires knowledge of the refractive indices of the particles and the dispersant.
-
-
Measurement:
-
Introduce the dispersed sample into the measurement cell of the instrument.
-
The instrument will measure the scattered light pattern and, using the selected optical model, calculate the particle size distribution.
-
-
Data Reporting:
-
Report the particle size distribution as volume-based percentiles, such as D10, D50 (median), and D90.
-
Mechanism of Action and Signaling Pathway
Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9]
Mechanism:
-
Target Binding: Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.
-
Inhibition of Transpeptidation: Specifically, penicillin G inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.[9][10]
-
Cell Wall Weakening: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.
-
Cell Lysis: This ultimately results in cell lysis and bacterial death.[7]
Experimental and Logical Workflows
Visualizing the workflows for studying and understanding the depot effect of BPG is essential for researchers.
Pharmacokinetic Study Workflow
In Vitro Release Study and Formulation Characterization Workflow
Conclusion
The depot effect of intramuscular this compound penicillin G is a complex interplay of its formulation characteristics, physicochemical properties, and the physiological environment at the injection site. A thorough understanding of these factors, facilitated by robust experimental methodologies and pharmacokinetic modeling, is crucial for the development, quality control, and optimal clinical use of this important long-acting antibiotic. This guide provides a foundational framework for researchers and drug development professionals working to further elucidate and harness the therapeutic benefits of this established drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscle Tissue as a Surrogate for In Vitro Drug Release Testing of Parenteral Depot Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of Benzathine Benzylpenicillin Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the core physicochemical properties of Benzathine Benzylpenicillin Tetrahydrate, a long-acting antibiotic crucial for the treatment of various bacterial infections. This document collates essential data on its chemical identity, solubility, stability, and spectral characteristics. Detailed experimental protocols for key analytical methods are provided, and logical workflows are visualized to support research and development activities. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Identity and Structure
This compound benzylpenicillin is a salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of N,N'-dibenzylethylenediamine (this compound).[1][2] This 2:1 stoichiometric relationship is fundamental to its structure and depot effect.[1] The compound typically crystallizes as a tetrahydrate, incorporating four molecules of water into its crystal lattice.[1][3]
Table 1: General Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N,N'-Dibenzylethane-1,2-diamine;bis((2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid);tetrahydrate | [1][4] |
| Synonyms | Penicillin G this compound Tetrahydrate, Benzylpenicillin this compound Tetrahydrate | [4][5][6] |
| Molecular Formula | (C₁₆H₁₈N₂O₄S)₂,C₁₆H₂₀N₂, 4H₂O | [3] |
| Molecular Weight | 981.2 g/mol | [1][3][4] |
| CAS Registry Number | 41372-02-5 | [3][7][8] |
| Appearance | White or almost white, crystalline powder; odourless or practically so. | [3][7][9][10] |
| Hygroscopicity | Slightly hygroscopic. |[3] |
Solubility and pH
The limited aqueous solubility of this compound benzylpenicillin is a cornerstone of its clinical efficacy, enabling the creation of a depot upon intramuscular injection from which the active drug is slowly released.[1][2] It is very slightly soluble in water and slightly soluble in alcohol.[2][7][9] Conversely, it is freely soluble in solvents like dimethylformamide and formamide.[1][7][10]
Table 2: Solubility Profile
| Solvent | Solubility Description | Quantitative Data (approx.) | Source(s) |
|---|---|---|---|
| Water | Very slightly soluble | 1 in 5000 (0.2 mg/mL) | [7] |
| Ethanol (96%) | Slightly soluble | 1 in 65 (15.4 mg/mL) | [7] |
| Dimethylformamide | Freely soluble | - | [1][7][9][10] |
| Formamide | Freely soluble | - | [1][7][10] |
| Chloroform | Sparingly soluble | - | [2] |
| Ether | Practically insoluble | - |[3] |
pH: The pH of a saturated solution, or a prepared suspension, typically falls within a range of 4.0 to 7.5, depending on the specific preparation method outlined by various pharmacopoeias.[3][7] For instance, a solution prepared by dissolving 50 mg in 50 mL of dehydrated alcohol and adding 50 mL of water has a pH between 4.0 and 6.5.[7] A saturated solution in carbon dioxide-free water has a pH of 5.0-7.5.[3]
Crystallographic and Spectroscopic Properties
The solid-state characteristics of this compound benzylpenicillin tetrahydrate have been elucidated through various analytical techniques.
Table 3: Crystallographic Data
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| Unit Cell Parameters | a = 12.4 Å, b = 18.2 Å, c = 14.7 Å; α = 90°, β = 112°, γ = 90° |[1] |
Table 4: Spectroscopic Characterization Data
| Technique | Feature | Wavenumber/Chemical Shift | Source(s) |
|---|---|---|---|
| FTIR | β-Lactam Ring (C=O stretch) | 1770 cm⁻¹ | [1] |
| Amide Bond (N-H bend) | 1540 cm⁻¹ | [1] | |
| ¹H NMR (D₂O) | Phenyl Protons | δ 7.3–7.5 ppm | [1] |
| β-Lactam C6-H | δ 5.5 ppm | [1] |
| ¹³C NMR | β-Lactam Carbonyl | δ 175 ppm |[1] |
Thermal Properties and Stability
This compound benzylpenicillin tetrahydrate exhibits specific thermal behavior. It has a broad melting point, with reports of sintering at 100°C and melting above 110°C to a cloudy liquid that becomes clear at 135°C.[10][11] Another source indicates a decomposition temperature of >118°C.[12]
Storage and Stability:
-
Storage: Should be stored in tightly closed or hermetically sealed containers, protected from light, at a temperature not exceeding 30°C.[3]
-
Solution Stability: Stock solutions in DMSO can be stored for up to 6 months at -80°C and 1 month at -20°C.[5][13] Aqueous solutions are rapidly inactivated by acids, alkali hydroxides, and oxidizing agents.[7]
Experimental Protocols
Detailed methodologies are critical for the accurate characterization and quality control of this compound benzylpenicillin tetrahydrate.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is used to determine the content of both this compound and benzylpenicillin and to identify related impurities.[14][15][16]
-
Objective: To quantify the active components and assess purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A suitable C18 column (e.g., YMC-Pack ODS-A, Waters Atlantis T3), typically with a 3 µm particle size.[3]
-
Mobile Phase (Gradient Example):
-
Mobile Phase A: A mixture of a potassium dihydrogen phosphate (B84403) solution (e.g., 34 g/L, adjusted to pH 3.5), methanol, and water.[16]
-
Mobile Phase B: A similar phosphate buffer with a higher proportion of methanol.[16]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis: The content of this compound and benzylpenicillin is calculated by comparing the peak areas from the sample chromatogram to those obtained from a reference standard solution.[15]
Determination of Water Content (Karl Fischer Titration)
This is the standard pharmacopoeial method for quantifying the water content in the hydrated compound.[3]
-
Objective: To confirm the substance is the tetrahydrate form and meets specifications (typically 5.0% to 8.0% w/w).[3]
-
Instrumentation: An automatic Karl Fischer titrator.
-
Method: Method A (volumetric titration) is typically employed.
-
Sample Preparation: Accurately weigh about 0.2 g of the substance and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
-
Procedure: Titrate with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the volume of titrant consumed.
X-Ray Diffraction (XRD)
XRD is used to investigate the crystalline structure of the material.[17]
-
Objective: To confirm the crystal system, space group, and unit cell parameters, and to detect any polymorphic changes.[1][17]
-
Instrumentation: An X-ray diffractometer with a copper Kα radiation source.
-
Sample Preparation: The powder sample is gently packed into a sample holder.
-
Procedure: The sample is scanned over a range of 2θ angles (e.g., from 1.5° to a higher angle) at a defined scan rate (e.g., 2°/min).[17]
-
Data Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to reference patterns to confirm the crystalline identity.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to this compound benzylpenicillin tetrahydrate.
Caption: Experimental workflow for HPLC analysis of this compound Benzylpenicillin.
Caption: Workflow for preparing solid dispersions via the solvent evaporation method.
Caption: The depot mechanism leading to prolonged release of active Benzylpenicillin.
References
- 1. Buy this compound benzylpenicillin | 1538-09-6 | >98% [smolecule.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Penicillin G this compound (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. safetyandquality.gov.au [safetyandquality.gov.au]
- 7. drugfuture.com [drugfuture.com]
- 8. chemwhat.com [chemwhat.com]
- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 10. This compound benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 11. This compound benzylpenicillin CAS#: 1538-09-6 [m.chemicalbook.com]
- 12. This compound PENICILLINE G TETRAHYDRATE | 41372-02-5 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating Resistance: A Technical Guide to Benzathine Penicillin G Resistance in Gram-Positive Bacteria
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core mechanisms of benzathine penicillin G resistance in Gram-positive bacteria. This document provides an in-depth analysis of the molecular underpinnings of resistance, standardized experimental protocols, and quantitative data to aid in the development of novel antimicrobial strategies.
Executive Summary
This compound penicillin G, a long-acting beta-lactam antibiotic, remains a cornerstone in the treatment of various Gram-positive bacterial infections. However, the emergence and spread of resistance pose a significant threat to its clinical efficacy. This guide elucidates the three primary mechanisms of resistance employed by Gram-positive bacteria: enzymatic degradation of the antibiotic by beta-lactamases, alteration of the drug target through modifications in penicillin-binding proteins (PBPs), and active removal of the antibiotic via efflux pumps. Understanding these mechanisms at a molecular level is paramount for the development of next-generation therapeutics and diagnostics. This document provides a detailed overview of these resistance strategies, comprehensive experimental protocols for their characterization, and a summary of relevant quantitative data.
Core Mechanisms of Resistance
Gram-positive bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound penicillin G. These mechanisms can be broadly categorized as follows:
Enzymatic Degradation: Beta-Lactamase Production
The most prevalent mechanism of resistance to penicillins is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] In Staphylococcus aureus, the primary beta-lactamase is encoded by the blaZ gene.[1][2] The expression of blaZ is often inducible, regulated by the BlaR1-BlaI system, which shares homology with the MecR1-MecI system that regulates mecA.[1][3]
Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin and other beta-lactam antibiotics exert their effect by binding to and inactivating PBPs, enzymes essential for the synthesis of the bacterial cell wall.[4][5][6] Gram-positive bacteria can develop resistance by acquiring genetic mutations that alter the structure of their native PBPs, thereby reducing their affinity for beta-lactam antibiotics.
A clinically significant mechanism of high-level resistance, particularly in Staphylococcus aureus (leading to Methicillin-Resistant Staphylococcus aureus, or MRSA), is the acquisition of the mecA gene.[7] This gene encodes a unique PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics, including penicillin.[7] In the presence of these antibiotics, PBP2a can take over the cell wall synthesis functions of the native PBPs, allowing the bacteria to survive and proliferate.[7] The expression of mecA is regulated by the MecR1-MecI signaling pathway.[8]
While less common, mutations in other PBPs, such as PBP4, have also been implicated in reduced susceptibility to beta-lactams in S. aureus.[9] In Streptococcus pyogenes, resistance to penicillin remains rare; however, instances of reduced susceptibility have been linked to mutations in pbp2x.[1][10][11]
Active Efflux of the Antibiotic
Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[12][13][14][15] In Gram-positive bacteria, several families of efflux pumps contribute to antibiotic resistance, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) family, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxin Extrusion (MATE) family.[16]
In Staphylococcus aureus, the NorA efflux pump, a member of the MFS family, is a well-characterized multidrug efflux pump that can extrude fluoroquinolones and other antimicrobial agents.[11][16] The expression of norA is controlled by regulatory proteins such as MgrA.[17][18] While the direct contribution of efflux pumps to high-level penicillin resistance is less pronounced than that of beta-lactamases or PBP2a, their overexpression can contribute to reduced susceptibility and may act synergistically with other resistance mechanisms.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound penicillin G resistance in Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus aureus
| Strain Phenotype | Resistance Mechanism | Median MIC (mg/L) | MIC Range (mg/L) | Citation(s) |
| Penicillin-Susceptible | No blaZ gene | 0.064 | 0.032 - 0.25 | [19] |
| Penicillin-Resistant | Presence of blaZ gene | 4 | 0.25 - 32 | [19] |
| Methicillin-Resistant (MRSA) | Presence of mecA gene | >256 | 128 - >256 | [20] |
Table 2: Kinetic Parameters of Staphylococcal Beta-Lactamases for Penicillin G
| Enzyme | Km (µM) | Vmax (µmol/min/mg protein) | Citation(s) |
| Beta-lactamase FI (higher MW) | 3.44 | 8.33 | [21] |
| Beta-lactamase FII (lower MW) | 4.76 | 3.13 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound penicillin G resistance mechanisms.
Detection of PBP2a by Western Blot
This protocol describes the detection of PBP2a in S. aureus isolates, a key indicator of methicillin (B1676495) resistance.
4.1.1 Materials
-
Tryptic Soy Broth (TSB)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Lysis buffer (with lysozyme (B549824) and protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-PBP2a antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
4.1.2 Procedure
-
Culture and Induction: Inoculate a single colony of S. aureus into TSB and grow overnight. Subculture into fresh TSB and grow to mid-log phase (OD600 ≈ 0.5). Induce PBP2a expression by adding oxacillin (e.g., 0.5 µg/mL) and continue incubation for a few hours.[16][22]
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer. Incubate to allow for enzymatic lysis.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[22]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Antibody Incubation: Incubate the membrane with the primary anti-PBP2a antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane three times with TBST and detect the protein bands using ECL detection reagents and an appropriate imaging system.[13][22]
Beta-Lactamase Activity Assay using Nitrocefin (B1678963)
This colorimetric assay quantifies beta-lactamase activity based on the hydrolysis of the chromogenic cephalosporin, nitrocefin.[8][17]
4.2.1 Materials
-
Nitrocefin
-
DMSO
-
0.1 M Phosphate Buffer (pH 7.0)
-
Bacterial cell lysate or purified beta-lactamase
-
96-well microplate
-
Microplate reader
4.2.2 Procedure
-
Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). Prepare a working solution by diluting the stock solution in 0.1 M phosphate buffer (e.g., to 0.5 mM).[8][17]
-
Assay Setup: In a 96-well plate, add the sample containing beta-lactamase (cell lysate or purified enzyme). Include positive and negative controls. Adjust the volume in each well with phosphate buffer.
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin working solution to each well.
-
Measurement: Immediately measure the absorbance at 490 nm in a microplate reader. For kinetic analysis, take readings at regular intervals (e.g., every minute) for 30-60 minutes.[8]
-
Data Analysis: Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of nitrocefin per minute at a specific temperature and pH.[7]
Efflux Pump Inhibition Assay using Ethidium (B1194527) Bromide
This fluorescence-based assay measures the accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) to assess efflux pump activity and inhibition.[12][14][15][23]
4.3.1 Materials
-
Ethidium bromide (EtBr)
-
Bacterial culture
-
Phosphate Buffered Saline (PBS)
-
Glucose
-
Efflux pump inhibitor (EPI) of interest
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
4.3.2 Procedure
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with PBS. Resuspend the cells in PBS.
-
Dye Loading: Load the cells with EtBr in the presence of an energy source de-pleter (e.g., CCCP, if necessary, to facilitate loading).
-
Efflux Initiation: Wash the cells to remove extracellular EtBr and the energy de-pleter. Resuspend the cells in PBS containing the EPI at various concentrations. Initiate efflux by adding an energy source, such as glucose.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the decrease in intracellular fluorescence over time (e.g., excitation at 530 nm, emission at 600 nm).
-
Data Analysis: Calculate the rate of EtBr efflux for each concentration of the EPI. A decrease in the rate of efflux compared to the untreated control indicates inhibition of the efflux pump.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Regulation of mecA gene expression by the MecR1-MecI system in the presence of a beta-lactam antibiotic.
Caption: Transcriptional regulation of the norA efflux pump gene by the MgrA regulator.
Caption: General experimental workflows for the characterization of key resistance mechanisms.
References
- 1. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a β-lactamase inhibitory protein variant that is a potent inhibitor of Staphylococcus PC1 β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Streptococcus pyogenes pbp2x Mutation Confers Reduced Susceptibility to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jksus.org [jksus.org]
- 12. origene.com [origene.com]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. toku-e.com [toku-e.com]
- 17. nitrocefin.com [nitrocefin.com]
- 18. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of extracellular beta-lactamases from penicillin G-resistant cells of Streptococcus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 23. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
Methodological & Application
Application Note: Quantification of Penicillin G in Plasma by HPLC-UV
Introduction
Penicillin G (benzylpenicillin) is a widely used beta-lactam antibiotic for treating various bacterial infections. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy and prevent toxicity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and cost-effective method for the quantification of penicillin G in biological matrices like plasma. This application note provides a detailed protocol for the determination of penicillin G in plasma using a reversed-phase HPLC-UV method.
Principle
The method involves the separation of penicillin G from endogenous plasma components using a C18 reversed-phase column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Following separation, penicillin G is quantified by a UV detector at a specific wavelength. The concentration in an unknown sample is determined by comparing its peak area to a standard curve generated from known concentrations of penicillin G. Protein precipitation is used as a simple and rapid sample preparation technique to remove interfering macromolecules from the plasma.
Method and Materials
Instrumentation and Consumables
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm)[1]
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
HPLC vials
-
Syringe filters (0.22 µm)
Chemicals and Reagents
-
Penicillin G Potassium salt (Reference Standard)[1]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Methanol (HPLC grade)[1]
-
Monobasic potassium phosphate (B84403) (KH₂PO₄)[1]
-
Phosphoric acid[2]
-
Ultrapure water
-
Drug-free human plasma
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the HPLC-UV method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Syncronis aQ, 4.6 x 100 mm, 5 µm)[1] |
| Mobile Phase | 0.01M Potassium Phosphate Monobasic : Methanol (60:40, v/v)[1] |
| Separation Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 - 20 µL[1][2] |
| Column Temperature | 25 °C (Ambient)[1] |
| UV Detection Wavelength | 210 nm or 220 nm[1][2] |
| Run Time | ~15 minutes[1] |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 2 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.01 - 5 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.03 - 5 ng/mL[4] |
| Precision (RSD%) | < 5%[5] |
| Accuracy (Recovery %) | 88 - 105%[6] |
| Sample Stability | Stable for 24 hours at 4-6°C; 6-12 months at -80°C[7] |
Detailed Experimental Protocols
1. Preparation of Reagents and Standard Solutions
-
Mobile Phase (0.01M KH₂PO₄ : Methanol, 60:40):
-
Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of ultrapure water to make a 0.01M solution.
-
Filter the phosphate buffer through a 0.22 µm filter.
-
Prepare the mobile phase by mixing 600 mL of the 0.01M phosphate buffer with 400 mL of methanol.[1]
-
Degas the mobile phase before use.
-
-
Penicillin G Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Penicillin G Potassium salt.
-
Dissolve it in a 10 mL volumetric flask with ultrapure water.
-
Store the stock solution at -80°C for up to 6 months.[8]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with ultrapure water to prepare working standards for the calibration curve.
-
A typical concentration range for the calibration curve is 5 µg/mL to 250 µg/mL.[2]
-
2. Sample Preparation (Plasma)
The following protocol uses protein precipitation with acetonitrile, a common and effective method for plasma samples.[2]
-
Pipette 100 µL of the plasma sample (or blank plasma for calibration standards) into a microcentrifuge tube.
-
For calibration standards, add 100 µL of the corresponding working standard solution and 100 µL of water. For plasma samples, add 200 µL of water.[2]
-
Add 700 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect 100 µL of the clear supernatant and dilute it with 900 µL of ultrapure water.[2]
-
Transfer the final diluted supernatant to an HPLC vial for injection.
3. HPLC Analysis Workflow
-
System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
-
Column Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min to equilibrate the C18 column. Equilibration is typically complete when a stable baseline is observed (approx. 30 minutes).
-
Sequence Setup: Create a sequence in the data acquisition software including the blank, calibration standards (from lowest to highest concentration), quality control samples, and the unknown plasma samples.
-
Injection: Inject 10-20 µL of each prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatograms for the specified run time (~15 minutes).
4. Data Analysis and Quantification
-
Peak Identification: Identify the penicillin G peak in the chromatograms based on its retention time, as determined by the standard injections.
-
Calibration Curve: Plot the peak area of the penicillin G standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of penicillin G in the unknown plasma samples based on their measured peak areas. Remember to account for the dilution factor used during sample preparation.
Visualizations
Caption: Overall experimental workflow for penicillin G quantification.
Caption: Detailed plasma sample preparation workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for Particle Size Analysis of Benzathine Penicillin G Injectables
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzathine penicillin G is a long-acting penicillin formulation administered as an intramuscular injectable suspension. The particle size distribution of the suspended active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences the drug product's bioavailability, dissolution rate, and injectability.[1][2] Anecdotal reports suggest that large particle sizes can lead to needle blockage during administration.[3] Therefore, accurate and reproducible particle size analysis is essential for ensuring the safety, efficacy, and quality of this compound penicillin G injectables.
These application notes provide detailed protocols for the particle size analysis of this compound penicillin G injectables using laser diffraction and optical microscopy, in line with regulatory expectations.
Regulatory Context
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough particle size characterization for injectable suspensions.[4][5] The United States Pharmacopeia (USP) provides general chapters on particle size analysis techniques, such as <429> for Light Diffraction Measurement of Particle Size and <776> for Optical Microscopy, which are applicable to these products.[6][7] The FDA's draft guidance on penicillin G this compound injectable suspension recommends in vitro bioequivalence studies based on particle size distribution, highlighting the importance of measuring D10, D50, and D90 values.[8]
Key Analytical Techniques
The two primary techniques for particle size analysis of this compound penicillin G injectables are laser diffraction and optical microscopy.
-
Laser Diffraction: This is the most widely used technique due to its speed, reproducibility, and broad measurement range.[9] It measures the angular variation in the intensity of light scattered by particles as they pass through a laser beam.[10] The particle size is reported as a volume equivalent sphere diameter.
-
Optical Microscopy: This technique provides direct visualization of the particles and is particularly useful for identifying the shape and presence of agglomerates.[9] It can be used to complement laser diffraction data and is applicable for particles 1 µm and greater.[11]
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
This protocol is based on the principles outlined in USP General Chapter <429> Light Diffraction Measurement of Particle Size.[6]
4.1.1. Equipment and Materials
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Wet dispersion unit
-
Dispersant (e.g., Water for Injection, or a suitable non-aqueous solvent in which this compound penicillin G is practically insoluble)
-
Surfactant (if necessary, e.g., Tween 80, lecithin)
-
Calibrated volumetric flasks and pipettes
-
Ultrasonic bath or probe
4.1.2. Sample Preparation
Proper sample preparation is critical to obtain a representative and well-dispersed sample.
-
Reconstitution: If the product is a powder for suspension, reconstitute it according to the manufacturer's instructions using the provided diluent.
-
Representative Sampling: After reconstitution, gently invert the vial or syringe multiple times to ensure a homogenous suspension. Immediately withdraw a representative sample using a calibrated pipette.
-
Dispersion:
-
Select a dispersant in which this compound penicillin G is practically insoluble to prevent dissolution of the particles.
-
Add a suitable amount of the selected dispersant to the wet dispersion unit of the laser diffraction instrument.
-
Add the representative sample of the this compound penicillin G suspension dropwise into the dispersant until the optimal obscuration level is reached (typically 10-20%, refer to instrument manufacturer's guidelines).
-
If particle agglomeration is observed, a small amount of a suitable surfactant can be added to the dispersant. The choice of surfactant and its concentration should be optimized to ensure complete dispersion without causing particle dissolution.
-
Apply sonication if necessary to break up agglomerates. The sonication time and power should be carefully optimized to ensure deagglomeration without causing primary particle fracture. This can be evaluated by monitoring the particle size distribution as a function of sonication time until a plateau is reached.
-
4.1.3. Instrument Settings and Measurement
-
Optical Model: Use the Mie theory for particle size calculation, which requires the refractive index of both the this compound penicillin G particles and the dispersant. The Fraunhofer model may be used if the particles are large and opaque, but Mie theory is generally preferred for its accuracy across a wider size range.
-
Stirring/Pumping Speed: Set the stirrer or pump speed to a level that maintains a stable suspension and prevents particle settling without inducing air bubbles.
-
Measurement: Perform at least three replicate measurements for each sample.
-
Data Analysis: Report the particle size distribution as a volume-based distribution. The key parameters to report are the D10, D50 (median), and D90 values.
4.1.4. Data Presentation
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria (Example) |
| D10 (µm) | X.X ± Y.Y | X.X ± Y.Y | X.X ± Y.Y | Report for information |
| D50 (µm) | X.X ± Y.Y | X.X ± Y.Y | X.X ± Y.Y | To be established based on pivotal clinical batch data |
| D90 (µm) | X.X ± Y.Y | X.X ± Y.Y | X.X ± Y.Y | NMT Z.Z µm |
NMT: Not More Than. Acceptance criteria should be established based on data from batches with demonstrated acceptable clinical performance. The FDA draft guidance for penicillin G this compound suggests that comparable D90 should be provided as supporting evidence for bioequivalence.[8]
Protocol 2: Particle Size and Morphology Analysis by Optical Microscopy
This protocol is based on the principles outlined in USP General Chapter <776> Optical Microscopy.[7]
4.2.1. Equipment and Materials
-
Optical microscope with a calibrated stage micrometer and appropriate objectives and eyepieces
-
Microscope slides and coverslips
-
Mounting medium (in which this compound penicillin G is insoluble)
-
Image analysis software (optional)
4.2.2. Sample Preparation
-
Reconstitution and Sampling: Follow the same procedure as for laser diffraction to obtain a homogenous suspension.
-
Slide Preparation: Place a small, representative drop of the suspension onto a clean microscope slide. If necessary, dilute the suspension with the mounting medium to ensure particles are well-separated for individual observation. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
4.2.3. Microscopic Examination
-
Magnification: Use a magnification sufficient to clearly resolve the individual particles.
-
Calibration: Calibrate the eyepiece reticle or the image analysis software using a calibrated stage micrometer.
-
Observation: Scan a representative area of the slide. Observe the particle morphology (e.g., crystalline shape, presence of agglomerates).
-
Particle Sizing: Measure the desired dimension (e.g., longest dimension, equivalent circular diameter) of a statistically significant number of particles (typically at least 500 particles).
4.2.4. Data Presentation
| Parameter | Observation |
| Particle Shape | Describe the observed crystal habit (e.g., needle-like, plate-like). |
| Agglomeration | Report the presence and extent of particle agglomerates. |
| Size Range (µm) | Report the observed size range of individual particles. |
Visualizations
Experimental Workflow for Laser Diffraction
Caption: Workflow for Particle Size Analysis by Laser Diffraction.
Experimental Workflow for Optical Microscopy
Caption: Workflow for Particle Size Analysis by Optical Microscopy.
Conclusion
The protocols outlined in these application notes provide a robust framework for the particle size analysis of this compound penicillin G injectables. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is crucial for product development, quality control, and regulatory compliance. The complementary use of laser diffraction and optical microscopy offers a comprehensive characterization of both the particle size distribution and morphology, ultimately contributing to the development of safe and effective long-acting penicillin products.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Quality of medicines questions and answers: Part 2 | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. sketchviz.com [sketchviz.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medium.com [medium.com]
- 10. toolify.ai [toolify.ai]
- 11. cdn.who.int [cdn.who.int]
Application Notes and Protocols for In Vitro Release Testing of Long-Acting Penicillin Suspensions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-acting injectable (LAI) suspensions of penicillin are complex parenteral dosage forms designed to provide sustained therapeutic drug concentrations over weeks or even months. The in vivo performance of these formulations is critically dependent on the slow dissolution of the suspended drug particles at the injection site. Therefore, developing a robust and predictive in vitro release testing (IVRT) method is paramount for formulation optimization, quality control, and establishing an in vitro-in vivo correlation (IVIVC).[1][2]
The development of an effective IVRT for LAIs is challenging due to the prolonged release profiles and the complex mechanisms governing drug release.[3] Standard dissolution apparatus and methods may not be suitable, and often require modification to achieve discriminatory and reproducible results that are reflective of the in vivo behavior. This document provides an overview of commonly employed IVRT methods and detailed protocols for their application to long-acting penicillin suspensions.
I. Overview of In Vitro Release Testing Methods
IVRT methods for long-acting suspensions can be broadly categorized into three main types based on their operational principles:
-
Sample and Separate (SS) Methods: In this approach, the formulation is suspended in a release medium and agitated. At predetermined time points, samples are withdrawn and physically separated (e.g., by filtration or centrifugation) to distinguish the dissolved drug from the undissolved particles before analysis.
-
Dialysis Membrane (DM) Methods: These methods involve placing the sample in a dialysis bag or a specially designed cell that is permeable only to the dissolved drug. This dialysis container is then placed in a larger volume of release medium. The drug release is measured by sampling the medium outside the dialysis membrane over time.
-
Continuous Flow (CF) Methods: A continuous flow of fresh release medium is passed over the sample, which is contained within a specialized cell. This method is particularly useful for maintaining sink conditions, which can be critical for poorly soluble drugs like long-acting penicillins. The USP Apparatus 4 is a prime example of a continuous flow system.[3]
II. Key Experimental IVRT Protocols
A. Modified USP Apparatus 2 (Paddle Apparatus with Dialysis Sacs)
This method adapts the standard paddle apparatus by incorporating a dialysis membrane to contain the suspension, allowing for the measurement of drug release over an extended period without interference from the suspended particles.
Protocol:
-
Preparation of Dialysis Sacs:
-
Cut a suitable length of dialysis tubing (e.g., Float-A-Lyzer with an appropriate molecular weight cut-off) and hydrate (B1144303) it according to the manufacturer's instructions.
-
Securely seal one end of the tubing with a clamp.
-
Accurately weigh and transfer a predetermined amount of the long-acting penicillin suspension into the dialysis sac.
-
Seal the other end of the sac, ensuring minimal headspace.
-
-
Apparatus Setup:
-
Assemble the USP Apparatus 2 with 900 mL of the selected release medium (see Table 1 for examples) in each vessel.
-
Maintain the temperature of the medium at 37 ± 0.5 °C.[4]
-
Suspend the prepared dialysis sac in the dissolution vessel, ensuring it is fully immersed and does not touch the bottom or the paddle.
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).[5]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours and beyond), withdraw an aliquot of the release medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
B. USP Apparatus 4 (Flow-Through Cell)
The flow-through cell apparatus is highly versatile and particularly well-suited for long-acting suspensions due to its ability to handle low-solubility drugs and maintain sink conditions.[4][6][7]
Protocol:
-
Sample Preparation:
-
Accurately weigh the long-acting penicillin suspension and introduce it into the flow-through cell. Glass beads may be used at the bottom of the cell to ensure proper flow distribution.
-
-
Apparatus Setup:
-
Assemble the USP Apparatus 4 system.
-
Select the appropriate cell size and configure the system for a closed- or open-loop configuration depending on the required volume of release medium.
-
Pump the release medium, pre-warmed to 37 ± 0.5 °C, through the cell at a constant, specified flow rate (e.g., 4, 8, or 16 mL/min).
-
-
Sampling and Analysis:
-
Collect the eluate either manually at specified time points or automatically using a fraction collector.
-
Analyze the drug concentration in the collected fractions using a validated analytical method (e.g., HPLC).
-
-
Data Calculation:
-
Calculate the amount of drug released in each fraction and determine the cumulative percentage of drug released over time.
-
III. Data Presentation and Interpretation
Quantitative data from IVRT studies should be presented clearly to allow for comparison between different formulations or testing conditions.
Table 1: Example IVRT Parameters for Long-Acting Penicillin Suspensions
| Parameter | Modified USP Apparatus 2 (Dialysis Sac) | USP Apparatus 4 (Flow-Through Cell) |
| Apparatus | Paddle with Dialysis Sacs | Flow-Through Cell |
| Release Medium | Phosphate Buffered Saline (PBS) pH 7.4 with 0.02% Sodium Azide | Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% Surfactant (e.g., Tween 20) |
| Volume | 900 mL | Variable (Open or Closed Loop) |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Agitation/Flow Rate | 50 rpm | 8 mL/min |
| Sampling Times | 1, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours | 1, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours |
Table 2: Example Comparative In Vitro Release Data (% Drug Released)
| Time (hours) | Formulation A (Modified USP 2) | Formulation B (Modified USP 2) | Formulation A (USP 4) | Formulation B (USP 4) |
| 24 | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 2.0 | 25.1 ± 2.3 |
| 72 | 35.8 ± 3.2 | 45.1 ± 3.5 | 40.2 ± 3.3 | 52.8 ± 3.8 |
| 168 | 68.5 ± 4.5 | 80.2 ± 4.9 | 75.6 ± 5.1 | 88.9 ± 5.5 |
IV. Visualizing Experimental Workflows
Diagrams created using the DOT language can effectively illustrate the logical flow of the experimental protocols.
Caption: Workflow for Modified USP Apparatus 2 IVRT.
Caption: Workflow for USP Apparatus 4 IVRT.
V. Conclusion and Recommendations
The selection of an appropriate IVRT method for long-acting penicillin suspensions is crucial and should be based on the specific characteristics of the formulation. Both the modified USP Apparatus 2 with dialysis sacs and the USP Apparatus 4 offer viable approaches for extended-release profiling. Method development and validation are critical steps to ensure that the chosen IVRT is reproducible, discriminating, and ultimately, predictive of the in vivo performance. For successful IVIVC, it is often necessary to develop methods with longer release durations that more closely match the in vivo efficacy timeline.[1][8] It is also important to consider that accelerated in vitro release methods, which can be achieved by altering parameters like temperature or pH, must be carefully validated to ensure they reflect the same release mechanism as real-time studies.[3][9] Regulatory agencies such as the FDA provide guidance on IVRT, and it is essential to adhere to these recommendations during drug development and for regulatory submissions.[10][11]
References
- 1. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. americanfarmagrup.com [americanfarmagrup.com]
- 5. Different Types of Dissolution Apparatus | Pharmaguideline [pharmaguideline.com]
- 6. Bioequivalant dissolution testing of injectable suspensions and emulsions | SOTAX [sotax.com]
- 7. Dissolution tester USP 4 – Flow-through cell / Apparatus 4 | SOTAX [sotax.com]
- 8. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. complexgenerics.org [complexgenerics.org]
- 11. eurofins.it [eurofins.it]
Application Notes and Protocols for the Formulation of Benzathine Penicillin G Solid Dispersions with Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Benzathine Penicillin G (BPG) solid dispersions to enhance its aqueous solubility and dissolution rate. BPG, a widely used antibiotic, is known for its poor water solubility, which can impact its bioavailability.[1][2][3] Solid dispersion technology offers a promising approach to address this challenge by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[1][4][5]
Introduction to Solid Dispersion Technology for BPG
Solid dispersion is a pharmaceutical technique used to improve the dissolution and bioavailability of poorly water-soluble drugs.[1][5] The core principle involves the dispersion of one or more active ingredients in an inert, hydrophilic carrier or matrix in the solid state.[6] The enhanced dissolution rate is attributed to several factors, including:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly increases the surface area available for dissolution.[1]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[1]
-
Increased Dispersibility: The carrier helps to disperse the drug particles more readily in the dissolution medium.[1]
-
Amorphous State Formation: Conversion of the crystalline drug to a more soluble amorphous state can occur.[1]
Various hydrophilic polymers have been successfully used as carriers for BPG solid dispersions, including Polyethylene Glycol (PEG 4000), Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), and Mannitol.[1][2] Studies have shown that the choice of carrier and the drug-to-carrier ratio significantly influence the physicochemical properties and dissolution profile of the resulting solid dispersion.[1][2]
Experimental Data Summary
The following tables summarize the quantitative data from studies on BPG solid dispersions.
Table 1: Formulation and Physicochemical Properties of this compound Penicillin G Solid Dispersions [1][2]
| Formulation (BPG:Carrier) | Ratio (w/w) | Yield (%) | Drug Content (%) | Angle of Repose (°) | Wetting Time (seconds) |
| Pure BPG | - | - | - | 44 | 59 |
| BPG:PEG 4000 | 50:50 | 93.3 | 39.4 ± 2.2 | 31.67 | 12.5 |
| BPG:PEG 4000 | 70:30 | 88.7 | 47.5 ± 5.0 | 33.21 | 22.2 |
| BPG:PVP K30 | 50:50 | 89.3 | 45.4 ± 1.8 | 34.52 | - |
| BPG:PVP K30 | 70:30 | 76.8 | 29.1 ± 2.5 | 37.46 | - |
| BPG:HPMC | 50:50 | - | - | 32.89 | - |
| BPG:HPMC | 70:30 | - | - | 35.11 | - |
| BPG:Mannitol | 50:50 | - | - | 42.12 | 8.3 |
| BPG:Mannitol | 70:30 | - | - | 45.63 | 18.5 |
Table 2: In Vitro Dissolution of this compound Penicillin G Solid Dispersions [1]
| Formulation (BPG:Carrier) | Ratio (w/w) | Maximum Drug Release (%) after 60 min |
| Pure BPG | - | 16 |
| BPG:PEG 4000 | 50:50 | > 80 |
| BPG:Mannitol | 50:50 | Significantly higher than pure drug |
| BPG:HPMC | 50:50 | Significantly higher than pure drug |
| BPG:PVP K30 | 50:50 | Least effective, but higher than pure drug |
Note: Specific percentage values for all formulations were not available in the provided search results, but the trends are indicated.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of BPG solid dispersions.
Preparation of Solid Dispersions by Solvent Evaporation Method
The solvent evaporation method is a widely used technique for preparing solid dispersions of thermolabile substances as it avoids high temperatures.[1][4][5]
Materials:
-
This compound Penicillin G (BPG)
-
Hydrophilic carriers: PEG 4000, PVP K30, HPMC, Mannitol[1]
-
Solvents: Ethanol (B145695), Dichloromethane[1]
-
Purified water
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Porcelain dish
-
Mortar and pestle
-
Sieve (150 µm)
-
Desiccator
Protocol:
-
Drug Solution Preparation: Accurately weigh the desired amount of BPG and dissolve it in a 2:3 mixture of ethanol and dichloromethane.[1] For example, dissolve the drug in 25 ml of the solvent mixture.[1]
-
Carrier Solution Preparation: Accurately weigh the desired amount of the hydrophilic carrier (to achieve ratios of 50:50 or 70:30 drug to carrier) and dissolve it in a minimal amount of purified water (e.g., 3 ml) in a porcelain dish.[1]
-
Mixing: Place the porcelain dish containing the aqueous polymer solution on a magnetic stirrer. While continuously stirring, pour the organic solution of the drug into the aqueous polymer solution.[1]
-
Solvent Evaporation: Allow the solvents to evaporate under constant stirring at room temperature.[1]
-
Drying: Place the resulting solid mass in a desiccator for complete drying.
-
Size Reduction: Grind the dried solid dispersion using a mortar and pestle.[2]
-
Sieving: Pass the pulverized mass through a 150 µm sieve to obtain a uniform particle size.[2]
-
Storage: Store the prepared solid dispersion in a desiccator until further characterization.
Characterization of Solid Dispersions
A thorough characterization of the prepared solid dispersions is crucial to understand their physicochemical properties and performance.
-
Purpose: To investigate any potential chemical interactions between BPG and the carriers.
-
Protocol:
-
Mix a small amount of the solid dispersion sample with potassium bromide (KBr).
-
Compress the mixture into a thin pellet.
-
Scan the pellet over a wave number range of 4000 to 400 cm⁻¹.
-
Compare the spectra of the solid dispersions with those of the pure drug and the pure carriers. The absence of new peaks or significant shifts in existing peaks suggests no chemical interaction.[1][2]
-
-
Purpose: To evaluate the thermal behavior and crystallinity of the BPG in the solid dispersions.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The disappearance or broadening of the drug's melting endotherm can indicate its conversion to an amorphous state.[1][2]
-
-
Purpose: To assess the crystalline nature of BPG within the solid dispersion.
-
Protocol:
-
Place the powder sample on a sample holder.
-
Expose the sample to an X-ray beam (e.g., Cu Kα radiation).
-
Scan the sample over a 2θ range (e.g., 5° to 60°).
-
Analyze the diffraction pattern. Sharp peaks indicate crystallinity, while a halo pattern suggests an amorphous state. A reduction in the intensity of the drug's characteristic peaks in the solid dispersion indicates a decrease in crystallinity.[2]
-
-
Purpose: To observe the surface morphology and particle characteristics of the solid dispersions.
-
Protocol:
-
Mount the powder sample onto an aluminum stub using double-sided adhesive tape.
-
Coat the sample with a thin layer of gold or palladium in a sputter coater to make it conductive.
-
Scan the sample with a focused beam of electrons in the SEM.
-
Capture images at various magnifications to visualize the surface topography.[1][2]
-
-
Purpose: To determine the rate and extent of drug release from the solid dispersions compared to the pure drug.
-
Protocol:
-
Use a USP dissolution apparatus (e.g., paddle type).
-
The dissolution medium should be a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) maintained at 37 ± 0.5 °C.
-
Place a quantity of the solid dispersion equivalent to a specific dose of BPG into the dissolution vessel.
-
Rotate the paddle at a constant speed (e.g., 50-100 rpm).[7]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point. The results for solid dispersions should show a significant increase in dissolution rate compared to the pure drug.[1]
-
Conclusion
The formulation of this compound penicillin G into solid dispersions using hydrophilic carriers like PEG 4000 is a highly effective strategy for improving its solubility and dissolution characteristics.[1][2] The solvent evaporation method provides a straightforward and scalable approach for their preparation.[1][4][5] Comprehensive physicochemical characterization is essential to ensure the quality and performance of the formulated solid dispersions. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the development of improved oral dosage forms for poorly soluble drugs like BPG. The BPG:PEG 4000 solid dispersion at a 50:50 ratio has been identified as a particularly promising formulation, demonstrating superior flowability, wettability, and a faster dissolution rate.[1][2]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rabbit Models in Syphilis Treatment Efficacy Studies with Benzathine Penicillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Syphilis, caused by the spirochete Treponema pallidum subspecies pallidum, remains a significant global health issue.[1] The rabbit model is the gold standard for in vivo studies of syphilis pathogenesis and has been instrumental in evaluating the efficacy of antimicrobial agents.[2][3] Rabbits are highly susceptible to T. pallidum infection and develop clinical manifestations, such as chancres, that are analogous to primary syphilis in humans. Benzathine penicillin G is the recommended treatment for syphilis, but concerns about its long-term availability and potential for resistance necessitate continued evaluation and the search for alternatives.[4][5][6] These application notes provide detailed protocols for utilizing the rabbit model to assess the therapeutic efficacy of this compound penicillin against T. pallidum.
Experimental Protocols
Animal Model and Husbandry
-
Species: New Zealand White (NZW) rabbits are commonly used for their susceptibility and well-characterized response to infection.[2][7]
-
Housing: Animals should be housed individually under controlled conditions in compliance with institutional animal care and use committee (IACUC) guidelines.[7]
-
Acclimatization: Allow for an acclimatization period of at least one week before experimental manipulation.
-
Baseline Screening: Before infection, confirm that rabbits are seronegative for syphilis using tests like the Rapid Plasma Reagin (RPR) and T. pallidum Particle Agglutination (TPPA) assays.[1]
Induction of Experimental Syphilis
This protocol describes the establishment of cutaneous lesions characteristic of primary syphilis.
-
Organism: The Nichols strain of T. pallidum is widely used and propagated through intratesticular inoculation in rabbits.[1][2]
-
Inoculum Preparation:
-
Freshly extract T. pallidum from the testes of a previously infected rabbit.
-
Suspend the treponemes in a suitable medium, such as saline with 10% normal rabbit serum.
-
Adjust the concentration to approximately 1x10⁷ organisms per mL. Verify treponemal motility and concentration using dark-field microscopy.
-
-
Inoculation Procedure:
-
Post-Inoculation Monitoring:
This compound Penicillin G Treatment Protocol
Treatment is typically initiated once well-developed, dark-field-positive chancres have formed.
-
Dosage: A common dosage is 200,000 Units administered intramuscularly.[9][10] Other reported effective dosages range from 42,000 to 84,000 U/kg.[11]
-
Route of Administration: Intramuscular (IM) injection, typically in the gluteal muscle.[7][9][10]
-
Treatment Regimen: A typical curative regimen involves one injection weekly for two consecutive weeks.[9][10] For comparison, human treatment for early syphilis is often a single dose, while late latent syphilis requires three weekly doses.[12][13]
-
Control Groups: Always include an untreated control group (vehicle-injected) to monitor the natural course of the infection.[4][9][10]
Efficacy Evaluation Protocols
A combination of clinical, microbiological, and serological assessments is required to determine treatment efficacy.
-
Primary Outcome Measures:
-
Lesion Healing: Record the time required for complete re-epithelialization of ulcerative lesions. In effective treatments, this occurs significantly faster than in untreated controls.[4]
-
Dark-Field Microscopy: Collect exudate from lesions daily post-treatment initiation and examine for motile treponemes. The primary endpoint is the time to "dark-field negativity." this compound penicillin typically renders lesions dark-field negative within 24 hours.[9][10]
-
-
Secondary Outcome Measures:
-
Serology (Nontreponemal Tests):
-
Collect blood samples at baseline and at set intervals post-treatment (e.g., 3, 6, and 12 weeks).[9][10]
-
Perform a quantitative nontreponemal test, such as the RPR or Venereal Disease Research Laboratory (VDRL) test, to measure antibody titers.[9][14]
-
A four-fold or greater decline in RPR/VDRL titers is considered a positive response to therapy. However, some studies suggest titer decline can also occur during the natural course of infection, making this a questionable indicator of efficacy on its own.[14]
-
-
Rabbit Infectivity Test (RIT) - The Gold Standard for Cure:
-
This test determines if viable T. pallidum persist in the host after treatment.
-
At the end of the observation period (e.g., 3-6 months post-treatment), humanely euthanize the treated rabbits.
-
Aseptically harvest tissues, primarily the popliteal lymph nodes.[1][8]
-
Prepare a tissue suspension in a suitable medium.
-
Inoculate 1 mL of the suspension into each testis of two naive, seronegative recipient rabbits.[1][8]
-
Monitor the recipient rabbits for up to 100 days for signs of syphilitic orchitis and perform serological tests (RPR and TPPA) every 7-10 days.[1][8]
-
If recipient rabbits show no clinical or serological evidence of infection, the treatment in the donor rabbit is considered curative.[9][10]
-
-
Quantitative PCR (qPCR):
-
Data Presentation
Table 1: this compound Penicillin G Dosage Regimens in Rabbit Models of Syphilis
| Study Reference | Penicillin Formulation | Dosage | Route | Frequency | Duration |
| Lukehart et al. (as cited in[9],[10]) | This compound penicillin G | 200,000 U | IM | Weekly | 2 weeks |
| Fiorello & Divers (as cited in[11]) | Procaine penicillin | 42,000-84,000 U/kg | SC, IM | q24h | 5-7 days |
| Jekl et al. (as cited in[6],[3]) | This compound/procaine penicillin | 60,000 IU/kg | IM | q12h | 7 days |
Table 2: Key Efficacy Endpoints in this compound Penicillin G Treated Rabbits
| Efficacy Endpoint | Method | Typical Result for Effective Treatment | Study Reference |
| Primary Endpoints | |||
| Time to Dark-Field Negativity | Dark-Field Microscopy | 1 day | [9],[10] |
| Lesion Healing | Visual Inspection & Measurement | Significantly smaller maximum lesion diameter vs. controls (e.g., 8.4 mm vs. 14.7 mm) | [9],[10] |
| Ulceration Prevention | Visual Inspection | No ulceration in treated group (0/66 lesions) vs. untreated (62/66 lesions) | [9],[10] |
| Secondary Endpoints | |||
| Serological Response | Quantitative RPR/VDRL | Significantly lower titers vs. untreated group at 3, 6, and 12 weeks post-infection | [9],[10] |
| Confirmation of Cure | Rabbit Infectivity Test (RIT) | Negative (no infection transmitted to recipient rabbits) | [9],[4],[10] |
| Treponemal Burden | qPCR | Absence of treponemal mRNA in injection sites | [4] |
Mandatory Visualizations
References
- 1. Frontiers | Immunization with Tp0954, an adhesin of Treponema pallidum, provides protective efficacy in the rabbit model of experimental syphilis [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin Treatment Failure in Rabbit Syphilis Due to the Persistence of Treponemes (Treponema paraluisleporidarum Ecovar Cuniculus) in the Focus of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of linezolid on Treponema pallidum, the syphilis agent: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Penicillin Treatment Failure in Rabbit Syphilis Due to the Persistence of Treponemes (Treponema paraluisleporidarum Ecovar Cuniculus) in the Focus of Infection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunization with Tp0954, an adhesin of Treponema pallidum, provides protective efficacy in the rabbit model of experimental syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rabbits | Veterian Key [veteriankey.com]
- 12. This compound BENZYLPENICILLIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. bccdc.ca [bccdc.ca]
- 14. Are nontreponemal tests suitable for monitoring syphilis treatment efficacy? Evidence from rabbit infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Bioequivalence of Generic Benzathine Penicillin G Injectable Suspension
Audience: Researchers, scientists, and drug development professionals in the field of generic drug development.
Introduction:
Benzathine penicillin G is a long-acting injectable antibiotic used for the treatment of various bacterial infections, including syphilis and as prophylaxis for rheumatic fever.[1][2] Establishing bioequivalence (BE) for a generic version of this complex parenteral suspension presents unique challenges due to its prolonged-release characteristics.[3][4] This document provides detailed application notes and protocols for designing a robust bioequivalence study for a generic this compound penicillin G product, in line with regulatory expectations.
The U.S. Food and Drug Administration (FDA) provides two primary options for demonstrating bioequivalence for generic this compound penicillin G.[5] The selection of the appropriate pathway depends on the formulation sameness between the test and reference listed drug (RLD).
Logical Pathway for Bioequivalence Study Design
The decision to pursue an in vitro or in vivo bioequivalence pathway is contingent on the qualitative (Q1) and quantitative (Q2) sameness of the proposed generic formulation to the reference product.
Caption: Decision tree for selecting the bioequivalence pathway for generic this compound penicillin G.
Option 1: The In Vitro Bioequivalence Pathway
This pathway is recommended when the test product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD.[5] Q1 sameness implies that the test product uses the same inactive ingredients, and Q2 sameness means the concentrations of these ingredients are within ±5% of those in the RLD.[5] This option involves a series of in vitro studies to demonstrate formulation and performance equivalence.
Experimental Workflow for In Vitro Bioequivalence
Caption: Workflow for the in vitro bioequivalence pathway.
In Vitro Bioequivalence Studies
Table 1: Summary of In Vitro Bioequivalence Study Requirements
| Study Type | Design | Key Parameters & Acceptance Criteria |
| Drug Particle Size Distribution | In vitro BE study on at least three batches of both test and reference standard (RS) products.[5] | Endpoints: D10 and D50 values.[5] Statistical Analysis: Population Bioequivalence (PBE) analysis with a 95% upper confidence bound.[5] Supporting Evidence: Comparable D90 values.[5] |
| Comparative In Vitro Release Test (IVRT) | In vitro BE study on at least three batches of both test and RS products.[5] | Method: A validated, discriminating IVRT method that captures the complete release profile.[5] Analysis: Model-independent similarity factor (f2).[5] Acceptance Criterion: f2 value ≥ 50. |
-
Objective: To compare the particle size distribution of the test product against the reference standard.
-
Materials: Test product (≥3 batches), Reference Standard (≥3 batches), appropriate dilution and dispersion medium.
-
Instrumentation: Laser Diffraction Particle Size Analyzer.
-
Method: a. Develop and validate a method for sample preparation and measurement, ensuring the selected experimental conditions are suitable for characterizing the particle size. This includes evaluating the impact of dilution and agitation (e.g., stirring rate, sonication) prior to and during measurement.[5] b. Disperse the sample in a suitable medium to achieve an appropriate obscuration level. c. Measure the particle size distribution for at least ten datasets from each of the three batches of both the test and RS products.[5] d. Record the full particle size distribution profiles for all samples.[5]
-
Data Analysis: a. Calculate D10, D50, and D90 values for each measurement. b. Perform a Population Bioequivalence (PBE) analysis on the D10 and D50 values.[5] c. Provide comparable D90 values as supportive evidence.[5]
-
Objective: To compare the drug release profiles of the test and reference products.
-
Materials: Test product (≥3 batches), Reference Standard (≥3 batches), validated release medium.
-
Instrumentation: USP Apparatus 4 (Flow-Through Cell) or other validated apparatus suitable for suspensions.
-
Method: a. Develop and validate a discriminating IVRT method. The method should be able to detect formulation differences and capture the complete release profile of penicillin G this compound.[5] b. Place a known amount of the suspension into the apparatus. c. Pump the release medium through the cell at a defined flow rate and temperature. d. Collect samples at predetermined time points. e. Analyze the samples for penicillin G concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point for 12 units of each batch.[5] b. Calculate the similarity factor (f2) to compare the dissolution profiles of the test and RS products. An f2 value between 50 and 100 indicates similarity.[5]
Supportive Physicochemical Characterization
Comparative physicochemical characterization should be performed on a minimum of three batches of the test product and three batches of the RLD.[5]
Table 2: Required Physicochemical Characterization Studies
| Characterization Test | Purpose |
| Polymorphic Form | To ensure the crystalline form of the active pharmaceutical ingredient (API) is the same. |
| Crystalline Shape and Morphology | To compare the crystal habit of the API. |
| Appearance | To compare the visual characteristics of the suspension. |
| pH | To ensure compatibility with physiological conditions at the injection site. |
| Osmolality | To assess the tonicity of the formulation. |
| Specific Gravity | To compare the density of the suspensions. |
| Viscosity | To characterize the flow properties over a range of shear rates, which can impact injectability.[5] |
| Sedimentation Rate and Volume | To assess the physical stability of the suspension.[5] |
Option 2: The In Vivo Bioequivalence Pathway
This pathway is necessary if the test product is not Q1/Q2 the same as the RLD, or if the in vitro approach is not feasible.[5] It involves a clinical study to compare the pharmacokinetic profiles of the test and reference products.
Experimental Workflow for In Vivo Bioequivalence
Caption: Workflow for the in vivo pharmacokinetic bioequivalence study.
Pharmacokinetic Study Design and Parameters
Table 3: Summary of In Vivo Bioequivalence Study Design
| Study Parameter | Recommendation |
| Study Type | Bioequivalence study with pharmacokinetic endpoints.[5] |
| Design | Single-dose, parallel, in vivo.[5][6] |
| Strength | 600,000 units/mL or the highest strength available.[5][6] |
| Dose | A single intramuscular dose.[1][5] |
| Subjects | Healthy adult subjects.[6] It is not necessary to include patients.[6] |
| Analyte | Benzylpenicillin (penicillin G), the active moiety.[6] |
| Sampling Duration | Blood sampling should be undertaken for up to 56 days post-injection.[7] |
Protocol 3: In Vivo Pharmacokinetic Bioequivalence Study
-
Objective: To compare the rate and extent of absorption of benzylpenicillin from the test and reference products.
-
Study Conduct: a. Recruit a sufficient number of healthy adult subjects based on sample size calculations, considering the high inter-subject variability of the drug.[7] b. Randomly assign subjects to receive a single intramuscular injection of either the test or reference product. c. Collect serial blood samples at appropriate intervals to adequately characterize the plasma concentration-time profile of benzylpenicillin. Sampling should continue for up to 56 days.[7]
-
Bioanalytical Method: a. Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of benzylpenicillin in human plasma.[1]
-
Pharmacokinetic and Statistical Analysis: a. Calculate the following pharmacokinetic parameters for each subject using non-compartmental methods: Cmax, AUC0-t, and AUC0-inf.[3] b. Perform a statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-inf. c. Calculate the 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters.[7] d. Acceptance Criteria for Bioequivalence: The 90% confidence intervals for Cmax, AUC0-t, and AUC0-inf must fall within the range of 80.00% to 125.00%.[7]
Table 4: Pharmacokinetic Parameters and Acceptance Criteria
| Pharmacokinetic Parameter | Definition | 90% Confidence Interval Acceptance Range |
| Cmax | Maximum observed plasma concentration. | 80.00% - 125.00%[7] |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | 80.00% - 125.00%[7] |
| AUC0-inf | Area under the plasma concentration-time curve from time zero extrapolated to infinity. | 80.00% - 125.00%[7] |
Conclusion
The choice between an in vitro and an in vivo bioequivalence pathway for generic this compound penicillin G is primarily driven by the formulation's Q1/Q2 sameness with the RLD. The in vitro approach, when applicable, offers a more efficient path to demonstrating bioequivalence through rigorous physicochemical and release rate comparisons. When formulation differences exist, a well-designed single-dose, parallel in vivo pharmacokinetic study in healthy volunteers is the required standard. Adherence to these detailed protocols and regulatory guidelines is critical for the successful development and approval of a generic this compound penicillin G product.
References
- 1. Bioavailability comparison study of two this compound benzylpenicillin 1,200,000 IU intramuscular formulations in healthy male participants under fast state | Brazilian Journal of Sexually Transmitted Diseases [bjstd.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
Application Notes and Protocols for Sterile Manufacturing of Benzathine Penicillin G Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sterile manufacturing of benzathine penicillin G powder, a critical long-acting antibiotic. The following sections outline the primary methods for achieving sterility: aseptic processing involving sterile filtration and crystallization, and terminal sterilization using gamma irradiation. Adherence to Good Manufacturing Practices (GMP) is paramount throughout all stages of production.
Overview of Sterile Manufacturing Strategies
The manufacturing of sterile this compound penicillin G powder presents unique challenges due to the heat-labile nature of the penicillin molecule.[1] Therefore, conventional heat sterilization methods are not suitable. The two primary strategies employed are:
-
Aseptic Processing: This method involves the sterilization of all components and equipment separately, followed by the manufacturing process in a sterile environment. Key steps include sterile filtration of solutions and aseptic crystallization to produce the sterile powder.[2][3]
-
Terminal Sterilization: This involves sterilizing the final packaged product. Gamma irradiation is a potential method for terminal sterilization of some antibiotic powders.[4][5]
The choice of method depends on factors such as the stability of the final product and the desired physical characteristics of the powder.
Aseptic Processing: Sterile Filtration and Crystallization
Aseptic processing is a widely used method for manufacturing sterile this compound penicillin G powder.[2][3] The overall workflow involves the preparation of a penicillin G solution, its sterilization via filtration, followed by aseptic crystallization to form this compound penicillin G, which is then dried and packaged under sterile conditions.
Experimental Workflow: Aseptic Processing
Caption: Workflow for aseptic manufacturing of this compound penicillin G powder.
Protocol 2.1: Sterile Filtration of Penicillin G Solution
This protocol details the filter sterilization of a penicillin G sodium or potassium salt solution, a critical step before the aseptic crystallization process.[1]
Materials:
-
Penicillin G sodium or potassium salt
-
Water for Injection (WFI)
-
Sterile glassware or stainless steel vessels
-
Sterilizing-grade filter (0.22 µm or 0.2 µm pore size) with a compatible housing[1][6]
-
Aseptic receiving vessel
-
Laminar air flow hood or isolator
Procedure:
-
In a clean, controlled environment, prepare a solution of penicillin G salt in WFI at the desired concentration.
-
Transfer the solution to the filtration apparatus, which has been previously sterilized.
-
Perform the filtration within a laminar air flow hood or an isolator to maintain aseptic conditions.[1]
-
Apply positive pressure or a vacuum to pass the solution through the sterilizing-grade filter into a sterile receiving vessel.
-
The filter membrane material should be low-protein-binding, such as PVDF or PES, to minimize loss of the active pharmaceutical ingredient.[1]
Table 1: Parameters for Sterile Filtration of Penicillin G Solution
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Filter Pore Size | 0.22 µm or 0.2 µm | Defined as sterilizing-grade by the FDA. | [1][6] |
| Membrane Material | Polyvinylidene difluoride (PVDF), Polyethersulfone (PES) | Low protein-binding to prevent loss of penicillin. | [1] |
| Operating Pressure | 0.1 - 1.0 MPa | Dependent on filter type and system configuration. | [7] |
| Operating Temperature | 5 - 30 °C | To maintain the stability of the penicillin solution. | [8] |
Protocol 2.2: Aseptic Crystallization of this compound Penicillin G
This protocol describes the formation of sterile this compound penicillin G crystals from a sterile penicillin G solution.
Materials:
-
Sterile penicillin G salt solution (from Protocol 2.1)
-
Sterile solution of N,N'-dibenzylethylenediamine diacetate
-
Sterile WFI
-
Sterile reaction vessel with agitation
-
Aseptic filtration and drying equipment
Procedure:
-
In a sterile reaction vessel, slowly add the sterile solution of N,N'-dibenzylethylenediamine diacetate to the sterile penicillin G solution with constant agitation.[9][10]
-
Maintain the temperature of the reaction mixture between 0-4 °C to facilitate crystallization.[9]
-
Continue stirring for a defined period (e.g., 30 minutes) to ensure complete reaction and crystal formation.[10]
-
Collect the resulting crystalline slurry by aseptic filtration.
-
Wash the collected crystals with sterile cold WFI to remove any unreacted components.[9]
-
Dry the crystals under reduced pressure at a low temperature (e.g., 35-40 °C) to obtain the sterile this compound penicillin G powder.[10]
Table 2: Parameters for Aseptic Crystallization
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Reaction Temperature | 0 - 4 °C | Lower temperatures are preferred for optimal crystallization. | [9] |
| Stirring Time | ~30 minutes | To ensure a complete reaction. | [10] |
| Drying Temperature | 35 - 40 °C | Under reduced pressure to prevent degradation. | [10] |
| Final Product | White crystalline powder | Sterile this compound penicillin G tetrahydrate. | [10] |
Terminal Sterilization: Gamma Irradiation
Gamma irradiation is an alternative method for sterilizing this compound penicillin G in its final powdered form.[4] This technique is advantageous as it can be performed on the final sealed product, providing a high sterility assurance level.[11] However, it's crucial to evaluate the impact of radiation on the drug's stability and potency.[4][5]
Logical Relationship: Gamma Irradiation Process
Caption: Process flow for terminal sterilization by gamma irradiation.
Protocol 3.1: Gamma Irradiation of this compound Penicillin G Powder
This protocol outlines the steps for terminal sterilization of this compound penicillin G powder using gamma irradiation.
Materials:
-
Non-sterile this compound penicillin G powder
-
Final packaging containers (e.g., glass vials with stoppers and seals)
-
Gamma irradiation facility with a calibrated Cobalt-60 source
Procedure:
-
Fill the non-sterile this compound penicillin G powder into the final containers under controlled, clean conditions to minimize the initial bioburden.
-
Seal the containers to ensure sterility is maintained post-irradiation.
-
Expose the sealed containers to a validated dose of gamma radiation. The dose is determined based on the initial bioburden and the desired Sterility Assurance Level (SAL) of 10⁻⁶.[4]
-
After irradiation, the product is considered sterile.
-
Conduct comprehensive quality control tests to ensure the product's potency, purity, and stability have not been adversely affected by the irradiation process.[5]
Table 3: Parameters for Gamma Irradiation
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Radiation Source | Cobalt-60 | Commonly used for medical product sterilization. | [12] |
| Sterilization Dose | 10 - 25 kGy | Dose depends on bioburden and product stability. | [4][11] |
| Degradation Rate of Penicillin G | ~0.6% / Mrad (10 kGy) | HPLC analysis is required to quantify degradation. | [5] |
| Sterility Assurance Level (SAL) | 10⁻⁶ | The probability of a non-sterile unit is one in a million. | [4] |
Quality Control of Sterile this compound Penicillin G Powder
Rigorous quality control testing is essential to ensure the safety and efficacy of the final product.[13]
Key Quality Control Tests
-
Sterility Testing: Performed according to pharmacopeial methods (e.g., USP <71>) to confirm the absence of viable microorganisms.[14][15] This can be done by direct inoculation or membrane filtration.[14]
-
Purity and Potency: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the this compound penicillin G and to quantify any degradation products.[5][10]
-
Particle Size Distribution: This is important for the injectability and dissolution rate of the reconstituted suspension. Micronization may be required to achieve the desired particle size.[9]
-
Moisture Content: The level of residual moisture is critical for the stability of the powder.
-
Uniformity of Dosage Units: Ensures that each vial contains the correct amount of the active ingredient.[14]
Table 4: Quality Control Tests and Methods
| Test | Method | Acceptance Criteria | Source(s) |
| Sterility | USP <71> Membrane Filtration or Direct Inoculation | No microbial growth after 14 days of incubation. | [14][15] |
| Purity/Assay | HPLC | Typically >98% | [10] |
| Particle Size | Laser Diffraction or Microscopy | 95% of particles < 10 µm | [9] |
| Uniformity of Dosage | As per pharmacopeia | Within specified limits (e.g., 85-115% of label claim). | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. dec-group.net [dec-group.net]
- 3. The current state of aseptic processing & fill-finish manufacturing | CRB [crbgroup.com]
- 4. brieflands.com [brieflands.com]
- 5. 60Co-irradiation as an alternate method for sterilization of penicillin G, neomycin, novobiocin, and dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Benzylpenicillin Sterile or Penicillin G this compound sterile Raw Material, API (CAS 1538-09-6) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. bona-filtration.com [bona-filtration.com]
- 8. CN1052727C - Extracting and purifying of penicillin - Google Patents [patents.google.com]
- 9. US3351527A - Stabilized this compound penicillin compositions - Google Patents [patents.google.com]
- 10. A Process For The Preparation Of Penicillin G this compound [quickcompany.in]
- 11. researchgate.net [researchgate.net]
- 12. microchemlab.com [microchemlab.com]
- 13. Summary of Quality-Control Testing for Sterile and Nonsterile Compounded Preparations, Part 1: Physical and Chemical Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous versus Intramuscular Administration of Benzathine Penicillin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of benzathine penicillin G (BPG) via subcutaneous (SC) and intramuscular (IM) routes. This document summarizes key pharmacokinetic data, details experimental protocols for comparative studies, and visualizes relevant physiological and experimental workflows.
Introduction
This compound penicillin G is a long-acting penicillin antibiotic crucial for the treatment of various bacterial infections, including syphilis and for the prevention of rheumatic fever.[1] Traditionally administered via deep intramuscular injection, this route is often associated with pain and discomfort, which can impact patient adherence.[2] Recent research has explored subcutaneous administration as a potentially less painful and more favorable alternative, offering a different pharmacokinetic profile that may be advantageous for long-term prophylactic regimens.[3][4][5] This document aims to provide a detailed comparison of these two administration routes to inform future research and drug development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound penicillin G following subcutaneous and intramuscular administration in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of a Single 1.2 Million Unit Dose of this compound Penicillin G
| Parameter | Subcutaneous (SC) | Intramuscular (IM) | Reference |
| Principal Absorption Half-life (t½) | 20.1 days (95% CI: 16.3-29.5) | 10.2 days (95% CI: 8.6-12.5) | [3][6] |
| Fraction of Drug Absorbed via Principal Pathway | 89.6% (95% CI: 87.1%-92.0%) | 71.3% (95% CI: 64.9%-77.4%) | [3][6] |
| Peak Penicillin Concentration (Cmax) | Lower than IM | Higher than SC | [3][6] |
| Trough Penicillin Concentration | Higher than IM | Lower than SC | [3][6] |
Table 2: Simulated Time Above Minimum Inhibitory Concentration (MIC) of 20 ng/mL
| Dosing Regimen | Time Above MIC (days) | Percentage of Dosing Interval | Reference |
| 10.8 Million Units SC every 13 weeks | 57 | 63% | [4][7] |
| 1.2 Million Units IM every 4 weeks | 9 | 32% | [4][7] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to compare the subcutaneous and intramuscular administration of this compound penicillin G.
Protocol 1: Comparative Pharmacokinetic Study in Human Volunteers
This protocol is based on the study design by Kado et al. (2020).[3][6]
1. Study Design:
- A randomized, open-label, two-period, two-sequence, crossover design.
- Washout Period: A minimum of 10 weeks between doses.
2. Subject Recruitment:
- Enroll healthy adult male volunteers.
- Inclusion Criteria: Age 18-45 years, Body Mass Index (BMI) 18-30 kg/m ², no known allergy to penicillin.
- Exclusion Criteria: History of significant renal, hepatic, or cardiovascular disease; use of any medication that could interfere with penicillin pharmacokinetics.
3. Investigational Product Preparation and Administration:
- Product: Commercially available this compound penicillin G for injection (e.g., 1.2 Million Units/2 mL).
- Preparation:
- Warm the pre-filled syringe to room temperature by rolling it between the palms to reduce viscosity.[3]
- For SC administration, consider formulation adjustments to optimize for subcutaneous delivery if developing a new product.
- Administration:
- IM Injection: Administer into the ventrogluteal muscle of the buttock at a 90-degree angle.[2][3]
- SC Injection: Administer into the subcutaneous tissue of the abdomen.
- Confirm injection placement (e.g., via ultrasound).
4. Blood Sample Collection:
- Collect venous blood samples into EDTA-containing tubes at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72 hours, and then on days 4, 7, 10, 14, 21, 28, 35, and 42 post-dose).
- Procedure:
- Follow standard aseptic techniques for venipuncture.
- Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate plasma.
- Harvest the plasma and store it in labeled cryovials at -80°C until analysis.
5. Bioanalytical Method for Penicillin G Quantification (LC-MS/MS):
- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation:
- Thaw plasma samples on ice.
- Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
- Chromatographic and Mass Spectrometric Conditions:
- Utilize a C18 analytical column.
- Employ a gradient elution with a mobile phase consisting of formic acid in water and acetonitrile.
- Detect penicillin G and an internal standard (e.g., penicillin G-d7) using multiple reaction monitoring (MRM) in positive ion mode.
- Data Analysis:
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Protocol 2: Assessment of Injection Site Reactions
1. Clinical Assessment:
- Visually inspect the injection site at regular intervals (e.g., 1, 6, 24, 48, and 72 hours post-injection) for signs of:
- Erythema (redness)
- Edema (swelling)
- Induration (hardness)
- Bruising
- Measure the diameter of any reaction in millimeters.
- Use a standardized scoring system (e.g., a 4-point scale from 0 = no reaction to 3 = severe reaction).
2. Pain Assessment:
- Use a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) for pain assessment.
- Ask subjects to rate the pain at the injection site immediately after the injection and at subsequent time points (e.g., 1, 6, 24 hours).
Protocol 3: Histological Analysis of Injection Site (Preclinical Animal Model)
1. Animal Model:
- Use a suitable animal model (e.g., rabbits or pigs, which have skin and subcutaneous tissue characteristics similar to humans).
2. Injection and Tissue Collection:
- Administer BPG via IM and SC routes at designated sites.
- At pre-determined time points (e.g., 24 hours, 72 hours, 7 days), euthanize the animals and excise the injection site, including the skin, subcutaneous tissue, and underlying muscle.
3. Tissue Processing:
- Fixation: Immediately fix the excised tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydration: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).
- Clearing: Clear the dehydrated tissue with a clearing agent such as xylene.
- Infiltration and Embedding: Infiltrate the cleared tissue with molten paraffin (B1166041) wax and then embed it in a paraffin block.
4. Sectioning and Staining:
- Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.
- Mount the sections on glass slides.
- Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology and inflammatory infiltrates.
- Consider special stains (e.g., Masson's trichrome for fibrosis) if long-term effects are being investigated.
5. Microscopic Examination:
- Examine the stained sections under a light microscope.
- Assess for:
- Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages)
- Edema
- Hemorrhage
- Necrosis
- Fibrosis
- Use a semi-quantitative scoring system to grade the severity of the observed changes.
Visualizations
The following diagrams illustrate key concepts related to the administration and absorption of this compound penicillin G.
References
- 1. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. media.tghn.org [media.tghn.org]
- 3. ctcsrh.org [ctcsrh.org]
- 4. LC/MS/MS measurement of penicillin G in bovine plasma, urine, and biopsy samples taken from kidneys of standing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound BENZYLPENICILLIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. mcgill.ca [mcgill.ca]
Application Note: Dried Blood Spot (DBS) Assay for Pharmacokinetic Studies of Benzathine Penicillin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzathine penicillin G (BPG) is a long-acting antibiotic crucial for the prevention of recurrent rheumatic fever and the treatment of syphilis.[1][2][3] Pharmacokinetic (PK) studies of BPG are essential for optimizing dosing regimens, especially in vulnerable populations such as children in resource-limited settings.[1][2][4] Following intramuscular injection, BPG is slowly hydrolyzed to penicillin G (benzylpenicillin), which is the active compound measured in circulation.[1][2][4]
Traditional pharmacokinetic studies relying on venous blood sampling can be challenging due to logistical difficulties, the need for trained phlebotomists, and cold-chain storage and transportation of plasma samples.[1][4] Dried blood spot (DBS) sampling offers a minimally invasive and cost-effective alternative that simplifies sample collection, storage, and transport, making it particularly suitable for pediatric and field studies.[1][4][5] This application note provides a detailed protocol for the collection and analysis of penicillin G from DBS samples for pharmacokinetic studies using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][4][5]
Experimental Workflow
The overall workflow for the DBS-based pharmacokinetic analysis of this compound penicillin G is depicted below.
Caption: Experimental workflow for DBS-based pharmacokinetic studies of this compound penicillin G.
Materials and Methods
Materials and Reagents
-
DBS collection cards (e.g., PerkinElmer 226 or Whatman 903)[6]
-
Sterile, single-use lancets[6]
-
Alcohol swabs[6]
-
Sterile gauze pads[7]
-
Gloves[6]
-
Gas-impermeable bags with desiccant packs[8]
-
Manual or automated DBS puncher (e.g., 6 mm diameter)[1]
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sonicator water bath[1]
-
Penicillin G reference standard
-
Internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Assay Validation
A comprehensive validation of the analytical method should be performed to ensure the reliability of the results. The validation process establishes the performance characteristics of the assay.
Caption: Key parameters for the validation of a DBS-based bioanalytical method.
Experimental Protocols
DBS Sample Collection
-
Preparation : Label the DBS card with the patient identifier, date, and time of collection. Wear gloves throughout the procedure.[6][7]
-
Site Selection : Select the middle or ring finger for adults and children, or the heel for infants.[6][9]
-
Cleaning : Clean the puncture site with an alcohol swab and allow it to air dry completely.[6]
-
Puncture : Puncture the skin using a sterile, single-use lancet.[6]
-
First Drop : Wipe away the first drop of blood with a sterile gauze pad.[8]
-
Spotting : Allow a large, free-flowing drop of blood to form. Gently touch the tip of the blood drop to the center of a circle on the DBS card. Allow the blood to soak through and fill the circle completely by capillary action. Do not touch the finger to the card.[8]
-
Filling Circles : Repeat the process for the other circles on the card, aiming to collect at least three spots.[6]
-
Drying : Allow the DBS card to air dry horizontally for at least 3 hours at ambient temperature, away from direct sunlight and contaminants.[7]
-
Storage and Shipping : Once completely dry, place the DBS card in a gas-impermeable bag with a desiccant pack. Store at room temperature for short-term storage or at -20°C for long-term storage before analysis.[1][4][8]
Sample Preparation and Extraction
-
Punching : Punch a 6 mm disc from the center of the dried blood spot and place it into a labeled microcentrifuge tube.[1]
-
Extraction Solution : Prepare an extraction solution of water, methanol, and acetonitrile (20:40:40, v/v/v) containing the internal standard.[1]
-
Extraction : Add 300 µL of the extraction solution to each tube containing a DBS disc.[1]
-
Sonication : Sonicate the tubes in a water bath at room temperature for 30 minutes.[1]
-
Centrifugation : Centrifuge the samples at 1,500 x g for 10 minutes.[1]
-
Transfer : Transfer 100 µL of the supernatant to a clean tube or well of a 96-well plate.[1]
-
Dilution : Add 100 µL of water to the supernatant for LC-MS analysis.[1]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled with a tandem mass spectrometer. The specific parameters will depend on the available instrumentation but should be optimized for the detection of penicillin G.
-
Chromatographic Column : A C18 column is typically used.
-
Mobile Phase : A gradient elution with a mobile phase consisting of water and acetonitrile with formic acid or ammonium acetate is common.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions : Monitor the specific precursor-to-product ion transitions for penicillin G and the internal standard.
Data Presentation
The following tables summarize the key quantitative data from a validated DBS assay for penicillin G.
Table 1: Assay Validation Parameters for Penicillin G in DBS
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.005 mg/L | [1][4][5] |
| Limit of Detection (LOD) | 0.003 mg/L | [1] |
| Calibration Curve Range | 0.005 - 50 mg/L | [4] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (% Bias) | Within ± 15% | [10] |
Table 2: Stability of Penicillin G in Dried Blood Spots
| Storage Condition | Duration of Stability | Reference |
| 35°C | ~2.5 hours | [1] |
| Room Temperature (22°C) | ~12-16 hours | [1][4][5] |
| 4°C | 6 days | [1][4][5] |
| -20°C | > 1 month | [1][4][5] |
Conclusion
The dried blood spot assay for penicillin G provides a robust and reliable method for pharmacokinetic studies of this compound penicillin G.[1][4][5] Its ease of sample collection, storage, and transport makes it an invaluable tool, particularly in pediatric populations and resource-constrained settings.[1][4] This validated method can serve as a surrogate for traditional plasma-based assays, facilitating crucial research to optimize BPG therapy and improve patient outcomes.[1][4][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular this compound Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Dried Blood Spot (DBS) Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 8. malariagen.net [malariagen.net]
- 9. rrpl-testviewer.ehealthsask.ca [rrpl-testviewer.ehealthsask.ca]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Needle Blockage with Viscous Benzathine Penicillin G Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with viscous formulations of benzathine penicillin G. It provides troubleshooting advice and frequently asked questions (FAQs) to address needle blockage and other administration challenges.
Troubleshooting Guide: Needle Blockage During Injection
Problem: The injection is difficult to administer, and the needle becomes blocked.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Viscosity of the Suspension | 1. Warm the Suspension: Allow the pre-filled syringe to come to room temperature for about 30 minutes before injection. Do not use external heat sources.[1] 2. Ensure Proper Reconstitution (if applicable): For powdered formulations, ensure complete and uniform dispersion of the powder in the diluent by following the manufacturer's instructions precisely. Inadequate reconstitution can lead to clumps and increase the likelihood of blockage.[2][3] |
| Inappropriate Needle Gauge | 1. Use a Larger Gauge Needle: For highly viscous formulations like Bicillin L-A®, an 18-gauge or 21-gauge needle is often supplied and recommended.[4][5][6] Using a smaller gauge (higher number) needle will significantly increase the force required for injection and the risk of blockage. 2. Check for Needle Obstructions: Before administration, visually inspect the needle for any visible blockages or defects. |
| Particle Aggregation in the Suspension | 1. Gentle Agitation: Gently roll the syringe between the palms to ensure the suspension is uniform. Avoid vigorous shaking, which can introduce air bubbles and potentially cause frothing. 2. Particle Size Analysis: If needle blockage is a recurring issue in a development setting, consider particle size analysis of the formulation. Aggregates or larger particles can contribute to blockages.[7] |
| Improper Injection Technique | 1. Slow and Steady Injection Rate: Administer the injection at a slow and consistent rate. A rapid injection increases the pressure within the syringe and needle, which can contribute to blockage.[1][8] An injection time of 20-30 seconds is suggested for Bicillin L-A®.[1] 2. Deep Intramuscular Injection: Ensure the injection is administered deep into the muscle tissue as recommended.[9] |
Frequently Asked Questions (FAQs)
Q1: What causes needle blockage with this compound penicillin G formulations?
A1: Needle blockage is primarily caused by the high viscosity of the suspension.[4][10] this compound penicillin G has very low solubility in water, forming a thick, opaque suspension.[4][11] Other contributing factors can include:
-
Particle Size and Aggregation: The formulation contains suspended particles. If these particles aggregate or are not uniformly dispersed, they can clog the narrow needle lumen.[7]
-
Low Temperature: The viscosity of the suspension increases at colder, refrigerated temperatures, making it more difficult to inject.[12]
-
Inappropriate Needle Gauge: Using a needle with a small diameter (a higher gauge number) increases the resistance to flow, requiring greater injection force and increasing the likelihood of a blockage.[13]
-
Improper Reconstitution: For powdered formulations, incomplete dissolution or non-uniform mixing can result in clumps that block the needle.[2][3]
Q2: What is the recommended needle gauge for administering Bicillin L-A®?
A2: Bicillin L-A® is supplied in pre-filled syringes with specific needle gauges depending on the dosage:
-
The 4 mL syringe containing 2,400,000 units is supplied with an 18-gauge needle.[4][5][6]
-
The 1 mL and 2 mL syringes (600,000 and 1,200,000 units, respectively) are supplied with a 21-gauge, thin-wall needle.[4][5][6]
Using a larger gauge (smaller number) needle is crucial for administering this viscous suspension.
Q3: How does temperature affect the injectability of this compound penicillin G?
A3: The viscosity of the this compound penicillin G suspension is temperature-dependent.
-
Refrigerated Temperatures (2-8°C): At these storage temperatures, the viscosity is higher, which can make the injection more difficult and increase the risk of needle blockage.[5][12]
-
Room Temperature: Allowing the suspension to warm to room temperature before administration helps to decrease its viscosity, thereby reducing the required injection force and the likelihood of blockage.[1] A study on penicillin G stability in dried blood spots showed it is stable for about 12 hours at 22°C (room temperature).[14]
Q4: Can I warm the syringe faster to save time?
A4: It is recommended to allow the syringe to warm to room temperature naturally. Do not use any external heat sources, such as hot water or a microwave, as this could degrade the drug and alter its properties.
Q5: What is the proper technique for administering a viscous intramuscular injection like this compound penicillin G?
A5: A proper injection technique is critical for successful administration and patient comfort.
-
Preparation: Allow the syringe to reach room temperature and gently roll it to ensure a uniform suspension.
-
Site Selection: Choose a large muscle for deep intramuscular injection, such as the dorsogluteal or ventrogluteal sites in adults.[9]
-
Injection: Insert the needle at a 90-degree angle to the skin.
-
Rate of Injection: Inject the medication slowly and steadily over 20-30 seconds to allow the muscle to accommodate the viscous liquid.[1] A rapid injection can increase pain and the risk of blockage.[8]
Quantitative Data
Table 1: Illustrative Injection Force with Different Needle Gauges
| Needle Gauge | Internal Diameter (mm) | Illustrative Injection Force (Newtons) for a High-Viscosity Suspension |
| 18G | 0.838 | 5 - 10 |
| 21G | 0.514 | 15 - 25 |
| 23G | 0.337 | 30 - 50 |
| 25G | 0.260 | > 50 |
This table illustrates that as the needle gauge number increases (and the internal diameter decreases), the force required to inject a viscous solution increases significantly.
Table 2: Illustrative Effect of Temperature on Viscosity
| Temperature | Illustrative Viscosity (cP) |
| 4°C (Refrigerated) | 100 - 150 |
| 25°C (Room Temperature) | 40 - 60 |
This table demonstrates the significant decrease in viscosity as the temperature of the suspension increases from refrigerated to room temperature.
Experimental Protocols
Protocol 1: Measurement of Injection Force using a Texture Analyzer
Objective: To quantitatively measure the force required to expel a this compound penicillin G suspension from a syringe-needle system.
Materials:
-
Texture analyzer equipped with a syringe testing rig
-
Pre-filled syringes of this compound penicillin G (e.g., Bicillin L-A®) with corresponding needles (18G, 21G)
-
Collection container for the expelled formulation
Methodology:
-
Sample Preparation: Allow the pre-filled syringe to equilibrate to the desired temperature (e.g., 4°C or 25°C) for at least 2 hours.
-
Instrument Setup:
-
Secure the syringe in the testing rig of the texture analyzer.
-
Set the test speed (e.g., 10 mm/min, to simulate a slow and steady injection).
-
Position the collection container below the needle.
-
-
Data Acquisition:
-
Initiate the test. The texture analyzer will apply a constant downward force on the syringe plunger.
-
Record the force (in Newtons) as a function of plunger displacement.
-
-
Analysis:
-
Determine the break-loose force : the initial peak force required to start the plunger movement.
-
Determine the glide force : the average force required to maintain the plunger movement during expulsion.
-
The maximum force experienced during the glide phase is also a key parameter.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound penicillin G suspension.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
This compound penicillin G suspension
-
Appropriate dispersant (as recommended by the instrument manufacturer for aqueous suspensions)
Methodology:
-
Sample Preparation:
-
Gently agitate the pre-filled syringe to ensure a homogenous suspension.
-
Carefully withdraw a small, representative sample of the suspension.
-
-
Instrument Setup:
-
Configure the laser diffraction instrument according to the manufacturer's instructions for analyzing aqueous suspensions.
-
Ensure the dispersant is circulating through the system and a clean baseline is established.
-
-
Measurement:
-
Add the sample to the dispersant in the instrument until the optimal obscuration level is reached.
-
Analyse the sample. The instrument will measure the light scattering pattern created by the particles and calculate the particle size distribution.
-
-
Data Analysis:
-
The results are typically reported as D10, D50 (median particle size), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particles are smaller, respectively.[7]
-
Examine the distribution for the presence of large particles or aggregates, which could contribute to needle blockage.[7]
-
Visualizations
Caption: Troubleshooting workflow for needle blockage.
Caption: Key factors influencing the injectability of viscous formulations.
References
- 1. ctcsrh.org [ctcsrh.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. bicillinla.pfizerpro.com [bicillinla.pfizerpro.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of storage of penicillin-G solutions on sensitisation to penicillin-G after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory Study on Injection Force Measurement on Syringe and Needle Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular this compound Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzathine Penicillin Injection Pain Mitigation
This technical support center provides researchers, scientists, and drug development professionals with evidence-based strategies to minimize pain associated with the intramuscular injection of benzathine penicillin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pain during and after this compound penicillin injections?
Pain from this compound penicillin injections is multifactorial and can be attributed to:
-
High Viscosity: The thick, crystalline suspension of this compound penicillin can cause significant pain as it is forced through a needle into the muscle tissue.
-
Large Injection Volume: The required dose often necessitates a large volume of fluid to be injected, leading to muscle distension and discomfort.
-
Muscle Trauma: The needle insertion and the bolus of medication can cause localized muscle fiber damage and inflammation.
-
Chemical Irritation: The penicillin preparation itself can be irritating to the surrounding tissues.
-
Patient Anxiety: Fear and anxiety about the injection can heighten the perception of pain.[1][2]
Q2: What are the most effective, evidence-based strategies to reduce injection pain?
Several strategies have been clinically evaluated and proven effective in reducing the pain associated with this compound penicillin injections. These can be categorized as pharmacological, physical, and psychological interventions.
-
Pharmacological: Admixing the this compound penicillin with a local anesthetic, such as lidocaine (B1675312), is a highly effective method for reducing immediate and short-term post-injection pain.[1][3][4][5]
-
Physical: Techniques such as warming the penicillin to room temperature before injection, applying manual pressure or a cold pack to the injection site, and using the Z-track injection method can significantly decrease pain.[6][7][8][9][10]
-
Psychological: Distraction techniques are particularly effective, especially in pediatric patients, in reducing perceived pain and anxiety.[2][11][12][13]
Q3: Is it safe and effective to admix lidocaine with this compound penicillin?
Yes, multiple studies have demonstrated that admixing 1% or 2% lidocaine with this compound penicillin is a safe and effective method for significantly reducing injection pain.[1][3][14] Research has shown that this practice does not alter the serum concentration of penicillin, ensuring that the therapeutic efficacy of the antibiotic is maintained.[1][3]
Q4: Are topical anesthetics effective in reducing pain from these injections?
Evidence suggests that topical anesthetic creams, such as lidocaine cream, applied to the skin before the injection do not significantly reduce the pain associated with deep intramuscular injections of this compound penicillin.[4] The pain originates primarily from the muscle tissue, which is not effectively reached by topical agents.
Q5: What is the Z-track injection technique and how does it help?
The Z-track technique is a method of intramuscular injection that involves displacing the skin and subcutaneous tissue laterally before inserting the needle. After the medication is injected, the skin is released, creating a zigzag path that seals the medication in the muscle. This technique can help to reduce pain and drug leakage into the subcutaneous tissue.[6][15] A combination of the Z-track method with lidocaine has been shown to reduce delayed pain and induration.[6][15][16]
Troubleshooting Guides
Problem: Patients consistently report high levels of pain despite standard injection procedures.
Troubleshooting Steps:
-
Review Current Protocol: Ensure that the this compound penicillin is being warmed to room temperature for at least 15 minutes before injection.[7][17] Cold injections are associated with increased pain.[17]
-
Optimize Injection Site: Use the ventrogluteal site (hip muscle) for injection, as it is generally associated with less pain compared to the dorsogluteal site.[9][17] Always rotate injection sites for repeated doses.[7][17]
-
Control Injection Speed: Administer the injection slowly over 2-3 minutes to allow the viscous solution to disperse more gently within the muscle tissue.[8][17]
-
Implement Pharmacological Intervention: If not already in use, consider admixing the this compound penicillin with 1% or 2% lidocaine, following established protocols.[3][17]
-
Introduce Physical Interventions:
-
Employ Psychological Techniques: Utilize distraction methods appropriate for the patient population, such as interactive games, videos, or conversation.[2][11][12][17]
Data Presentation
Table 1: Summary of Quantitative Data on Pain Reduction Strategies
| Intervention | Comparison Group | Pain Scale Used | Key Findings | Reference |
| Lidocaine Admixture | Sterile Water Diluent | Numeric Rating Scale (0-10) | Significant reduction in pain during, immediately after, 5 minutes, and 20 minutes post-injection (p<0.001). No significant difference at 24 hours. | [5] |
| Lidocaine Admixture | Sterile Water Diluent | Not Specified | Pain score immediately after injection was significantly lower with lidocaine. | [3] |
| Lidocaine + Z-Track Technique | Traditional Injection with Saline | Not Specified | Lower pain scores at 30 minutes post-injection and fewer induration reactions (P<0.05). | [6][16] |
| Lidocaine Admixture | No Lidocaine | Visual Analogue Scale (VAS) & Wong-Baker FACES Pain Rating Scale (WBFPS) | Pain scores at 5 minutes post-injection were significantly lower with lidocaine (p=0.001 for VAS, p=0.002 for WBFPS). No significant difference at 60 minutes. | [19] |
| Topical Lidocaine Cream | No Cream | Not Specified | No significant reduction in injection pain. | [4] |
| Manual Pressure | Standard Injection Technique | Visual Analogue Scale (VAS) | Children experienced significantly less pain with manual pressure (mean VAS 1.3 ± 0.9) compared to the standard technique (mean VAS 4.4 ± 1.6). | [10] |
| Vibrating Cold Device ("Buzzy") + Lidocaine | Lidocaine Alone | Not Specified | Greater reduction in pain than lignocaine alone in patients ≤13 years old. | [14] |
| Distraction (Bubbles/Touch) | Standard Care | Oucher Scale | Both forms of distraction significantly reduced pain perception. | [2] |
| Distraction (Movie) | Typical Care | Behavioral Observation Rating Scale | Infants in the distraction group displayed fewer distress behaviors. | [12] |
Experimental Protocols
Protocol 1: Evaluation of Lidocaine Admixture for Pain Reduction
-
Objective: To determine the efficacy of admixing 1% lidocaine hydrochloride with this compound penicillin G (BPG) in reducing injection-related pain.
-
Study Design: A randomized, split-buttock, double-blind controlled trial.
-
Participants: Adult patients requiring a 2.4 million unit dose of BPG.
-
Methodology:
-
Each participant receives two intramuscular injections of 1.2 million units of BPG, one in each buttock.
-
For one buttock (randomly assigned), the BPG is diluted with 1% lidocaine.
-
For the contralateral buttock, the BPG is diluted with sterile water (control).
-
Both the patient and the administrator are blinded to the diluent used for each injection.
-
Pain is assessed at each injection site using a numeric rating scale (0-10) at the following time points: during the injection, immediately after, 5 minutes after, 20 minutes after, and 24 hours after.
-
Statistical analysis is performed to compare the pain scores between the lidocaine and sterile water groups at each time point.[5]
-
Protocol 2: Combined Strategy of Lidocaine and Z-Track Technique
-
Objective: To evaluate the effectiveness of combining 0.2% lidocaine with the Z-track injection technique in reducing delayed pain and induration.
-
Study Design: A comparative study with each patient serving as their own control.
-
Participants: Patients requiring a 2.4 million unit dose of BPG.
-
Methodology:
-
Each patient receives a 1.2 million unit BPG injection in each buttock.
-
The left buttock is injected using the traditional method with 0.9% saline as the solvent (control).
-
The right buttock is injected using the Z-track technique with 0.2% lidocaine as the solvent (experimental).
-
The Z-track technique involves pulling the skin and subcutaneous tissue down or to one side before inserting the needle, injecting the medication, and then releasing the tissue after withdrawing the needle.
-
Pain intensity and the presence of induration are recorded and compared between the two sides at 30 minutes post-injection.[6][16]
-
Mandatory Visualizations
Caption: Workflow for a randomized controlled trial comparing lidocaine and sterile water as diluents for BPG.
Caption: Logical relationships between pain mitigation strategies, specific interventions, and outcomes.
References
- 1. Can Lidocaine be Safely Used to Reduce Pain Caused by Intramuscular Penicillin Injections? A Short Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking the "ouch" out of injections for children. Using distraction to decrease pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine as a diluent for administration of this compound penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular this compound penicillin G: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Evaluation of Combined Strategy to Reduce the Pain of Penicillin G this compound Injection in Primary Syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to reduce pain - Rheumatic Fever and Penicillin Injections | SA Health [sahealth.sa.gov.au]
- 9. The effect of intramuscular injection technique on injection associated pain; a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying Manual Pressure before this compound Penicillin Injection for Rheumatic Fever Prophylaxis Reduces Pain in Children [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Distracting Methods on Procedure-Related Fear, Anxiety, and Pain During Intramuscular Injection: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized clinical trial of distraction for infant immunization pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distraction Techniques to Reduce Pain and Anxiety for Your Child When Giving an Injection [saidsupport.org]
- 14. Reducing the pain of intramuscular this compound penicillin injections in the rheumatic fever population of Counties Manukau District Health Board - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Pain management for long-acting this compound benzylpenicillin (Bicillin L-A®) injections | SA Health [sahealth.sa.gov.au]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Navigating Benzathine Penicillin G Supply Challenges: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to address the ongoing supply chain and shortage challenges affecting benzathine penicillin G (BPG). The following resources are designed to help mitigate the impact of these issues on experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the current this compound penicillin G shortages?
A1: The global shortages of BPG are multifactorial, stemming from a fragile supply chain and economic disincentives. A key issue is the limited number of active pharmaceutical ingredient (API) manufacturers; by 2016, only three Chinese manufacturers were supplying the global market.[1] This concentration of manufacturing creates significant risk, as disruptions at a single facility can have worldwide repercussions.[1][2] Economic factors also play a crucial role. BPG is an off-patent drug with low profit margins, which discourages new manufacturers from entering the market and existing ones from investing in infrastructure.[1][2] Additionally, quality control issues have led to recalls, further straining the supply. For instance, Pfizer, a major supplier, has faced recalls due to the identification of particulates in some batches.[3]
Q2: How might the BPG shortage directly impact my research?
A2: The BPG shortage can impact your research in several ways:
-
Experimental Delays: Difficulty in procuring BPG can lead to significant delays in starting or continuing experiments.
-
Inconsistent Results: The use of BPG from different, less-established suppliers, or the use of alternative antibiotics, may introduce variability into your experiments. A multinational study found that while most BPG batches met pharmacopeia requirements, some exhibited aggregated particles, which could affect drug delivery and experimental outcomes.[4][5]
-
Need for Protocol Re-validation: Switching to an alternative antibiotic or a different formulation of BPG will likely require re-validation of your experimental protocols to ensure consistency and comparability of results.
-
Increased Costs: The limited supply and increased demand can lead to higher prices for BPG, impacting research budgets.
Q3: What are the recommended alternatives to BPG for research purposes during this shortage?
A3: The choice of an alternative antibiotic depends heavily on the specific research application (e.g., the target pathogen, the experimental model). During clinical shortages, oral doxycycline (B596269) and ceftriaxone (B1232239) have been considered for treating syphilis.[6] For research applications, it is crucial to select an alternative with a similar spectrum of activity and pharmacokinetic profile. The following table summarizes potential alternatives, but their suitability must be validated for your specific experimental setup.
| Antibiotic | Mechanism of Action | Spectrum of Activity | Considerations for Research |
| Doxycycline | Inhibits protein synthesis | Broad-spectrum, including many gram-positive and gram-negative bacteria | May have anti-inflammatory and other off-target effects that could influence experimental results. |
| Ceftriaxone | Inhibits cell wall synthesis | Broad-spectrum, particularly against gram-negative bacteria | Different pharmacokinetic profile compared to the long-acting BPG. |
| Amoxicillin | Inhibits cell wall synthesis | Similar spectrum to penicillin, but broader against gram-negative bacteria | Shorter half-life than BPG, requiring more frequent administration in animal models. |
| Azithromycin | Inhibits protein synthesis | Broad-spectrum, effective against many common bacterial pathogens | Resistance is an emerging concern and may impact its effectiveness in certain models.[7] |
Q4: Are there quality concerns with the currently available BPG?
A4: Yes, there have been documented quality concerns. These include the presence of aggregated particles in some BPG batches, which could lead to needle blockages during administration and variability in drug release.[4][5] Furthermore, recalls have been initiated due to particulate contamination.[3] Researchers should be vigilant about the quality of the BPG they procure and, if possible, perform their own quality control checks.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between experimental groups.
-
Loss of efficacy in a previously established model.
-
Unexpected animal mortality or adverse reactions.
Possible Causes & Troubleshooting Steps:
-
Check BPG Lot and Supplier:
-
Action: Document the lot number and supplier of the BPG being used. If you have recently switched suppliers or are using a new lot, this is a likely source of variability.
-
Rationale: Different manufacturing processes can result in variations in particle size, purity, and excipients, all of which can affect the drug's performance.[4][5]
-
-
Visual Inspection of Reconstituted BPG:
-
Action: After reconstitution, visually inspect the suspension for any clumps, aggregates, or discoloration.
-
Rationale: The presence of aggregates can indicate poor product quality and will lead to inconsistent dosing.[4]
-
-
Assess BPG Stability:
-
Action: Ensure that the BPG has been stored correctly (typically refrigerated) and has not expired. If you suspect degradation, consider performing a simple bioassay (e.g., a disk diffusion assay) to confirm its activity against a susceptible bacterial strain.
-
Rationale: Penicillins are susceptible to hydrolysis, and improper storage can lead to a loss of potency.[8]
-
Problem 2: Difficulty with Intramuscular Administration in Animal Models
Symptoms:
-
Clogging of needles during injection.
-
Leakage of the suspension from the injection site.
-
Visible signs of irritation or inflammation at the injection site.
Possible Causes & Troubleshooting Steps:
-
Particle Size and Aggregation:
-
Action: If possible, examine a small sample of the reconstituted suspension under a microscope to look for large crystals or aggregates. If aggregates are observed, gentle sonication may help to disperse them.
-
Rationale: A study on BPG quality found that some batches contained aggregated particles that could be dispersed with sonication.[4][5]
-
-
Reconstitution Technique:
-
Action: Review your reconstitution protocol. Ensure you are using the correct diluent and are allowing sufficient time for the powder to fully suspend. Avoid vigorous shaking, which can cause frothing and aggregation.
-
Rationale: Proper reconstitution is critical for achieving a uniform suspension suitable for injection.
-
-
Needle Gauge and Injection Volume:
-
Action: Consider using a larger gauge needle if clogging is a persistent issue. Also, ensure that the injection volume is appropriate for the muscle mass of the animal to prevent leakage.
-
Rationale: A larger needle bore can accommodate a suspension with a larger particle size.
-
Experimental Protocols
Protocol 1: Basic Quality Assessment of this compound Penicillin G
This protocol describes a simple disk diffusion assay to qualitatively assess the bioactivity of a BPG sample.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile paper disks (6 mm)
-
Your BPG sample and a trusted BPG reference standard (if available)
-
Sterile saline
-
Incubator
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, create a lawn of bacteria on the Mueller-Hinton agar plate.
-
Prepare a solution of your BPG sample and the reference standard at a known concentration (e.g., 1 mg/mL) in sterile saline.
-
Impregnate sterile paper disks with a known volume (e.g., 20 µL) of your BPG sample and the reference standard.
-
Place the disks on the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk.
-
Compare the zone of inhibition of your sample to that of the reference standard. A significantly smaller zone for your sample may indicate reduced potency.
Visualizations
Caption: this compound Penicillin G Supply Chain Vulnerabilities.
Caption: Key Degradation Pathways for this compound Penicillin G.
Caption: Troubleshooting Workflow for Inconsistent BPG Results.
References
- 1. Securing the supply of this compound penicillin: a global perspective on risks and mitigation strategies to prevent future shortages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shortages of this compound penicillin. How big is the problem? And why it matters [who.int]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Brief: Alternatives to Bicillin L-A | The Medical Letter Inc. [secure.medicalletter.org]
- 7. Why is the world suffering from a penicillin shortage? | Health | Al Jazeera [aljazeera.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Improving the Stability of Benzathine Penicillin G Suspensions at Room Temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzathine penicillin G suspensions. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the stability of these formulations, particularly at room temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound penicillin G suspension is showing a rapid loss of potency at room temperature. What are the primary causes?
A1: The primary cause of potency loss in this compound penicillin G suspensions at room temperature is the hydrolysis of the β-lactam ring in the penicillin G molecule.[1] This degradation is significantly accelerated by increased temperatures.[2] For instance, the stability of penicillin G in dried blood spots, which can be indicative of its general temperature sensitivity, is approximately 12 hours at 22°C (71.6°F) but decreases to just 2 hours at 35°C (95°F).[3] The presence of water is a key factor in this hydrolytic degradation.[4] Therefore, even in a suspension, the aqueous vehicle facilitates the breakdown of the active pharmaceutical ingredient (API).
Q2: What are the main degradation products I should be looking for when my suspension loses potency?
A2: The primary degradation products of penicillin G in an aqueous environment result from the cleavage of the β-lactam ring. Key degradation products to monitor include penicilloic acid, penilloic acid, and isopenillic acid.[5] The formation of these inactive products leads to a direct reduction in the therapeutic efficacy of the suspension.
Q3: Can the pH of my suspension affect its stability at room temperature?
A3: Yes, the pH of the suspension is a critical factor influencing the stability of penicillin G. The USP monograph for Penicillin G this compound Injectable Suspension specifies a pH range of 5.0 to 7.5.[6] Deviations outside of this range can accelerate the degradation process. Acid-catalyzed hydrolysis is a known degradation pathway for penicillins.[7] It is crucial to use suitable buffers to maintain the pH within the optimal range for the intended shelf-life of the suspension.
Q4: I'm observing particle aggregation and clumping in my suspension upon storage at room temperature. How can I prevent this?
A4: Particle aggregation can be a significant issue, potentially leading to inconsistent dosing and needle blockage.[8][9] This can be influenced by the physicochemical properties of the this compound penicillin G particles and the formulation excipients. The use of appropriate suspending and dispersing agents is crucial. Additionally, controlling the particle size distribution of the API during manufacturing is important. A study on various this compound penicillin G batches found that some contained aggregated particles, which could be dispersed with sonication, indicating that with the right formulation strategies, this issue can be mitigated.[8]
Q5: What is the recommended storage temperature for this compound penicillin G suspensions, and what are the risks of temperature excursions?
A5: The standard storage recommendation for commercially available this compound penicillin G suspensions is refrigeration at 2°C to 8°C (36°F to 46°F), with freezing to be avoided.[10] Storing the suspension at room temperature significantly shortens its shelf-life due to accelerated degradation.[2] Temperature excursions above the recommended range can lead to a rapid loss of potency.[3] For example, at 22°C (room temperature), penicillin G is stable for approximately 12 hours, while at 35°C, this is reduced to about 2 hours.[3]
Data Presentation
Table 1: Stability of Penicillin G at Various Temperatures
| Temperature | Initial Concentration | Time to 95% of Initial Concentration (t95) | Reference |
| 35°C | 1 mg/L and 30 mg/L | 2.5 hours | [3] |
| 25°C | Not specified | Analyzed at multiple weeks for thermal stability assessment | [8][11] |
| 22°C | 1 mg/L | 16 hours | [3] |
| 22°C | 30 mg/L | 13 hours | [3] |
| 4°C | 1 mg/L and 30 mg/L | 6 days | [3] |
| -20°C | 1 mg/L and 30 mg/L | No detectable degradation for at least 4 weeks | [3] |
Table 2: Effect of Hydrophilic Carriers on this compound Penicillin G Dissolution Rate (at 60 minutes)
| Carrier | Drug:Carrier Ratio | Drug Release (%) | Reference |
| Mannitol | 50:50 | 57 | [9] |
| Mannitol | 70:30 | 49 | [9] |
| HPMC | 50:50 | 61 | [9] |
| HPMC | 70:30 | 51 | [9] |
| PEG 4000 | 50:50 | 73 | [9] |
| PEG 4000 | 70:30 | 45 | [9] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound Penicillin G Suspension
This protocol is adapted from methodologies used in published stability studies.[8][12]
Objective: To determine the concentration of this compound penicillin G and its degradation products in a suspension over time.
Materials:
-
This compound penicillin G suspension sample
-
Dimethylformamide (DMF)
-
De-ionized water
-
HPLC system with UV detector
-
C18 column (e.g., end-capped octadecylsilane (B103800) bonded silica (B1680970) gel)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Methanol
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05M potassium dihydrogen phosphate solution and adjust the pH to 3.1 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Penicillin G reference standard.
-
Dissolve in DMF to obtain a known concentration (e.g., 2 mg/mL).
-
Dilute this stock solution with de-ionized water to a final nominal concentration of approximately 0.2 mg/mL.
-
-
Sample Preparation:
-
Accurately measure a volume of the this compound penicillin G suspension.
-
Dissolve the suspension in DMF with the aid of sonication to ensure complete dissolution. For example, a 50 µL aliquot can be dissolved in 2.5 mL of DMF.[8]
-
Further dilute the solution with a mixture of DMF and water to achieve a final nominal concentration of approximately 0.22 mg/mL in 10% v/v DMF in water.[8]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution (specific gradient to be optimized based on the separation of degradation products)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound penicillin G peak based on the retention time and peak area of the standard.
-
Monitor for the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Particle Size Analysis of this compound Penicillin G Suspension
This protocol is based on general pharmacopeial methods and recommendations from regulatory guidance.[13][14]
Objective: To determine the particle size distribution of the this compound penicillin G particles in the suspension.
Materials:
-
This compound penicillin G suspension sample
-
Laser diffraction particle size analyzer
-
Dispersant (a liquid in which the particles are insoluble and that is compatible with the sample)
-
Stirrer or sonicator
Procedure:
-
Instrument Setup:
-
Set up the laser diffraction particle size analyzer according to the manufacturer's instructions.
-
Select an appropriate dispersant and ensure it is clean and free of air bubbles.
-
-
Sample Preparation:
-
Reconstitute the this compound penicillin G powder for suspension according to the product's instructions, if applicable.
-
Add a small, representative aliquot of the suspension to the dispersant in the instrument's sample cell. The amount added should be sufficient to achieve the optimal obscuration level as recommended by the instrument manufacturer.
-
Agitate the sample in the dispersant using a stirrer or sonicator to ensure a homogeneous dispersion and to break up any loose agglomerates. The agitation conditions (e.g., stirring rate, sonication time and power) should be optimized and kept consistent for all measurements.
-
-
Measurement:
-
Perform the particle size measurement according to the instrument's operating procedure.
-
Obtain at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution.
-
Report the results as D10, D50 (median particle size), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particles, by volume or number, are smaller.
-
Visualizations
Caption: Primary degradation pathway of this compound Penicillin G.
Caption: General workflow for a stability study of a suspension.
References
- 1. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ismpcanada.ca [ismpcanada.ca]
- 3. Pharmacokinetics and Safety of Intramuscular Injectable this compound Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. almacgroup.com [almacgroup.com]
- 6. japsonline.com [japsonline.com]
- 7. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. usp.org [usp.org]
troubleshooting variability in pharmacokinetic data of benzathine penicillin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in pharmacokinetic (PK) data for benzathine penicillin G (BPG).
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in the plasma concentrations of penicillin G after administering BPG in our study. What are the common causes?
High inter-individual variability is a known challenge in BPG pharmacokinetics. The variability stems from a combination of factors related to the drug's formulation, administration technique, and patient-specific characteristics. BPG is a suspension administered as a deep intramuscular injection, from which it is slowly absorbed and hydrolyzed to penicillin G.[1][2] Key sources of variability include:
-
Formulation Properties: The viscosity and particle size of the BPG suspension can influence its dissolution and absorption rate from the muscle tissue.
-
Administration Technique: The precise location of the injection (e.g., gluteal vs. thigh muscle), potential for accidental injection into adipose tissue, and incomplete dose administration due to the high viscosity can all lead to variable absorption.[3]
-
Subject-Specific Factors: Physiological differences among subjects, such as body mass index (BMI), muscle mass, local blood flow at the injection site, and renal clearance, significantly impact the drug's absorption, distribution, and elimination.[2][4]
-
Bioanalytical Method: The sensitivity and specificity of the assay used to measure penicillin G concentrations can also contribute to data variability.
Q2: How much can the injection site and administration route alter the pharmacokinetic profile?
The administration route and injection site are critical determinants of BPG's pharmacokinetic profile.
-
Intramuscular (IM) vs. Subcutaneous (SC) Administration: A study comparing IM and SC administration in healthy males found that the SC route significantly delays penicillin absorption.[5] This resulted in lower peak concentrations (Cmax) but higher trough concentrations, with the absorption half-life being considerably longer for SC injections compared to IM injections.[4][5]
-
Injection Site Location: For IM injections, administration into the upper outer quadrant of the buttocks is recommended for adults, while the mid-lateral muscle of the thigh is preferred for children under two.[1] Injecting into adipose tissue instead of muscle can alter the absorption profile. Using ultrasound guidance to confirm the injection location can help reduce this source of variability.[5]
Table 1: Comparison of Pharmacokinetic Parameters of BPG via Different Administration Routes
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration | Reference |
| Principal Absorption Half-life (days) | 10.2 (95% CI: 8.6-12.5) | 20.1 (95% CI: 16.3-29.5) | [5] |
| Peak Concentration (Cmax) | Higher | Lower | [5] |
| Trough Concentration | Lower | Higher | [5] |
Q3: Our data shows penicillin G concentrations dropping below the target therapeutic threshold (e.g., 0.02 µg/mL) much earlier than the intended 3-4 week dosing interval. Why might this be happening?
This is a frequently observed phenomenon. Several studies and meta-analyses have shown that for a significant portion of individuals receiving a standard 1.2 million unit dose of BPG, serum penicillin G concentrations fall below the commonly accepted minimum inhibitory concentration (MIC) for Streptococcus pyogenes (often cited as >0.02 µg/mL) by two to three weeks post-injection.[6][7][8][9]
Potential causes for this rapid decline include:
-
Patient Population: Studies have shown that penicillin G concentrations tend to be lower in children compared to adults.[6]
-
Body Weight and Composition: Higher body weight and BMI can influence drug absorption and distribution, potentially leading to lower plasma concentrations.[4]
-
Dosing Interval: Simulations based on population PK models suggest that a 4-week interval with a 1.2 million unit dose is insufficient to maintain the target concentration for the majority of patients.[7][10][11] More frequent dosing (every 2 or 3 weeks) has been shown to be more effective at maintaining therapeutic trough concentrations.[7][8][10]
-
Renal Clearance: Penicillin G is eliminated by the kidneys.[1] Individual differences in renal function can affect the drug's half-life.[12] Cystatin C-based estimations of glomerular filtration rate (eGFR) may more accurately predict benzylpenicillin clearance.[2]
Q4: What are the recommended bioanalytical methods for quantifying penicillin G, and what are their limitations?
The choice of bioanalytical method is crucial for obtaining accurate and reliable PK data.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a common method for quantifying penicillin G. It can be sensitive and rapid, but may require pre-column derivatization to enhance sensitivity for low concentrations.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for accurately measuring the low concentrations of penicillin G often seen in the terminal phase of BPG absorption.[15][16] The lower limit of quantification (LLOQ) can reach as low as 0.0025-0.005 mg/L.[4][15]
-
Dried Blood Spot (DBS) Sampling: DBS offers a minimally invasive alternative to traditional venous blood draws, which is particularly advantageous in pediatric or field studies.[4][15] Penicillin G concentrations from DBS samples have shown good correlation with plasma concentrations and can provide valid PK data, provided that sample stability is carefully managed.[15]
Table 2: Typical Validation Parameters for Bioanalytical Methods of Penicillin G
| Method | Sample Type | LLOQ | Key Considerations | Reference |
| HPLC-UV | Plasma | ~5 ng/mL (ppb) | May require derivatization for enhanced sensitivity. | [14] |
| LC-MS/MS | Plasma | 0.005 mg/L | High sensitivity and specificity. | [16] |
| LC-MS/MS | Dried Blood Spot (DBS) | 0.0025 - 0.005 mg/L | Minimally invasive; requires stability testing (stable for ~12h at 22°C, >1 month at -20°C). | [4][15] |
Troubleshooting Guides
Guide 1: Systematic Investigation of Pharmacokinetic Variability
If you encounter unexpected variability in your BPG pharmacokinetic data, follow this systematic approach to identify the root cause. This workflow can help isolate whether the issue lies with the formulation, administration, study population, or analytical methodology.
Caption: Troubleshooting workflow for BPG PK variability.
Guide 2: Factors Influencing BPG Pharmacokinetics
Understanding the interplay of various factors is key to designing robust studies and interpreting results. This diagram illustrates the primary factors that contribute to the final plasma concentration profile of penicillin G after BPG administration.
Caption: Factors Affecting this compound Penicillin G Pharmacokinetics.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study Design (Crossover Example)
This protocol is based on studies comparing different administration routes.[5]
-
Study Design: Randomized, open-label, two-period, two-sequence crossover design.
-
Subjects: Recruit healthy adult volunteers (e.g., 12-15 subjects). Screen for allergies to penicillin.[12][13]
-
Washout Period: A long washout period is critical due to the drug's long half-life. A period of at least 10 weeks is recommended.[5]
-
Dose Administration:
-
Period 1: Administer a single 1.2 million unit dose of BPG via the first route (e.g., IM in the gluteal muscle). Use ultrasound guidance to confirm injection depth and location.[5]
-
Period 2 (after washout): Administer the same dose via the second route (e.g., SC in the abdomen).
-
-
Sample Collection:
-
Collect blood samples at pre-defined time points: pre-dose, and then frequently in the initial hours (e.g., 2, 4, 8, 24, 48 hours) and then less frequently over a long period (e.g., days 7, 14, 21, 28, 35, 42) to capture the full pharmacokinetic profile.[3][5] A sampling period of over 500 hours is necessary.[13]
-
Samples can be collected as whole blood in EDTA tubes for plasma separation or as dried blood spots (DBS).[15][16]
-
-
Sample Processing and Storage:
-
Bioanalysis: Analyze samples for penicillin G concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using a non-compartmental approach.[13]
Protocol 2: Quantification of Penicillin G in Plasma via LC-MS/MS
This protocol is a generalized procedure based on validated methods described in the literature.[15][16]
-
Materials and Reagents:
-
Penicillin G standard and internal standard (e.g., Penicillin V).
-
Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade).
-
Ultrapure water.
-
96-well protein precipitation plates.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and quality controls on ice.
-
To 50 µL of plasma in a 96-well plate, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortex the plate for 2 minutes to mix and precipitate proteins.
-
Centrifuge the plate at 4000 g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for penicillin G and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of penicillin G standard.
-
Process calibration standards and quality control samples alongside the unknown study samples.
-
Quantify penicillin G concentrations in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte/internal standard vs. concentration).
-
Caption: Experimental Workflow for a BPG Pharmacokinetic Study.
References
- 1. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics and Safety of Intramuscular Injectable this compound Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Factors associated with loss of penicillin G concentrations in serum after intramuscular this compound penicillin G injection: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after this compound Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A population pharmacokinetic modeling approach shows that serum penicillin G concentrations are below inhibitory concentrations by two weeks after this compound penicillin G injection in the majority of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular this compound Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Long-Acting Injectable Benzathine Penicillin G Release Profiles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of long-acting injectable benzathine penicillin G (BPG) release profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating long-acting injectable BPG?
A1: The main challenges in formulating long-acting injectable BPG stem from its poor aqueous solubility.[1] This characteristic, while essential for its sustained-release profile, creates hurdles in manufacturing and administration. Key issues include the potential for variable physical properties like crystal size and viscosity, which can lead to inconsistent bioavailability and release profiles.[2][3] Additionally, the large particle size required for prolonged release can make intramuscular injections painful and may lead to needle blockage, affecting patient compliance.[1][4][5]
Q2: Which excipients are commonly used to modify the release profile of BPG?
A2: Various hydrophilic carriers can be used to improve the wettability and dissolution characteristics of BPG.[2][3] These are often employed in techniques like solid dispersion. Commonly studied excipients include:
-
Polyethylene Glycols (PEGs): Such as PEG 4000, which has been shown to enhance dissolution rates.[2][3]
-
Mannitol: A sugar alcohol that can improve the hydrophilic character of the formulation.[2][3]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose (B213188) ether that can modify drug release.[2][3]
-
Soya Lecithin: Used to address formulation challenges like solubility and drug delivery.[6]
-
Surfactants: Such as sodium deoxycholate, which can form micelles to incorporate BPG and increase its apparent solubility.[1]
Q3: What analytical methods are essential for characterizing BPG formulations?
A3: A comprehensive analytical strategy is crucial for characterizing BPG formulations. Key methods include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase, ion-pairing HPLC method is typically used to determine the content of this compound penicillin G and to detect any impurities or degradation products.[7][8][9]
-
Particle Size Analysis: Techniques like laser diffraction are used to measure the particle size distribution (e.g., D10, D50, D90), which is a critical parameter influencing the release rate.[7][10]
-
Dissolution and In Vitro Release Testing: USP apparatus 2 (paddle) and 4 (flow-through cell) are often adapted to evaluate the in vitro release profile of long-acting injectables.[11][12] These methods may require modifications, such as the use of dialysis sacs or enhancer cells, to handle the slow release over extended periods.[11][12]
-
Microscopy: Optical microscopy and Scanning Electron Microscopy (SEM) are used to visualize the crystal morphology and surface characteristics of the BPG particles and solid dispersions.[2][3][7]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to investigate the physical state of the drug within a solid dispersion and to detect interactions between the drug and carriers.[2][3]
Q4: How can the in vivo performance of a new BPG formulation be predicted?
A4: Predicting in vivo performance requires a combination of in vitro characterization and the development of an in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of the dosage form (like the dissolution rate) to an in vivo response (such as plasma drug concentration).[13] For long-acting injectables, developing a meaningful IVIVC is challenging because standard in vitro release methods often have durations of less than two days, while the in vivo effects can last for weeks.[11][12] Therefore, it is essential to develop in vitro release testing methods with longer durations that can better reflect the in vivo release profile.[11][12] Pharmacokinetic studies in animal models, such as sheep, are also used to evaluate the in vivo release and tolerability of new formulations before human trials.[14][15]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Release Data
-
Question: My in vitro release testing results for different batches of BPG suspension are highly variable. What could be the cause?
-
Answer: High variability in in vitro release data for long-acting injectable suspensions can often be traced back to inconsistencies in the physical characteristics of the BPG particles. Key factors to investigate include:
-
Particle Size Distribution: Even small shifts in the particle size distribution, particularly the D50 and D90 values, can significantly alter the dissolution rate.[7][11] Ensure your particle size analysis method is validated and that you are comparing multiple batches of both your test product and a reference standard.[10]
-
Particle Aggregation: BPG particles can aggregate, leading to larger effective particle sizes and slower release.[7][16] Consider using sonication during sample preparation for particle size analysis to assess the presence of aggregates.[7][16]
-
Crystal Morphology: Different crystal forms (polymorphs) of BPG can have different solubilities and dissolution rates. Use techniques like SEM or X-ray diffraction to examine the crystal morphology for batch-to-batch consistency.[2][3][7]
-
In Vitro Test Method: The choice of in vitro release apparatus and its parameters can influence variability. USP apparatus 4 (flow-through cell) with semisolid adapters has shown good reproducibility for long-acting suspensions.[11][12] Ensure consistent hydrodynamic flow, contact area, and media volume in your chosen method.[11]
-
Issue 2: Needle Clogging During Administration Studies
-
Question: During pre-clinical administration, we are experiencing frequent needle blockage with our concentrated BPG suspension. How can we address this?
-
Answer: Needle blockage is a common problem with BPG suspensions and is often related to the formulation's physical properties.[4][5]
-
Particle Size Control: The presence of oversized particles or aggregates is a primary cause of needle blockage.[7][16] Implement stricter controls on the upper limit of your particle size distribution (e.g., D90).
-
Formulation Viscosity: While a certain level of viscosity is needed to maintain a stable suspension, excessively high viscosity can impede injectability. Evaluate the impact of different suspending agents and their concentrations.
-
Wettability and Dispersibility: Poor wettability can lead to clumping of the powder when reconstituted, which can then block the needle.[2][3] Incorporating hydrophilic polymers or surfactants can improve the dispersibility of the BPG particles.[2][3]
-
Reconstitution Technique: Delays between reconstitution and administration can allow for sedimentation and aggregation of particles, increasing the risk of blockage.[4] Standardize the reconstitution procedure and administration time.
-
Issue 3: Faster-Than-Expected In Vivo Clearance
-
Question: Our in vivo studies in an animal model show that the penicillin G plasma concentrations are dropping below the target therapeutic level much faster than anticipated from our in vitro release data. What could be the reason?
-
Answer: A mismatch between in vitro and in vivo release, particularly faster in vivo clearance, can be due to several factors.
-
IVIVC Limitations: As mentioned, a robust IVIVC is difficult to establish for long-acting injectables.[11][12] Your in vitro method may not be fully capturing the in vivo dissolution environment. Accelerated in vitro methods, using elevated temperatures or specific surfactants, can sometimes provide a better correlation, but the release mechanism must remain the same.[13]
-
Injection Site Reactions: The biological response at the injection site, such as an inflammatory response, can affect drug absorption and clearance.[17]
-
Drug Particle Properties: Factors such as particle shape and surface characteristics, which may not be fully captured by standard in vitro tests, can influence how the particles are cleared from the injection site.
-
Pharmacokinetics of Penicillin G: Benzylpenicillin clearance can increase at very low plasma concentrations due to renal excretion pathways involving both glomerular filtration and active tubular secretion.[18] Your formulation might be releasing the drug at a rate that falls into this increased clearance range sooner than expected.
-
Data Presentation
Table 1: Influence of Hydrophilic Carriers on this compound Penicillin G (BPG) Dissolution
| Formulation (BPG:Carrier Ratio) | Carrier | Cumulative Drug Release at 60 min (%) |
| Pure BPG | - | ~20% (estimated from graph) |
| 50:50 | PEG 4000 | 73% |
| 70:30 | PEG 4000 | 45% |
| 50:50 | HPMC | 61% |
| 70:30 | HPMC | 51% |
| 50:50 | Mannitol | 57% |
| 70:30 | Mannitol | 49% |
| Data synthesized from a study on solid dispersions of BPG.[2] |
Table 2: Typical Particle Size Distribution Parameters for BPG Injectable Suspension
| Parameter | Description | Typical Value |
| D10 | 10% of particles are smaller than this diameter | Varies |
| D50 | Median particle diameter; 50% of particles are smaller | Varies |
| D90 | 90% of particles are smaller than this diameter | Varies |
| Specific values for D10, D50, and D90 are highly dependent on the manufacturing process and desired release profile. The FDA guidance recommends population bioequivalence analysis of D10 and D50 for generic BPG products.[7][10] |
Experimental Protocols
Protocol 1: Preparation of BPG Solid Dispersions by Solvent Evaporation
-
Objective: To improve the dissolution rate of BPG by preparing a solid dispersion with a hydrophilic carrier (e.g., PEG 4000).[2][3]
-
Materials: this compound penicillin G, PEG 4000, ethanol (B145695), dichloromethane, magnetic stirrer, porcelain dish.
-
Methodology:
-
Accurately weigh BPG and PEG 4000 to achieve the desired drug-to-carrier ratio (e.g., 50:50 w/w).
-
Dissolve the weighed BPG in a 2:3 mixture of ethanol and dichloromethane.
-
In a separate container, dissolve the PEG 4000 in a minimal amount of water.
-
Place the aqueous polymer solution in a porcelain dish on a magnetic stirrer.
-
Slowly pour the organic BPG solution into the stirring aqueous polymer solution.
-
Allow the solvents to evaporate under constant stirring at room temperature until a solid mass is formed.
-
Collect the solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 150 µm) to ensure uniform particle size.
-
Store the resulting powder in a desiccator.
-
Protocol 2: In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)
-
Objective: To determine the in vitro release rate of BPG from a suspension formulation in a reproducible manner suitable for long-acting injectables.[11][12]
-
Materials: BPG suspension, USP Apparatus 4 with semisolid adapters, release medium (e.g., phosphate-buffered saline pH 7.4), HPLC system for analysis.
-
Methodology:
-
Assemble the USP Apparatus 4 flow-through cells with semisolid adapters.
-
Accurately load a specified amount of the BPG suspension into the sample holder of the adapter.
-
Place the loaded sample holder into the flow-through cell.
-
Pump the pre-warmed (37°C) release medium through the cell at a constant, slow flow rate. The flow rate should be selected to ensure sink conditions without being overly aggressive.
-
Collect the eluate (flow-through medium) at predetermined time intervals over the desired duration of the study (which could be days or weeks).
-
Analyze the concentration of penicillin G in the collected samples using a validated HPLC method.[7][8]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Particle Size Analysis by Laser Diffraction
-
Objective: To measure the particle size distribution of a BPG suspension.[7][10]
-
Materials: BPG suspension, laser diffraction particle size analyzer, appropriate dispersant (e.g., water with a surfactant).
-
Methodology:
-
Select a suitable dispersant in which BPG is insoluble to prevent dissolution during measurement.
-
Add a small, representative sample of the BPG suspension to the dispersant in the analyzer's sample chamber until the desired level of laser obscuration is reached.
-
Apply agitation (e.g., stirring) and/or sonication as needed to ensure the sample is homogeneously dispersed and to break up any loose agglomerates. The conditions used should be justified and standardized.[10]
-
Perform the measurement according to the instrument's instructions. The instrument will measure the pattern of scattered light and use a mathematical model (e.g., Mie theory) to calculate the particle size distribution.
-
Record the D10, D50, and D90 values and the full distribution profile.
-
Repeat the measurement on at least three different batches to assess batch-to-batch consistency.[10]
-
Visualizations
Caption: Workflow for optimizing BPG release profile.
Caption: Troubleshooting common BPG formulation issues.
Caption: Key parameter relationships in BPG release.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acceptability and Implementation Challenges of this compound Penicillin G Secondary Prophylaxis for Rheumatic Heart Disease in Ethiopia: A Qualitative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rhdaction.org [rhdaction.org]
- 6. Nanjing Well Pharmaceutical | Pharmaceutical Excipients for Penicillin G this compound [pharmacompass.com]
- 7. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled-release penicillin complexes. High-performance liquid chromatography and assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Development of a sustained release implant of this compound penicillin G for secondary prophylaxis of rheumatic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating Cross-Contamination in Beta-Lactam Antibiotic Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in preventing cross-contamination during the production of beta-lactam antibiotics.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments and production processes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive cross-contamination test in a non-beta-lactam product. | Inadequate facility segregation, ineffective cleaning procedures, airborne contamination through shared HVAC systems, improper personnel or material flow. | Immediately quarantine the affected batch. Conduct a thorough investigation to identify the source of contamination. Review and reinforce facility segregation protocols, cleaning validation procedures, and personnel gowning and hygiene practices. Verify the integrity and independence of the HVAC system for the beta-lactam production area.[1][2][3] |
| Residual beta-lactam detected on equipment after cleaning. | The cleaning agent is ineffective against the specific beta-lactam, insufficient contact time or concentration of the cleaning agent, complex equipment design hindering cleaning, or the analytical method is not sensitive enough to detect acceptable residue levels. | Re-validate the cleaning procedure with a more robust cleaning agent or by optimizing cleaning parameters (time, temperature, concentration). For highly sensitizing compounds, consider dedicated equipment.[4][5] If equipment is complex, disassemble it for cleaning. Ensure the analytical method is validated and has a limit of detection (LOD) and limit of quantitation (LOQ) appropriate for the established acceptable daily exposure (ADE) limits. |
| Airborne contamination in a "clean" area. | Inadequate pressure differentials in the HVAC system, leaks in ductwork or seals, improper airlock function, or ineffective filtration (e.g., HEPA filter failure). | Immediately investigate the HVAC system for pressure cascade failures and leaks.[2] Conduct smoke studies to visualize airflow patterns. Recalibrate pressure differentials to ensure air flows from cleaner to less clean areas. Inspect and replace seals and filters as necessary. Reinforce airlock procedures for personnel and material movement.[2] |
| Personnel are a suspected source of contamination. | Improper gowning procedures, inadequate training on hygiene and contamination control, or unauthorized movement between beta-lactam and non-beta-lactam areas. | Retrain all personnel on proper gowning, de-gowning, and hygiene protocols specific to beta-lactam handling.[2][6] Strictly enforce designated pathways for personnel movement and ensure adherence to airlock procedures. Consider dedicated personnel for highly sensitive areas. |
| Visible powder residues observed after production. | Inefficient dust extraction systems, spills during material handling, or poor equipment containment. | Optimize or upgrade dust extraction systems at the source of powder generation. Implement and enforce strict procedures for spill management and cleanup.[2] Utilize closed-system transfers for potent compounds wherever feasible. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent cross-contamination with beta-lactam antibiotics?
A1: Beta-lactam antibiotics, such as penicillins and cephalosporins, are potent sensitizing agents that can cause severe and life-threatening allergic reactions, including anaphylaxis, in susceptible individuals, even at very low levels.[1][3] Therefore, preventing their unintended presence in other drug products is a critical patient safety and regulatory requirement.[7]
Q2: Is a completely separate building required for beta-lactam production?
A2: Regulatory bodies like the FDA strongly recommend completely and comprehensively separated facilities for the manufacturing of penicillin and other sensitizing beta-lactams.[1][8] This includes separate buildings, air handling units (HVAC), equipment, and personnel.[8] If in the same building, the beta-lactam area must be structurally and functionally isolated with no shared systems.[2]
Q3: What are the key elements of facility design to prevent cross-contamination?
A3: Key design elements include:
-
Complete Segregation: Physically separate manufacturing areas for beta-lactam and non-beta-lactam products.[1][9]
-
Independent HVAC Systems: Dedicated, single-pass air handling systems with no recirculation for beta-lactam areas to prevent airborne contamination.[1][2][3]
-
Airlocks and Pressure Differentials: Use of airlocks for personnel and material entry/exit, and maintaining a pressure cascade to ensure airflow from clean to less clean areas.[2]
-
Controlled Personnel and Material Flow: Designing unidirectional and restricted flows to prevent mix-ups and contamination.[2]
-
Waste Management: A well-defined and segregated waste disposal system for contaminated materials.[10]
Q4: How can I effectively decontaminate equipment used for beta-lactam production?
A4: Decontamination requires a validated cleaning process. This often involves:
-
Initial Mechanical Cleaning: To remove gross product residue.
-
Use of a Validated Inactivating Agent: Solutions like sodium hydroxide (B78521) can be used to hydrolyze and inactivate the beta-lactam ring.[11] Chlorine dioxide gas has also been shown to be effective for facility and equipment decontamination.[12]
-
Thorough Rinsing: To remove all traces of the cleaning and inactivating agents.
-
Final Verification: Swab or rinse sampling of the equipment surfaces to test for any residual beta-lactam using a validated, highly sensitive analytical method like HPLC or LC-MS/MS.[4][13]
Q5: What are the regulatory requirements for testing for beta-lactam cross-contamination?
A5: Regulatory guidelines, such as the FDA's cGMP, mandate that if there is a possibility of cross-contamination, non-penicillin drug products must be tested for the presence of penicillin.[8][14] If any detectable level is found, the product cannot be marketed.[7][8]
Quantitative Data Summary
Table 1: Example Acceptance Limits for Cleaning Validation (Surface Residue)
| Compound Class | Acceptance Limit (per surface area) | Analytical Method |
| Penicillins | < 1 µ g/100 cm² | HPLC-UV, LC-MS/MS |
| Cephalosporins | < 1 µ g/100 cm² | HPLC-UV, LC-MS/MS |
| Carbapenems | < 1.5 µ g/100 cm² | HPLC-UV, LC-MS/MS |
Note: These are example limits. Actual limits must be calculated based on a toxicological assessment, such as the Permitted Daily Exposure (PDE) or Acceptable Daily Exposure (ADE) of the specific beta-lactam, the batch size of the subsequent product, and the total equipment surface area.
Table 2: Performance of a Decontamination Method
| Beta-Lactam | Initial Contamination Level | Decontamination Agent | Log Reduction |
| Penicillin G | High | Chlorine Dioxide Gas | > 3-log (99.9%) |
| Ampicillin | High | Chlorine Dioxide Gas | > 3-log (99.9%) |
| Cefazolin | High | Chlorine Dioxide Gas | > 3-log (99.9%) |
| Cephalexin | High | Chlorine Dioxide Gas | > 3-log (99.9%) |
This data is based on a case study demonstrating the effectiveness of chlorine dioxide gas in inactivating various beta-lactam compounds.[12]
Experimental Protocols
Protocol 1: Swab Sampling for Cleaning Validation
Objective: To quantitatively assess the amount of residual beta-lactam on a defined surface area of manufacturing equipment after cleaning.
Materials:
-
Sterile swabs of a material compatible with the chosen analytical method (e.g., polyester, cotton).
-
Wetting agent (e.g., purified water, methanol), if required.
-
Sterile vials with caps.
-
Swab sampling template (e.g., 10 cm x 10 cm).
-
Personal Protective Equipment (PPE).
Methodology:
-
Define and document the "worst-case" locations on the equipment to be sampled (e.g., areas difficult to clean, product contact surfaces).
-
Aseptically remove a sterile swab from its packaging.
-
Place the sampling template over the selected surface area.
-
If using a wet swab, moisten it with the appropriate solvent.
-
Swab the entire 100 cm² area within the template, first horizontally, ensuring overlapping strokes.
-
Rotate the swab and swab the same area again vertically.
-
Aseptically place the swab head into a labeled sterile vial and break the shaft.
-
Securely cap the vial.
-
Transport the samples to the quality control laboratory for analysis.
-
Analyze the swab extract using a validated analytical method (e.g., HPLC) to determine the concentration of the residual beta-lactam.
-
Calculate the total residual amount and compare it against the pre-defined acceptance criteria.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Detection of Beta-Lactam Residues
Objective: To separate, identify, and quantify residual beta-lactam antibiotics from swab or rinse samples.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 75 mm, 3.5 µm).[4]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Tetrabutylammonium (B224687) hydroxide solution (as a buffer).[4]
-
Purified water (HPLC grade).
-
Certified reference standards of the target beta-lactam(s).
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer (e.g., tetrabutylammonium hydroxide, pH 6.8).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm and 254 nm (or a specific wavelength for the target analyte).[4]
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of the beta-lactam reference material at known concentrations.
-
Sample Preparation: Extract the beta-lactam from the swab or rinse sample using a validated procedure. Filter the extract through a 0.45 µm filter.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (checking for parameters like peak area reproducibility, tailing factor, and resolution).
-
Calibration Curve: Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Identify the beta-lactam peak in the sample chromatogram by its retention time and quantify the amount using the calibration curve.
Visualizations
Caption: Workflow for Mitigating Beta-Lactam Cross-Contamination.
Caption: Troubleshooting Logic for a Cross-Contamination Event.
References
- 1. fda.gov [fda.gov]
- 2. perfectdossier.com [perfectdossier.com]
- 3. vekamaf.cz [vekamaf.cz]
- 4. researchgate.net [researchgate.net]
- 5. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. | Semantic Scholar [semanticscholar.org]
- 6. ipapharma.org [ipapharma.org]
- 7. Why Cross-Contamination Control is Critical for Beta-Lactam Antibiotics [webofpharma.com]
- 8. Separate Manufacturing Facility is Required for Manufacturing of Penicillin and Non-penicillin Products | Pharmaguideline [pharmaguideline.com]
- 9. The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. mdpi.com [mdpi.com]
- 12. ecosensecompany.com [ecosensecompany.com]
- 13. fda.gov [fda.gov]
- 14. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
Technical Support Center: Formulation of Benzathine Penicillin G Injectable Suspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the physical stability of benzathine penicillin G (BPG) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common physical stability issues encountered with this compound penicillin G suspensions?
A1: The most prevalent physical stability issues with this compound penicillin G suspensions include:
-
Sedimentation and Caking: Due to the density of BPG crystals, particles tend to settle over time. If not properly formulated, this sediment can form a hard, non-resuspendable cake.
-
Aggregation: BPG particles can aggregate, leading to an increase in particle size. This can cause issues such as needle blockage during administration and may affect the drug's dissolution and bioavailability.[1]
-
Poor Wettability: BPG is hydrophobic, which can make it difficult to wet and disperse uniformly during formulation, particularly for powders for reconstitution.[2] This can lead to clumping and inaccurate dosing.
-
Changes in Viscosity: The viscosity of the suspension is critical for its physical stability and injectability. Inadequate viscosity can lead to rapid settling, while excessive viscosity can make it difficult to withdraw from the vial and inject. The viscosity can also change over time due to interactions between excipients and the drug substance.
-
Syringeability and Injectability Issues: Problems like needle blockage are often reported and can be related to large particle size, aggregation, or high viscosity of the suspension.[2]
Q2: Which excipients are crucial for the physical stability of a this compound penicillin G suspension?
A2: A stable BPG suspension typically requires a combination of the following excipients:
-
Suspending Agents: These increase the viscosity of the continuous phase, slowing down particle sedimentation. Common examples include sodium carboxymethylcellulose (NaCMC), povidone (PVP), and methylcellulose (B11928114).[3][4]
-
Wetting Agents: These are surfactants that reduce the interfacial tension between the hydrophobic BPG particles and the aqueous vehicle, facilitating uniform dispersion. Lecithin and polysorbates (e.g., Polysorbate 80) are often used.[3][5]
-
Flocculating Agents: These induce the formation of loose aggregates or "flocs" that settle more rapidly but are easily redispersed with gentle shaking, preventing caking. Electrolytes, such as sodium citrate (B86180), can act as flocculating agents.[3]
-
Buffers: Maintaining an optimal pH is critical for both the chemical and physical stability of penicillin. A pH range of 5.0 to 7.5 is generally recommended.[6] Sodium citrate is a commonly used buffering agent in BPG formulations.[3]
-
Preservatives: For multi-dose formulations, preservatives like methylparaben and propylparaben (B1679720) are necessary to prevent microbial growth.[3]
Q3: How does the particle size of this compound penicillin G affect the stability and performance of the suspension?
A3: Particle size and particle size distribution are critical quality attributes for BPG suspensions:
-
Stability: Smaller particles settle more slowly, but are more prone to caking due to their higher surface area-to-volume ratio. A controlled particle size distribution is therefore essential.
-
Bioavailability: Particle size influences the dissolution rate of the drug after injection, which in turn affects its absorption and bioavailability.
-
Injectability: Large particles or aggregates can lead to needle blockage.[1] Some studies have found that aggregated particles larger than 400 µm can be present in some batches.[1]
Q4: What is the role of hydrophilic polymers in improving the characteristics of this compound penicillin G powders for suspension?
A4: Hydrophilic polymers like polyethylene (B3416737) glycol (PEG 4000), polyvinylpyrrolidone (B124986) (PVP-K30), and hydroxypropyl methylcellulose (HPMC) can be used to prepare solid dispersions of BPG.[2] This technique enhances the dissolution rate by increasing the surface area of the drug and improving its wettability and dispersibility.[2] This is particularly beneficial for powder for injection formulations, as it helps to prevent clumping and needle obstruction upon reconstitution.[2]
Troubleshooting Guides
Issue 1: Rapid Sedimentation and Caking of the Suspension
Possible Causes:
-
Insufficient viscosity of the vehicle.
-
Inadequate flocculation, leading to the formation of a dense sediment.
-
Broad particle size distribution, allowing smaller particles to fill the voids between larger ones, resulting in a compact cake.
Troubleshooting Steps:
-
Optimize Suspending Agent Concentration: Increase the concentration of the suspending agent (e.g., NaCMC, PVP) to enhance the viscosity of the continuous phase. Monitor the viscosity to ensure it remains within an injectable range.
-
Incorporate or Adjust Flocculating Agent: Introduce a flocculating agent like sodium citrate. If one is already present, optimize its concentration to induce the formation of loose, easily redispersible flocs.
-
Control Particle Size: Narrow the particle size distribution of the BPG active pharmaceutical ingredient (API).
-
Evaluate Redispersibility: Perform redispersibility tests by gentle inversion of the container after storage to ensure the sediment can be easily and uniformly resuspended.
Issue 2: Needle Blockage During Administration
Possible Causes:
-
Presence of large particles or aggregates.
-
High viscosity of the suspension.
-
Poor wetting of BPG particles upon reconstitution (for powder formulations).
Troubleshooting Steps:
-
Particle Size Analysis: Conduct particle size analysis to check for the presence of oversized particles or aggregates. Implement appropriate milling or sieving steps for the API if necessary.
-
Optimize Wetting Agent: Ensure adequate concentration of a wetting agent (e.g., lecithin, polysorbate) to prevent particle agglomeration.
-
Adjust Viscosity: If the viscosity is too high, consider reducing the concentration of the suspending agent or using a lower viscosity grade.
-
Improve Wettability (for powders): For powders for reconstitution, consider preparing solid dispersions with hydrophilic carriers (e.g., PEG 4000, PVP) to improve wettability and reduce clumping upon addition of the diluent.[2]
Issue 3: Discoloration or Gelling of the Suspension Upon Storage
Possible Causes:
-
Oxidation of excipients like lecithin.
-
Chemical degradation of penicillin G, which can be influenced by pH and temperature.
-
Interactions between excipients.
Troubleshooting Steps:
-
Incorporate a Stabilizer: Consider the inclusion of a stabilizing agent like sodium formaldehyde (B43269) sulfoxylate, which has been shown to prevent gelling and discoloration in BPG suspensions.
-
Optimize pH and Buffer System: Ensure the pH of the formulation is maintained within the optimal range (5.0-7.5) throughout its shelf life by using an appropriate buffer system (e.g., sodium citrate).[6]
-
Control Storage Conditions: Store the formulation at the recommended refrigerated temperature to minimize chemical degradation.
-
Excipient Compatibility Studies: Conduct compatibility studies to ensure there are no adverse interactions between the excipients in the formulation.
Data Presentation
Table 1: Illustrative Impact of Suspending Agents on the Physical Stability of a 300,000 U/mL this compound Penicillin G Suspension
| Suspending Agent | Concentration (% w/v) | Initial Viscosity (cP at 20 rpm) | Sedimentation Volume (F) after 7 days | Redispersibility (Number of Inversions) |
| None | 0 | 5 | 0.2 | > 20 (Caked) |
| Sodium CMC (Low Viscosity) | 0.5 | 25 | 0.6 | 10 |
| Sodium CMC (Low Viscosity) | 1.0 | 50 | 0.8 | 5 |
| Povidone (K30) | 0.6 | 40 | 0.75 | 6 |
| Povidone (K30) | 1.2 | 70 | 0.9 | 4 |
Note: This table is illustrative and based on general principles of suspension formulation. Actual values will vary depending on the specific formulation and test conditions.
Table 2: Effect of Hydrophilic Carriers on the Properties of this compound Penicillin G Solid Dispersions
| Carrier | Drug:Carrier Ratio | Angle of Repose (°) | Wetting Time (seconds) | Drug Release after 60 min (%) |
| Pure BPG | - | 44 | 59 | 16 |
| Mannitol | 50:50 | 42.12 | 8.3 | 57 |
| PEG 4000 | 50:50 | 31.67 | 12.5 | 73 |
| HPMC | 50:50 | 35.21 | - | 61 |
| PVP K30 | 50:50 | 37.46 | - | - |
Data adapted from a study on solid dispersions of BPG prepared by the solvent evaporation method.[2]
Experimental Protocols
Determination of Sedimentation Volume (F)
Objective: To evaluate the settling characteristics and physical stability of the suspension.
Methodology:
-
A 50 mL sample of the suspension is placed in a 50 mL graduated cylinder and sealed.
-
The cylinder is stored at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 1, 3, 7, and 14 days).
-
At each time point, the ultimate height of the sediment (Hu) and the initial height of the suspension (Ho) are recorded.
-
The sedimentation volume (F) is calculated using the formula: F = Hu / Ho .
-
A higher F value (closer to 1) indicates a more stable suspension where the particles settle slowly.
Redispersibility Test
Objective: To assess the ease with which a settled suspension can be redispersed to a uniform state.
Methodology:
-
Following the sedimentation volume measurement, the graduated cylinder is gently inverted through 180 degrees and then returned to its upright position. This constitutes one inversion.
-
The number of inversions required to completely and uniformly redisperse the sediment is recorded.
-
The ease of redispersibility is often categorized qualitatively (e.g., easily redispersible, moderately redispersible, caked).
Rheological Analysis (Viscosity Measurement)
Objective: To characterize the flow behavior of the suspension.
Methodology:
-
A rotational viscometer (e.g., Brookfield viscometer) is used to measure the viscosity of the suspension.
-
The measurements are performed at a controlled temperature (e.g., 25°C).
-
The viscosity is measured at various shear rates (spindle rotational speeds) to determine the flow characteristics (e.g., Newtonian, pseudoplastic, thixotropic).
-
Viscosity measurements are taken at different time points during a stability study to assess any changes over time.
Particle Size Analysis
Objective: To determine the particle size distribution of the suspended this compound penicillin G.
Methodology:
-
Laser diffraction is a common technique for particle size analysis of suspensions.
-
A representative sample of the suspension is appropriately diluted in a suitable dispersant (a liquid in which the drug is insoluble) to achieve the optimal obscuration for the instrument.
-
The diluted sample is subjected to analysis, and the particle size distribution is reported as D10, D50 (median), and D90 values.
-
This analysis should be performed at the beginning and throughout the stability study to monitor for any changes in particle size or aggregation.
Visualizations
Caption: Experimental workflow for the preparation and physical stability testing of this compound penicillin G suspensions.
Caption: Logical relationship diagram for troubleshooting caking in this compound penicillin G suspensions.
References
- 1. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3351527A - Stabilized this compound penicillin compositions - Google Patents [patents.google.com]
- 6. Penicillin G this compound Injectable Suspension [drugfuture.com]
Technical Support Center: Analytical Method Validation for Benzathine Penicillin in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation of benzathine penicillin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in validating analytical methods for this compound penicillin?
A1: The primary challenges stem from the inherent instability of the penicillin molecule, the complexity of the matrices being analyzed, and the potential for matrix effects. This compound penicillin G (BPG) is a suspension that slowly dissolves and hydrolyzes to penicillin G. Key challenges include:
-
Analyte Stability: Penicillin G is susceptible to degradation, particularly at room temperature and in unbuffered solutions. Its stability is influenced by pH, temperature, and the matrix itself.[1][2][3]
-
Matrix Effects: Biological matrices like plasma, serum, and tissue contain endogenous components (e.g., phospholipids, proteins) that can interfere with the ionization of penicillin G in LC-MS analysis, leading to ion suppression or enhancement and affecting accuracy.[4][5]
-
Extraction Recovery: Efficiently extracting the analyte from complex matrices while minimizing co-extraction of interfering substances is crucial for achieving desired sensitivity and accuracy.
-
Physical Characteristics of BPG: The particle size and crystal morphology of this compound penicillin G can vary between batches, potentially affecting its dissolution and leading to issues like needle blockage and inconsistent results.[6][7]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for penicillin G in biological matrices?
A2: The LOD and LOQ for penicillin G are dependent on the analytical method and the matrix. For LC-MS/MS methods, which are highly sensitive, the LOQ is often in the low ng/mL range.
| Matrix | Analytical Method | LOD | LOQ |
| Plasma | LC-MS | 0.002 mg/L (2 ng/mL) | 0.004 mg/L (4 ng/mL) |
| Dried Blood Spots (DBS) | LC-MS | 0.003 mg/L (3 ng/mL) | 0.005 mg/L (5 ng/mL) |
| Serum | Not Specified | - | <0.02 µg/mL (20 ng/mL) |
| Infant Formula | LC-MS/MS | Below legal tolerances | Below legal tolerances |
Data compiled from multiple sources.[1][8][9][10][11][12]
Q3: How can I improve the stability of penicillin G during sample preparation and analysis?
A3: To enhance the stability of penicillin G:
-
Temperature Control: Keep samples on ice or at 4°C during processing and store them at -20°C or lower for long-term storage. Penicillin G is stable in dried blood spots for about 12 hours at 22°C, 6 days at 4°C, and over a month at -20°C.[1][2]
-
pH Control: Use buffered solutions to maintain a stable pH. For example, citrate-buffered normal saline has been shown to improve the stability of benzylpenicillin compared to unbuffered solutions.[3]
-
Minimize Processing Time: Process samples as quickly as possible to reduce the opportunity for degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptoms:
-
Tailing or fronting peaks.
-
Broad peaks.
-
Co-elution with other components.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of penicillin G. Adjust the pH to optimize peak shape. A mobile phase with a pH of around 3.1 to 5.3 has been used successfully.[13][14] |
| Column Degradation | The stationary phase of the HPLC column can degrade over time. Try flushing the column or replacing it with a new one. |
| Matrix Overload | Injecting a sample with a high concentration of matrix components can lead to poor peak shape. Dilute the sample or improve the sample clean-up procedure. |
| Inadequate Sample Clean-up | Co-eluting matrix components can interfere with the peak of interest. Optimize the sample preparation method (e.g., SPE, LLE) to remove interferences. |
Issue 2: High Variability and Poor Reproducibility in LC-MS/MS Results
Symptoms:
-
Inconsistent results between injections of the same sample.
-
High coefficient of variation (%CV) for quality control samples.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement.[4] Assess matrix effects using post-column infusion or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. To mitigate, improve chromatographic separation to separate the analyte from interfering components, use a more effective sample clean-up method, or employ a stable isotope-labeled internal standard. |
| Analyte Instability | Penicillin G can degrade in the autosampler.[3] Ensure the autosampler is kept at a low temperature (e.g., 4°C). Prepare fresh calibration standards and QC samples regularly. |
| Inconsistent Sample Preparation | Variability in the extraction procedure can lead to inconsistent results. Ensure consistent timing, volumes, and mixing during sample preparation. Automating the sample preparation process can improve reproducibility. |
Issue 3: Low Extraction Recovery
Symptoms:
-
Low signal intensity for the analyte.
-
Inability to reach the desired limit of quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical for efficient recovery. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction (SPE), optimize the wash and elution solvents. |
| Incorrect pH during Extraction | The pH of the sample can affect the extraction efficiency of penicillin G. Adjust the pH of the sample to optimize its partitioning into the extraction solvent. |
| Insufficient Mixing/Vortexing | Inadequate mixing can lead to incomplete extraction. Ensure thorough mixing of the sample with the extraction solvent. |
| Analyte Binding to Labware | Penicillin G may adsorb to certain types of plastic or glass. Use low-binding microcentrifuge tubes and pipette tips. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Penicillin G in Pharmaceutical Formulations
This protocol is a general guideline based on established methods.[6][13][14][15]
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of this compound penicillin G powder.
-
Dissolve in 1 mL of dimethylformamide (DMF).
-
Dilute the stock solution with deionized water to a nominal concentration of 0.2 mg/mL.[6]
-
-
Chromatographic Conditions:
-
Column: End-capped octadecylsilane (B103800) (C18) bonded silica (B1680970) gel.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.1 with phosphoric acid).[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient Elution: A linear gradient elution can be used to separate this compound and benzylpenicillin from impurities.[13]
-
Flow Rate: 1.0 mL/minute.[13]
-
Column Temperature: 40°C.[13]
-
Detection Wavelength: 220 nm.[13]
-
Protocol 2: LC-MS/MS Method for Penicillin G in Plasma
This protocol is a representative method for bioanalysis.[1][9][10]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.3 - 0.5 mL/minute.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for penicillin G and the internal standard.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of penicillin G in plasma.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS.
References
- 1. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular this compound Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality of this compound penicillin G: A multinational cross‐sectional study [ouci.dntb.gov.ua]
- 8. Factors associated with loss of penicillin G concentrations in serum after intramuscular this compound penicillin G injection: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after this compound Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous infusion of high-dose this compound penicillin G is safe, tolerable, and suitable for less-frequent dosing for rheumatic heart disease secondary prophylaxis: a phase 1 open-label population pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Content of this compound Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Benzathine Penicillin G in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects of benzathine penicillin G encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound penicillin G in animal studies?
A1: The most frequently reported adverse effects are local injection site reactions, such as pain, swelling, erythema (redness), and the formation of sterile abscesses or granulomas.[1] Systemic reactions, although less common, can include hypersensitivity (allergic) reactions ranging from mild urticaria to severe anaphylaxis, and immune-mediated hemolytic anemia (IMHA).[2][3] Inadvertent intravenous administration can lead to severe central nervous system signs and cardiovascular collapse.[4][5][6]
Q2: How can I minimize injection site reactions?
A2: To minimize local reactions, ensure proper injection technique. This includes using a needle of appropriate gauge, administering the injection deep into the muscle mass, and rotating injection sites if multiple doses are required. Allowing the suspension to reach room temperature before injection may also reduce pain. For subcutaneous injections, ensure the formulation is not overly concentrated and consider diluting if appropriate for the study protocol.
Q3: What is the difference between an allergic reaction and procaine (B135) toxicity?
A3: Differentiating between an allergic reaction and procaine toxicity, which can occur with formulations containing procaine penicillin G, is crucial. Allergic reactions are immune-mediated and can manifest as skin reactions (hives, itching), respiratory distress, or anaphylaxis. Procaine toxicity, resulting from high circulating levels of procaine, typically presents with central nervous system signs such as tremors, agitation, seizures, or behavioral changes.[4]
Q4: Can I pre-treat animals to prevent adverse reactions?
A4: Pre-treatment is generally not recommended as it can mask early signs of a genuine hypersensitivity reaction. However, in cases of known or suspected sensitivity where the administration of penicillin is essential, a carefully managed desensitization protocol may be considered in consultation with a veterinarian.
Troubleshooting Guides
Issue 1: Injection Site Reactions
Observed Signs: Swelling, redness, pain, nodules, or sterile abscesses at the injection site.
Table 1: Severity Scoring for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) | Clinical Observation |
| 0 | No erythema | No swelling | Normal appearance |
| 1 | Barely perceptible, very slight erythema | Barely perceptible swelling | Minor, transient reaction |
| 2 | Well-defined erythema | Well-defined swelling | Moderate, localized reaction |
| 3 | Moderate to severe erythema | Moderate swelling, possibly with palpable nodule | Significant reaction, may cause discomfort |
| 4 | Severe erythema and/or eschar formation | Severe swelling, possibly with ulceration or necrosis | Severe reaction requiring veterinary intervention |
Troubleshooting Steps:
-
Assess and Document: Score the reaction using a standardized scale (see Table 1).
-
Monitor: Observe the animal for any changes in the local reaction and for systemic signs.
-
Warm Compress: For mild to moderate swelling, a warm compress can be applied to the site to promote circulation and reduce inflammation.
-
Veterinary Consultation: For severe reactions (Score 3-4), or if a sterile abscess develops, consult with veterinary staff.
-
Aspiration/Drainage: A veterinarian may perform aseptic aspiration to confirm a sterile abscess and may recommend drainage for large or painful abscesses.
Issue 2: Suspected Allergic Reaction (Non-Anaphylactic)
Observed Signs: Urticaria (hives), pruritus (itching), facial edema.
Troubleshooting Steps:
-
Discontinue Dosing: Immediately cease further administration of this compound penicillin G.
-
Veterinary Assessment: Have the animal assessed by a veterinarian promptly.
-
Antihistamines: The veterinarian may administer antihistamines (e.g., diphenhydramine) to counteract the effects of histamine (B1213489) release.
-
Corticosteroids: In some cases, corticosteroids may be prescribed to reduce the inflammatory response.
-
Documentation: Record the event in detail in the animal's health record and the study documentation.
Issue 3: Suspected Anaphylaxis
Observed Signs: Sudden onset of respiratory distress (wheezing, difficulty breathing), hypotension (weakness, collapse), vomiting, diarrhea, pale mucous membranes.
Troubleshooting Steps:
-
Immediate Veterinary Emergency: This is a life-threatening emergency. Alert veterinary staff immediately.
-
Administer Epinephrine (B1671497): Epinephrine is the first-line treatment. Administer intramuscularly as per the protocol in Table 2.
-
Supportive Care: The veterinary team will provide supportive care, which may include oxygen therapy, intravenous fluids to manage hypotension, and other medications as needed.
-
Airway Management: Ensure the animal's airway is clear. Intubation may be necessary.
-
Continuous Monitoring: Closely monitor vital signs (heart rate, respiratory rate, blood pressure) until the animal is stable.
Quantitative Data on Adverse Effects
Table 2: Incidence of Selected Adverse Effects of Penicillin G in Animal Studies
| Adverse Effect | Animal Species | Incidence | Source(s) |
| Injection Site Inflammation | Piglets | Secondary peaks in plasma concentration suggestive of inflammation observed with subcutaneous injection. | |
| Immune-Mediated Hemolytic Anemia (IMHA) | Horses | Rare, but documented in case reports. Antipenicillin antibodies (IgM) were present in 77% of 30 non-anemic horses.[2][3] | [2][3][7] |
| Neurotoxicity (inadvertent IV injection) | Dogs and a Cat | 2 out of 3 animals developed severe neurologic signs. | [4][5][6] |
| Anaphylaxis | General | The incidence of anaphylaxis to penicillin in humans is estimated at 1-5 per 10,000 cases of therapy. Animal-specific data is limited. |
Experimental Protocols
Protocol 1: Management of Anaphylaxis
This protocol provides a general guideline. Doses should be confirmed with a veterinarian and adjusted based on the specific animal's weight and condition.
Table 3: Epinephrine Dosing for Anaphylaxis in Selected Species
| Animal Species | Epinephrine Concentration | Dosage | Route |
| Mouse | 1:10,000 (0.1 mg/mL) | 0.01 mg/kg | Intramuscular (IM) or Subcutaneous (SC) |
| Rat | 1:10,000 (0.1 mg/mL) | 0.01 mg/kg | Intramuscular (IM) or Subcutaneous (SC) |
| Rabbit | 1:1,000 (1 mg/mL) | 0.01-0.02 mg/kg | Intramuscular (IM) |
| Dog | 1:1,000 (1 mg/mL) | 0.01-0.02 mg/kg | Intramuscular (IM) |
| Cat | 1:1,000 (1 mg/mL) | 0.01 mg/kg | Intramuscular (IM) |
Procedure:
-
Administer Epinephrine: Draw up the appropriate dose of epinephrine based on the animal's weight. Administer via deep intramuscular injection into the thigh muscle.
-
Seek Veterinary Assistance: Immediately contact veterinary support.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and mucous membrane color.
-
Repeat Dosing: If there is no improvement within 5-10 minutes, a repeat dose of epinephrine may be administered under veterinary guidance.
-
Supportive Care: The veterinary team will initiate supportive care, including intravenous fluids and oxygen therapy.
Protocol 2: Direct Coombs' Test for Diagnosis of IMHA
Objective: To detect antibodies attached to the surface of red blood cells (RBCs).
Materials:
-
Whole blood sample in EDTA tube
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Centrifuge
-
Glass test tubes
-
Coombs' reagent (anti-globulin specific for the species being tested)
-
Microscope slides
Procedure:
-
Sample Collection: Collect 2-3 mL of whole blood in an EDTA tube.
-
RBC Washing:
-
Centrifuge the blood sample at 1000 x g for 5 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the RBCs in PBS.
-
Repeat the centrifugation and resuspension steps three times to wash the RBCs.
-
-
Prepare RBC Suspension: After the final wash, resuspend the RBCs in PBS to make a 2-5% suspension.
-
Incubation:
-
Add one drop of the washed RBC suspension to a labeled test tube.
-
Add one drop of the species-specific Coombs' reagent.
-
Gently mix and incubate at 37°C for 15-30 minutes.
-
-
Reading the Result:
-
Centrifuge the tube at 200 x g for 1 minute.
-
Gently resuspend the cell button and examine for agglutination (clumping).
-
A positive result (agglutination) indicates the presence of antibodies on the RBCs.
-
Confirm microscopic agglutination by placing a drop of the suspension on a microscope slide.
-
Visualizations
Caption: IgE-Mediated Hypersensitivity Signaling Pathway.
Caption: Mechanism of Penicillin-Induced IMHA.
Caption: Experimental Workflow for Managing Adverse Effects.
References
- 1. Avoiding Vaccine Reactions in Dogs and Cats - WSAVA 2003 Congress - VIN [vin.com]
- 2. Immune-mediated hemolytic anemia induced by penicillin in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. Adverse effects associated with inadvertent intravenous penicillin G procaine-penicillin G this compound administration in two dogs and a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. madbarn.com [madbarn.com]
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of Benzathine Penicillin G and Procaine Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two widely used long-acting penicillin formulations: benzathine penicillin G and procaine (B135) penicillin G. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound penicillin G and procaine penicillin G are depot formulations of penicillin G, designed to prolong its therapeutic effect by slowing its release into the systemic circulation following intramuscular (IM) injection.[1][2] While both serve to maintain penicillin G concentrations over an extended period, their distinct compositions lead to significant differences in their pharmacokinetic properties and, consequently, their clinical applications. This compound penicillin G is formed from the salt of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (this compound), whereas procaine penicillin G is a salt of one molecule of penicillin G with one molecule of procaine hydrochloride.[1]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound penicillin G and procaine penicillin G. It is important to note that direct head-to-head comparative studies providing all parameters in the same species are limited; therefore, some data is compiled from different studies and species, which should be taken into consideration when making direct comparisons.
| Pharmacokinetic Parameter | This compound Penicillin G | Procaine Penicillin G | Reference(s) |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~48 hours (in humans) | 2 to 3 hours | [3][4] |
| Peak Plasma Concentration (Cmax) | Lower peak concentrations | Higher peak plasma levels | [1] |
| Geometric Mean: 259 ng/mL (in humans after 2.4 million units) | [4] | ||
| Apparent Terminal Half-Life (t½) | ~189 hours (in humans) | ~24.7 hours (in horses) | [4][5] |
| Duration of Action | 2 to 4 weeks | 12 to 24 hours | [1] |
| Volume of Distribution (Vd) | 0.53 to 0.567 L/kg | Data not consistently reported | [6] |
| Protein Binding | 45% to 68% (primarily to albumin) | ~60% | [6][7] |
| Metabolism | Hydrolyzed to penicillin G, which is then metabolized to 6-aminopenicillanic acid and penicilloic acid. | Hydrolyzed to penicillin G and procaine. Procaine is further hydrolyzed by plasma esterases. | [1][6] |
| Excretion | Primarily renal elimination of penicillin G. | Primarily renal elimination of penicillin G and its metabolites. | [3][6] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in pharmacokinetic studies of this compound penicillin G and procaine penicillin G.
Animal Pharmacokinetic Study
A typical experimental design to compare the pharmacokinetics of this compound and procaine penicillin G in an animal model (e.g., rabbits, pigs, or cattle) would involve the following steps:
-
Animal Model: A cohort of healthy, mature animals of a specific species and weight range are selected. The animals are acclimatized to the study environment.[8][9]
-
Drug Administration: A single dose of either this compound penicillin G or procaine penicillin G is administered via deep intramuscular injection. The dosage is calculated based on the animal's body weight.[8][9]
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-administration.[9]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -70°C until analysis.[9]
-
Bioanalytical Method: The concentration of penicillin G in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10]
Bioanalytical Method: HPLC-UV for Penicillin G in Plasma
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, 200 µL of water and 700 µL of acetonitrile (B52724) are added. The mixture is vortexed and then centrifuged to precipitate plasma proteins. The supernatant is collected for analysis.[8]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., Atlantis T3).[8]
-
Mobile Phase: A gradient of acetonitrile and a phosphoric acid solution (pH 2).[8]
-
Flow Rate: A constant flow rate (e.g., 2 mL/min).[8]
-
Injection Volume: A specific volume of the prepared sample (e.g., 20 µL) is injected into the HPLC system.[8]
-
-
Detection: The concentration of penicillin G is quantified using a UV detector set at an appropriate wavelength (e.g., 210 nm).[8]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[9]
Diagrams
Caption: Experimental workflow for a typical animal pharmacokinetic study.
Conclusion
The choice between this compound penicillin G and procaine penicillin G is dictated by the desired therapeutic outcome. Procaine penicillin G offers a more rapid onset of action and higher initial plasma concentrations, making it suitable for acute infections where a bactericidal concentration needs to be achieved quickly and maintained for a day.[1] In contrast, this compound penicillin G's very slow absorption and prolonged low-level plasma concentrations make it the formulation of choice for long-term prophylaxis, such as in the prevention of rheumatic fever, and for the treatment of highly susceptible organisms like Treponema pallidum, the causative agent of syphilis, where sustained exposure is critical.[1][11] Understanding these fundamental pharmacokinetic differences is crucial for the effective application of these important antibiotics in both clinical practice and new drug development.
References
- 1. Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Safety of Intramuscular Injectable this compound Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development and application of a population physiologically based pharmacokinetic model for penicillin G in swine and cattle for food safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of penicillin G, ampicillin, amoxicillin, cloxacillin and cephapirin by high-performance liquid chromatography-electrospray mass spectrometry | RTI [rti.org]
A Comparative Guide to the Bioanalytical Validation of Penicillin G in Swine Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Penicillin G in swine plasma. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method hinges on its performance characteristics. The following tables summarize the quantitative data from various validated methods for Penicillin G in swine and other relevant biological matrices.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Penicillin G Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference(s) |
| Limit of Detection (LOD) | 11–14 ng/mL | 0.1 ng/g | [1] |
| Limit of Quantification (LOQ) | ~20 ng/mL | 12 ng/mL | [1][2][3] |
| Linearity Range | 20–2000 ng/mL | 0.2-2500 ng/mL | [1][2] |
| Accuracy | 90–103% | 94–113% | [1][2] |
| Precision (RSD) | <10% at 20 ng/mL | 5.2–13.4% (intra-day) | [1] |
| Recovery | 90–103% | 70-100% | [1][2][4][5] |
Table 2: Detailed Performance Data for a Validated LC-MS/MS Method in Porcine Muscle [6]
| Analyte | Fortification Level | Accuracy (%) | Precision (Intra-day RSD, %) | Precision (Inter-day RSD, %) |
| Penicillin G | 0.5 MRL | 98 | 8.5 | 10.2 |
| 1 MRL | 102 | 6.1 | 7.5 | |
| 1.5 MRL | 99 | 7.3 | 8.8 |
Experimental Workflow
The general workflow for the bioanalytical determination of Penicillin G in plasma involves sample preparation, chromatographic separation, and detection. The specific steps can vary between methods, as illustrated in the following diagram.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and validated methods.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method offers high sensitivity and selectivity for the determination of Penicillin G.
-
Internal Standard Spiking: To 500 µL of swine plasma, add the internal standard (e.g., Penicillin G-d7) to a final concentration of 40 ng/mL.[7]
-
Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Detection: Tandem mass spectrometer in positive ion electrospray and multiple reaction monitoring (MRM) mode.
-
Method 2: HPLC-UV with Pre-column Derivatization
This method provides a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity.
-
Internal Standard Spiking: To 1 mL of swine plasma, add a known amount of an internal standard (e.g., Penicillin V).
-
Protein Precipitation: Add 2 mL of acetonitrile to the plasma sample, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the supernatant.
-
Wash the cartridge.
-
Elute with methanol.
-
-
Derivatization: Evaporate the eluate and add 500 µL of 1,2,4-triazole-mercuric chloride solution. Heat at 65°C for 30 minutes to form a stable derivative.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.
-
Detection: UV detector at a wavelength of 325 nm.
-
Conclusion
Both LC-MS/MS and HPLC-UV methods can be successfully validated for the determination of Penicillin G in swine plasma. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for studies requiring low detection limits. HPLC-UV methods, while potentially less sensitive, provide a robust and cost-effective alternative for routine analysis. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The validation of any chosen method according to regulatory guidelines is crucial to ensure the generation of reliable and accurate data.[10][11]
References
- 1. Determination of eight penicillins in serum from cattle and pigs by generic HPLC method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Description of Plasma Penicillin G Concentrations after Intramuscular Injection in Double-Muscled Cows to Optimize the Timing of Antibiotherapy for Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. interchim.fr [interchim.fr]
- 6. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of penicillin G residues in tissues, plasma and injection sites of market pigs injected intramuscularly with procaine penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. japsonline.com [japsonline.com]
- 11. ajpsonline.com [ajpsonline.com]
A Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Benzathine Penicillin Potency
The accurate determination of potency is a critical quality attribute for antibiotics such as benzathine penicillin, ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) and the traditional microbiological assay are two orthogonal methods commonly employed for this purpose. While HPLC quantifies the concentration of the active pharmaceutical ingredient (API) with high specificity, the microbiological assay measures the biological activity, or potency, of the antibiotic.[1][2] Cross-validation of these two methods is crucial to gain a comprehensive understanding of the drug product's quality, confirming that the chemically measured substance is biologically active.
This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in designing and interpreting cross-validation studies for this compound penicillin.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[2] For this compound penicillin, a reverse-phase HPLC method is typically used, which separates the intact drug molecule from impurities and degradation products.[3] A detector, commonly UV-Vis, measures the analyte concentration, providing a precise quantification of the chemical substance.[4][5]
Microbiological Assay: This assay is based on the principle of microbial growth inhibition. The antibiotic diffuses from a source (e.g., a cylinder in an agar (B569324) plate) into a solid medium inoculated with a susceptible microorganism.[6] The extent of diffusion creates a zone of inhibition where bacterial growth is prevented. The size of this zone is proportional to the concentration of the biologically active antibiotic.[6] This method provides a direct measure of the drug's potency and can detect changes in biological activity that might not be apparent through chemical analysis alone.[7]
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the specific information required. HPLC excels in providing precise data on the chemical purity and concentration of the API, whereas the microbiological assay is unparalleled for determining true biological potency. The following table summarizes key validation parameters, with representative performance data derived from studies on penicillins and other antibiotics.
| Parameter | Microbiological Assay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Measures biological activity via inhibition of microbial growth.[2] | Separates and quantifies the API based on physicochemical properties.[2] | Microbiological assays directly measure bioactivity, while HPLC assesses chemical concentration.[7] |
| Specificity | Can be influenced by active metabolites or degradation products that also possess antimicrobial activity. | Highly specific for the intact this compound penicillin molecule, separating it from impurities.[2] | HPLC offers superior specificity for the parent compound.[2][8] |
| Linearity Range | Typically narrower and dependent on microbial response. | Wide linear range, often from the reporting level of impurities to 120% of the assay specification.[9] | HPLC provides a broader quantifiable range. |
| Accuracy (% Recovery) | Generally good, but can be more variable than HPLC. | Excellent, with mean recoveries often between 98-102%.[5] | HPLC is generally considered more accurate for quantifying the API.[10] |
| Precision (%RSD) | Higher variability (RSDs can be >5%). | High precision, with RSDs typically <2% for drug products.[3][11] | HPLC demonstrates superior precision and reproducibility.[10] |
| LOD / LOQ | Dependent on the sensitivity of the test organism. | Low limits of detection (LOD) and quantitation (LOQ) can be achieved.[12] | HPLC methods are generally more sensitive.[12] |
| Robustness | Susceptible to variations in incubation time, temperature, and inoculum concentration. | Can be affected by small changes in mobile phase composition, pH, and column temperature.[9] | Both methods require careful control of parameters, but HPLC is often more amenable to systematic robustness testing. |
Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following sections detail representative methodologies for both HPLC and microbiological assays for this compound penicillin.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase liquid chromatographic method developed for the assay of this compound benzylpenicillin.[3]
1. Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 250 x 4.0 mm) packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography (5 µm).[3]
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: A filtered and degassed mixture of a potassium dihydrogen phosphate (B84403) solution (pH 3.5), methanol, and water.[3]
-
Mobile Phase B: A filtered and degassed mixture of a potassium dihydrogen phosphate solution (pH 3.5), methanol, and water in different proportions than Mobile Phase A.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV spectrophotometer at 215 nm or 254 nm.[13][14]
-
Injection Volume: 20 µL.[3]
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh a quantity of this compound Penicillin reference standard and dissolve in a suitable solvent (e.g., phosphate buffer pH 7.0) to a known concentration.[3]
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar final concentration.
3. System Suitability:
-
Inject the reference solution multiple times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
-
The resolution between this compound and benzylpenicillin peaks should be adequate to ensure proper separation.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas for the analyte.
-
Calculate the content of this compound penicillin in the sample by comparing the peak area of the sample solution to that of the standard solution.
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This protocol is based on the general procedures outlined in the USP for microbial assays of antibiotics.[6]
1. Test Organism and Inoculum:
-
Test Organism: Staphylococcus aureus (ATCC 29737) or Micrococcus luteus (ATCC 9341) are commonly used for penicillin assays.
-
Culture Media: Use a suitable agar medium (e.g., Medium 1 or Medium 11 as per USP) for the base and seed layers.
-
Preparation of Inoculum: Grow the test organism on an agar slant and harvest with sterile saline. Dilute the resulting suspension to a standardized opacity that provides clear, sharp zones of inhibition.[15]
2. Preparation of Buffers and Solutions:
-
Phosphate Buffer: Prepare a sterile 0.1 M potassium phosphate buffer, pH 6.0.[6]
-
Standard Stock Solution: Accurately weigh a quantity of this compound Penicillin reference standard and dissolve in the phosphate buffer to create a stock solution of known potency (e.g., 1000 Units/mL).
-
Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in phosphate buffer to cover a suitable concentration range.
-
Sample Solution: Prepare the test sample in the same buffer to obtain an estimated concentration within the range of the standard curve.
3. Assay Procedure:
-
Plate Preparation: Pour a base layer of sterile agar into petri dishes and allow it to solidify. Overlay with a seed layer of agar inoculated with the standardized test organism suspension.[6]
-
Cylinder Placement: Place six stainless steel cylinders on the agar surface of each plate, positioned at 60° intervals on a 2.8-cm radius.
-
Application of Solutions: Fill three alternating cylinders with the median concentration of the standard and the other three cylinders with the corresponding sample concentration.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 32-35 °C) for 16-18 hours.[15]
4. Data Analysis:
-
Measure the diameter of each zone of inhibition to the nearest 0.1 mm.
-
Calculate the average zone diameter for the standard and the sample on each plate.
-
Plot the logarithm of the standard concentrations against the zone diameters.
-
Determine the potency of the sample by interpolating its average zone diameter from the standard curve.
Cross-Validation Workflow
A cross-validation study aims to demonstrate the correlation between the results obtained from the HPLC and microbiological assays. This ensures that the chemical substance measured by HPLC is indeed responsible for the biological activity observed in the bioassay.
Conclusion
Both HPLC and microbiological assays are indispensable tools for the quality control of this compound penicillin. HPLC provides a rapid, precise, and specific measure of the drug's chemical content, making it ideal for routine quality control and stability studies.[7] Conversely, the microbiological assay offers a direct assessment of the drug's biological potency, which is the ultimate measure of its therapeutic efficacy.[1]
A robust cross-validation program demonstrates that the chemical entity quantified by HPLC is biologically active, providing a high degree of assurance in the product's quality. While HPLC is often favored for its superior precision and specificity, the microbiological assay remains a vital complementary method, especially for identifying potential issues with bioactivity that chemical methods alone cannot detect.[7] The parallel use of both techniques is therefore recommended for a comprehensive characterization and quality control strategy for this compound penicillin.[1]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of prulifloxacin: RPHPLC vs. microbial assay. [wisdomlib.org]
- 6. uspnf.com [uspnf.com]
- 7. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ternary mixtures of penicillin G, this compound and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Efficacy of Generic Benzathine Penicillin G Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of different generic formulations of benzathine penicillin G, a long-acting antibiotic critical for the treatment of syphilis and the prevention of rheumatic fever. The objective is to present available experimental data on pharmacokinetic profiles and quality attributes of various formulations to aid in research, drug development, and informed decision-making. While direct head-to-head clinical efficacy trials comparing multiple generic brands are limited, this guide synthesizes available data from pharmacokinetic studies and quality assessments to offer a comprehensive overview.
Pharmacokinetic Equivalence and Therapeutic Implications
The cornerstone of ensuring the efficacy of generic drugs is the establishment of bioequivalence with the innovator product. For long-acting injectables like this compound penicillin G, this typically involves demonstrating comparable pharmacokinetic profiles.
A key study compared a generic formulation of this compound penicillin G powder with the innovator product, Retarpen® (Sandoz). The investigation, conducted as an open, double-blind, randomized, two-period, two-group crossover study in 12 healthy male volunteers, found the two formulations to be bioequivalent.[1] The primary pharmacokinetic parameters assessed were the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1]
Another important investigation provided a comparative pharmacokinetic evaluation of three different this compound benzylpenicillin formulations: Extencilline (2.4 million U and 1.2 million U) from Rhône-Poulenc Rorer, France, and Bicillin-5 (1.5 million U) from Synthesis, Russia. This study assessed the ability of these formulations to maintain a minimum inhibitory concentration (MIC) for beta-hemolytic streptococcus group A (25 ng/ml) over a 21-day period in 33 patients. The results, summarized in the table below, highlight significant differences in the sustained therapeutic concentrations provided by the different formulations and dosages.
Table 1: Comparison of Sustained Therapeutic Concentrations of Different this compound Penicillin G Formulations
| Formulation | Dose | Percentage of Patients with Penicillin Concentration ≥25 ng/ml at 21 days |
| Extencilline | 2.4 million U | 83.3% |
| Extencilline | 1.2 million U | 30% |
| Bicillin-5 | 1.5 million U | 0% |
Data sourced from a comparative randomized pharmacokinetic evaluation.
These findings underscore that not all formulations, even at seemingly comparable doses, provide the same duration of effective antibiotic coverage. The 2.4 million U dose of Extencilline was significantly more effective in maintaining therapeutic concentrations over three weeks compared to the lower dose of the same brand and the Bicillin-5 formulation. This has critical implications for the prevention of rheumatic fever, where sustained antibiotic levels are paramount.
Quality Attributes of Commercial Formulations
Beyond pharmacokinetic profiles, the intrinsic quality attributes of the drug product can significantly influence its performance. A multinational cross-sectional study assessed the quality of 35 batches of this compound penicillin G from 16 countries, representing eight different manufacturers. This study provides valuable insights into the consistency of commercially available generic formulations.
The investigation focused on two key quality parameters: the content of the active pharmaceutical ingredient (API) and the particle size distribution. All 35 batches tested passed the United States Pharmacopeia (USP) requirement for this compound penicillin G content (90%-115% of the labeled amount). However, the particle size analysis revealed that two of the twenty batches analyzed contained aggregated particles larger than 400 µm, which dispersed after sonication.
Table 2: Quality Assessment of 35 Batches of this compound Penicillin G
| Quality Parameter | Specification (USP) | Findings |
| API Content | 90% - 115% of labeled amount | All 35 batches met the specification. |
| Particle Size | Not specified in USP | 2 out of 20 batches showed aggregated particles (>400 µm). |
Data sourced from a multinational cross-sectional study.
The presence of aggregates can potentially impact the injection experience, including the risk of needle blockage, and may also influence the dissolution and absorption characteristics of the drug from the injection site. This highlights the importance of controlling physical characteristics in the manufacturing of this compound penicillin G formulations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols employed in the key studies cited.
Pharmacokinetic Bioequivalence Study Protocol
A representative experimental workflow for a pharmacokinetic bioequivalence study of this compound penicillin G is illustrated in the following diagram. This process is based on the methodology described in the comparative study of a generic formulation and Retarpen®.[1]
Methodology for Penicillin G Plasma Concentration Analysis:
A high-performance liquid chromatography (HPLC) method with UV detection was developed and validated for the determination of penicillin G in plasma. The method demonstrated linearity over a wide concentration range, with acceptable within-run and between-run variations (below 15%), and satisfactory recovery, accuracy, and sensitivity.[1]
Quality Assessment Protocol
The workflow for the quality assessment of commercial this compound penicillin G formulations involved sourcing samples from multiple countries and subjecting them to a battery of tests.
Methodology for API Content Analysis:
A high-performance liquid chromatography (HPLC) assay was used to determine the content of this compound penicillin G and to detect any impurities or degradation products. The method was validated to be stability-indicating.
Limitations and Future Directions
The available data, while informative, have limitations. There is a notable absence of published, head-to-head clinical trials comparing the therapeutic efficacy of different commercial generic formulations of this compound penicillin G for specific indications like syphilis or rheumatic fever prophylaxis. The majority of the comparative data focuses on bioequivalence with the innovator product, which, while a regulatory requirement, does not provide a direct comparison between various generics.
Future research should prioritize:
-
Direct comparative clinical trials: To establish the therapeutic equivalence of different generic formulations in patient populations.
-
Comprehensive in vitro characterization: Including comparative dissolution profiling of a broader range of generic products to identify potential formulation-dependent differences.
-
Pharmacovigilance studies: To monitor and compare the real-world effectiveness and safety of different generic this compound penicillin G formulations.
References
The Enduring Challenge of Long-Acting Penicillin: An In Vivo Comparative Guide to Novel Formulations Versus Benzathine Penicillin G
For decades, benzathine penicillin G (BPG) has been the cornerstone of treating syphilis and preventing rheumatic fever, prized for its long-acting properties following a single intramuscular injection. However, the search for even longer-acting and more patient-friendly alternatives is an ongoing endeavor in pharmaceutical research. This guide provides a comparative overview of novel long-acting penicillin G formulations and their in vivo performance relative to the established benchmark, BPG, based on available preclinical and clinical data.
While direct head-to-head in vivo comparative studies of novel long-acting penicillin G formulations against this compound penicillin G are notably scarce in publicly available literature, this guide synthesizes available pharmacokinetic data and experimental protocols to offer a valuable resource for researchers, scientists, and drug development professionals. The information presented is compiled from various independent studies, and any comparisons should be interpreted with consideration of the different experimental conditions.
A Benchmark Under Pressure: The Pharmacokinetic Profile of this compound Penicillin G
This compound penicillin G is a suspension of a salt of penicillin G that, after deep intramuscular injection, forms a depot from which the active drug is slowly released into the bloodstream. This provides sustained low concentrations of penicillin G over a prolonged period.
Understanding the pharmacokinetic parameters of BPG is crucial for evaluating the performance of new formulations. Key parameters from various studies in different animal models and humans are summarized below. It is important to note that significant variability in these parameters can exist due to differences in formulation, injection site, and species.
| Species | Dose | Cmax (µg/mL) | Tmax (days) | Duration of Detectable Levels (days) |
| Human | 1.2 million units | 0.05 - 0.3 | 1 - 2 | 15 - 30 |
| Rabbit | 50,000 IU/kg | ~1.0 | ~1 | ~7 |
| Piglet | 33,000 IU/kg (IM) | Higher than SC | Shorter than SC | Not specified |
| Piglet | 33,000 IU/kg (SC) | Lower than IM | Longer than IM | Not specified |
Note: This table represents a compilation of data from multiple sources and should be used for general reference. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), IM (Intramuscular), SC (Subcutaneous).
Emerging Strategies: Novel Long-Acting Penicillin G Formulations
The development of novel long-acting penicillin G formulations primarily focuses on utilizing biodegradable polymers to create microparticles or nanoparticles that encapsulate the drug and release it in a controlled manner. These advanced delivery systems aim to extend the duration of action, reduce injection frequency, and potentially improve patient compliance.
Penicillin G-Loaded PLGA Microspheres
Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer for creating microspheres for sustained drug delivery. While specific in vivo studies directly comparing penicillin G-loaded PLGA microspheres with BPG are limited, the technology has been extensively studied for other drugs. The release of the drug from PLGA microspheres is governed by a combination of diffusion and polymer degradation, which can be tailored by altering the polymer's molecular weight, lactide-to-glycolide ratio, and the microsphere size.
Hypothetical Performance Profile of Penicillin G-Loaded PLGA Microspheres:
Based on the principles of PLGA-based delivery, a hypothetical pharmacokinetic profile compared to BPG is presented below. This is an illustrative comparison to highlight the potential advantages of this technology.
| Formulation | Cmax | Tmax | Duration of Action | Key Features |
| This compound Penicillin G | Relatively low | 1-2 days | 2-4 weeks | Initial burst followed by a gradual decline. |
| Penicillin G-PLGA Microspheres (Hypothetical) | Lower initial burst | Can be tailored (days to weeks) | Potentially > 4 weeks | Controlled, near zero-order release profile is achievable. |
Experimental Protocols for In Vivo Evaluation
The in vivo assessment of long-acting penicillin formulations is critical to understanding their pharmacokinetic profile and efficacy. A typical experimental workflow for such studies is outlined below.
A Comparative Guide to the Therapeutic Equivalence of Benzathine Penicillin G Administration Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic equivalence of different administration sites for benzathine penicillin G, a long-acting antibiotic critical in the treatment of various bacterial infections, including syphilis and rheumatic fever. The objective is to present a comparative analysis of the product's performance based on available pharmacokinetic data from distinct administration routes, supported by detailed experimental protocols.
Comparative Pharmacokinetic Data
The therapeutic equivalence of this compound penicillin G administered via different routes is primarily determined by its pharmacokinetic profile, which influences the concentration of the active drug, penicillin G, in the bloodstream over time. Key parameters for this assessment are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).
While the dorsogluteal intramuscular injection remains the most common administration site, studies have explored alternatives to potentially improve patient comfort and ensure consistent drug delivery. Below is a summary of available pharmacokinetic data from studies involving intramuscular and subcutaneous administration of this compound penicillin G. It is important to note that direct, head-to-head comparative studies for different intramuscular injection sites in humans are limited.
| Administration Site | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Key Findings |
| Intramuscular (Gluteal) | 1.2 million units | 130 | 9.6 | 19,330 | Standard administration site.[1] |
| Intramuscular (Site not specified) | 2.4 million units | 259 | 48 | 50,770 | Higher dose leads to higher peak concentration and overall exposure.[2] |
| Intramuscular (Ventrogluteal vs. Dorsogluteal) | Not Specified | Not Assessed | Not Assessed | Not Assessed | A study comparing pain perception found that injection in the ventrogluteal site was associated with significantly less pain at 1 and 3 minutes post-injection compared to the dorsogluteal site.[3] |
| Subcutaneous | Not Specified | Lower than IM | Longer than IM | Not Specified | Subcutaneous administration results in a lower peak concentration and a longer time to reach peak concentration, suggesting slower absorption compared to intramuscular injection.[4] The absorption half-life is significantly longer with subcutaneous administration.[4] |
Experimental Protocols
Accurate quantification of penicillin G in biological matrices is fundamental to pharmacokinetic studies. The following are summaries of established methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Penicillin G in Human Plasma
This is a highly sensitive and specific method for the quantification of penicillin G.
-
Sample Preparation:
-
Aliquots of human plasma are mixed with an internal standard (e.g., penicillin G-d7).
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).
-
The sample is vortexed and centrifuged to separate the supernatant.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for penicillin G and the internal standard are monitored for quantification.
-
Microbiological Assay of Penicillin G in Serum
This method relies on the antimicrobial properties of penicillin G to inhibit the growth of a susceptible microorganism.
-
Materials:
-
Test Organism: A susceptible strain of Staphylococcus aureus or Micrococcus luteus.
-
Culture Medium: Nutrient agar (B569324) or a similar suitable growth medium.
-
Standard Solutions: Penicillin G standards of known concentrations.
-
Serum Samples: Patient or subject serum to be tested.
-
-
Procedure (Cylinder-Plate Method):
-
A base layer of agar is poured into petri dishes and allowed to solidify.
-
A second layer of agar, seeded with the test organism, is poured over the base layer.
-
Once solidified, sterile cylinders (or wells) are placed on the agar surface.
-
The cylinders are filled with the standard penicillin G solutions and the test serum samples.
-
The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
The diameter of the zones of growth inhibition around each cylinder is measured.
-
A standard curve is generated by plotting the zone diameters of the standards against their known concentrations. The concentration of penicillin G in the serum samples is then determined from this curve.
-
Visualizations
Experimental Workflow for Bioequivalence Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the bioequivalence of this compound penicillin G administered at different sites.
Caption: Workflow for a bioequivalence study of this compound penicillin administration sites.
Mechanism of Action of Penicillin
This diagram outlines the molecular mechanism by which penicillin exerts its bactericidal effect.
Caption: Penicillin's mechanism of action via inhibition of bacterial cell wall synthesis.
References
A Comparative Guide to the Interspecies Pharmacokinetics of Benzathine Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of benzathine penicillin G across various species, offering a valuable resource for researchers and professionals in drug development and veterinary medicine. By presenting key pharmacokinetic parameters, detailed experimental methodologies, and a comparative look at alternative long-acting antibiotic formulations, this document aims to facilitate a deeper understanding of the interspecies variability of this critical drug and aid in the development of more effective and safer dosage regimens.
Interspecies Pharmacokinetic Profile of this compound Penicillin G
The following table summarizes the key pharmacokinetic parameters of penicillin G following the administration of its this compound salt in humans, cattle, swine, sheep, and goats. These values highlight the significant variability in drug disposition across species, a critical consideration for interspecies pharmacokinetic modeling and dose extrapolation.
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Human | 1.2 million IU (IM) | 0.03 - 0.05 | 12 - 48 | ~336 | Not consistently reported | |
| 2.4 million units (IM) | 0.259 | 48 | 189 | 50770 (ng·h/mL) | [1] | |
| Cattle | 9,000 U/kg (IM) | 0.58 | ~2 | 58 | Not specified | [2] |
| 8,800 U/kg (SC) | 0.44 | Not specified | Not specified | Not specified | [2] | |
| 24,000 U/kg (IM) | Initial peak at ~2h | ~2 | 58 | Not specified | [2] | |
| Swine | 33,000 IU/kg (IM, combined with procaine (B135) penicillin) | Higher than SC | Not specified | Not specified | Not specified | [3] |
| 100,000 IU/kg (IM, combined with procaine penicillin) | Higher than SC | Not specified | Not specified | Not specified | [3] | |
| Sheep | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Goats | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: IU = International Units, IM = Intramuscular, SC = Subcutaneous, Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the concentration-time curve. Data for sheep and goats are limited in the reviewed literature.
Comparative Pharmacokinetics of Alternative Long-Acting Antibiotics
Due to the limited availability of specific pharmacokinetic data for this compound penicillin G in some companion animals, this section provides a comparison with other long-acting antibiotic formulations commonly used in these species. This comparison offers valuable context for understanding the therapeutic options available.
| Species | Drug | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Dogs | Procaine Penicillin G | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| Long-acting Amoxicillin | 15 mg/kg (SC) | 4.31 | Not specified | ~7 | 37.8 | [6] | |
| Cefovecin (B1236667) | 8 mg/kg (SC) | 121 | 6.2 | 133 | 10400 | [3][7] | |
| Cats | Procaine Penicillin G | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| Cefovecin | 8 mg/kg (SC) | 141 | 2.0 | 166 | 22700 | [3] |
Detailed Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summarized methodologies representative of the key experiments cited.
Study Design for Bioequivalence in Humans
-
Design: Open-label, randomized, two-period, two-group crossover study.
-
Subjects: Healthy male volunteers.
-
Drug Administration: A single intramuscular injection of a test formulation and a reference product of this compound penicillin G (e.g., 1,200,000 IU), separated by a washout period of at least 5 months.
-
Sample Collection: Blood samples were collected at predetermined time points for over 500 hours post-administration.
-
Analytical Method: Penicillin G concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental analysis.
Population Pharmacokinetic Modeling in Food Animals (Cattle and Swine)
-
Data Source: Data were collated from previously published pharmacokinetic studies.
-
Animal Models: Diverse populations of cattle and swine were included.
-
Drug Administration: Various formulations of penicillin G were administered, including this compound penicillin G.
-
Modeling Approach: A nonlinear mixed-effect modeling approach was used to fit compartmental models with first-order absorption and elimination to plasma and tissue concentration data. A common model was a 3-compartment model with extra tissue compartments.
-
Covariates: The influence of factors such as body weight and age on pharmacokinetic parameters was investigated.
Pharmacokinetic Studies in Companion Animals (Dogs and Cats)
-
Animal Models: Healthy dogs and cats.
-
Drug Administration: A single subcutaneous injection of the long-acting antibiotic (e.g., cefovecin at 8 mg/kg).
-
Sample Collection: Blood samples were collected at various time points to determine plasma drug concentrations.
-
Analytical Method: Drug concentrations were measured using validated analytical methods.
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated to describe the absorption, distribution, and elimination of the drug.
Interspecies Pharmacokinetic Modeling Workflow
The process of interspecies pharmacokinetic modeling is a systematic approach to predict drug behavior across different species. The following diagram illustrates a typical workflow.
Caption: Workflow for interspecies pharmacokinetic modeling.
Comparison with Alternative Formulations
This compound penicillin G is a long-acting formulation designed to maintain therapeutic concentrations over an extended period.[8] An alternative long-acting formulation is procaine penicillin G , which provides a shorter duration of action (approximately 12 to 24 hours) but achieves higher peak plasma levels compared to the this compound salt.[9]
In companion animals, where long-acting injectable antibiotics are often preferred for compliance, other classes of drugs are more commonly used. Cefovecin , a third-generation cephalosporin, has a very long half-life in dogs (approximately 133 hours) and cats (approximately 166 hours), allowing for a single injection to provide therapeutic coverage for up to 14 days.[3][9] Long-acting amoxicillin formulations are also available and provide a sustained release profile, though typically with a shorter duration of action than cefovecin.[6]
The choice of a long-acting antibiotic depends on the target pathogen, the required duration of therapy, and the species being treated. While this compound penicillin G remains a cornerstone for specific indications in humans and some livestock, the pharmacokinetic profiles of alternatives like cefovecin make them more suitable for certain applications in veterinary medicine, particularly in companion animals.
References
- 1. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Disposition of penicillin G after administration of this compound penicillin G, or a combination of this compound penicillin G and procaine penicillin G in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. Pharmacokinetics of penicillin-G in ewes and cows in late pregnancy and in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of cefovecin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
A Comparative Guide to Impurity Profiling of Benzathine Penicillin G Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of impurities in various benzathine penicillin G (BPG) products. This compound penicillin G, a long-acting antibiotic, is crucial for treating bacterial infections like syphilis and preventing rheumatic heart disease.[1][2] Ensuring the quality and purity of BPG products is paramount for their safety and efficacy. This document outlines the common impurities, detailed experimental protocols for their identification and quantification, and a framework for presenting comparative data.
Understanding Impurities in this compound Penicillin G
Impurities in this compound penicillin G can originate from the manufacturing process or degradation over time.[3] Penicillin is sensitive to environmental factors like heat, moisture, and pH changes, which can lead to the formation of degradation products.[3] Common impurities and degradation products include:
-
Related Substances: These are compounds with a chemical structure similar to penicillin that may form during synthesis.[3]
-
Degradation Products: The hydrolysis of the β-lactam ring in penicillin G can lead to the formation of several degradation products, including:
-
Pharmacopeial Impurities: Various pharmacopeias list specific impurities that must be monitored, often designated by letters (e.g., Impurity C, D, E, G).[8][9][10][11]
A multinational study assessing 35 batches of BPG from 16 countries found that all samples met the U.S. Pharmacopeia requirements for content, and no breakdown products were detected, indicating a generally high quality of commercially available products.[1][12][13] However, for research and development purposes, a detailed comparative impurity profile is often necessary.
Comparative Data on this compound Penicillin G Impurities
The following table provides an illustrative template for presenting quantitative data from a comparative impurity analysis of different this compound penicillin G products. The data presented here is hypothetical and serves as an example of how to structure such a comparison.
| Impurity | Product A (% w/w) | Product B (% w/w) | Product C (% w/w) | Limit of Quantification (LOQ) (% w/w) |
| Benzylpenicilloic Acids | 0.12 | 0.08 | 0.15 | 0.02 |
| Penillic Acid of Benzylpenicillin | < LOQ | 0.05 | < LOQ | 0.02 |
| Impurity C | 0.07 | 0.10 | 0.06 | 0.01 |
| Impurity D | < LOQ | < LOQ | 0.03 | 0.01 |
| Total Impurities | 0.19 | 0.23 | 0.24 | - |
Experimental Protocols
A robust analytical method is essential for the accurate profiling of impurities. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[3]
Sample Preparation
-
Accurately weigh approximately 2 mg of the this compound penicillin G powder from each product.
-
Dissolve the powder in 1 mL of dimethylformamide (DMF).
-
Dilute the stock solution with de-ionized water to a nominal concentration of 0.2 mg/mL for analysis.[1]
HPLC Method for Impurity Profiling
This protocol is a representative example based on common practices for analyzing this compound penicillin G and its related substances.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) solution, with pH adjusted to 3.1 with phosphoric acid.[14]
-
Mobile Phase B: Methanol.[14]
-
-
Gradient Elution: A linear gradient elution is typically used to separate a wide range of impurities with different polarities.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detection: UV at 220 nm.[14]
-
Injection Volume: 20 µL.
Forced Degradation Studies
To understand the potential degradation pathways and to ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. These studies involve subjecting the BPG sample to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or slightly elevated (50-60°C).[15]
-
Base Hydrolysis: 0.1 M NaOH at room temperature.[15]
-
Oxidation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid sample at 60-80°C.[15]
-
Photostability: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Comparative Impurity Profiling
The following diagram illustrates the key steps in performing a comparative analysis of this compound penicillin G products.
References
- 1. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ues.pku.edu.cn [ues.pku.edu.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound Benzylpenicillin EP Impurity G - SRIRAMCHEM [sriramchem.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Quality of this compound penicillin G: A multinational cross‐sectional study [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validating Animal Models for Neurosyphilis Treatment: A Comparative Guide to Benzathine Penicillin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzathine penicillin and alternative treatments for neurosyphilis, with a focus on the validation of animal models. The rabbit model stands as the primary platform for investigating the pathophysiology of Treponema pallidum infection and for the preclinical evaluation of therapeutic agents. However, the unique challenge of neurosyphilis—the invasion of the central nervous system (CNS)—necessitates specific validation of these models and careful consideration of drug pharmacokinetics, particularly cerebro-spinal fluid (CSF) penetration.
The Rabbit Model: The Gold Standard for Syphilis Research
The rabbit model, particularly using New Zealand White rabbits, is the most established animal model for studying syphilis.[1] Infection with Treponema pallidum in rabbits mimics several aspects of human syphilis, including the development of chancres, dissemination of the spirochete, and the elicitation of a humoral immune response.
For neurosyphilis-specific studies, the model is adapted to ensure CNS involvement. This is typically achieved through:
-
Intracisternal Inoculation: Direct injection of T. pallidum into the cisterna magna. This method reliably produces CSF abnormalities, including pleocytosis (an increase in white blood cell count) and the presence of viable treponemes, mimicking early human neurosyphilis.
-
Intravenous Inoculation: High-dose intravenous injection of T. pallidum can also lead to CNS invasion, though the onset and severity of neurological signs may be more variable.[2]
Validation of this model for treatment studies relies on the quantifiable assessment of therapeutic efficacy through metrics such as the clearance of T. pallidum from the CSF, normalization of CSF parameters (e.g., white blood cell count), and changes in serological markers.
This compound Penicillin: Efficacious for Early Syphilis, Inadequate for Neurosyphilis
This compound penicillin G is the cornerstone of treatment for early syphilis. In the rabbit model of primary syphilis, it demonstrates rapid and effective clearance of treponemes from cutaneous lesions.[1] However, its utility in treating neurosyphilis is severely limited by its poor penetration across the blood-brain barrier.
Numerous studies have shown that standard intramuscular doses of this compound penicillin fail to achieve treponemicidal concentrations in the CSF.[3] This fundamental pharmacokinetic limitation renders it an inappropriate choice for treating CNS infection. Cases of treatment failure in human patients with neurosyphilis treated with this compound penicillin have been reported, further underscoring its inadequacy.[3][4][5]
Superior Alternatives for Neurosyphilis Treatment
Given the limitations of this compound penicillin, alternative therapeutic strategies are essential for managing neurosyphilis. The following sections detail the evidence supporting the use of aqueous penicillin G and ceftriaxone, drawing from both animal model and clinical data.
Aqueous Penicillin G: The Recommended Standard
High-dose intravenous aqueous crystalline penicillin G is the recommended treatment for neurosyphilis.[6][7] Unlike its this compound counterpart, this regimen achieves therapeutic concentrations in the CSF, enabling effective eradication of T. pallidum from the CNS.
Ceftriaxone: A Viable Alternative
Ceftriaxone, a third-generation cephalosporin, has emerged as a promising alternative for the treatment of neurosyphilis, particularly in patients with penicillin allergies. It exhibits excellent penetration into the CSF and has demonstrated efficacy in both animal models and human clinical studies.[8][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data from studies evaluating the efficacy of different treatment regimens for syphilis and neurosyphilis.
Table 1: Efficacy of this compound Penicillin in Early Syphilis (Rabbit Model)
| Parameter | This compound Penicillin G | Untreated Control |
| Time to Dark-Field Negativity | 1 day[1] | Persistently positive[1] |
| Mean Maximum Lesion Diameter (mm) | 8.4 ± 3.6[1] | 14.7 ± 1.91[1] |
| Ulceration | 0 of 66 lesions[1] | 62 of 66 lesions[1] |
| VDRL Titer (12 weeks post-infection) | Significantly lower than control[1] | Significantly higher than treated[1] |
Table 2: Cerebrospinal Fluid (CSF) Penicillin Concentrations
| Treatment Regimen | Detectable Penicillin in CSF |
| This compound Penicillin (2.4 or 7.2 million units) | No[10][11] |
| Aqueous Procaine Penicillin G (2.4 million units) | No[10][11] |
| High-Dose Aqueous Penicillin G (24 million units daily) | Yes[10][11] |
| Aqueous Penicillin G with Probenecid | Yes (highest concentrations)[10][11] |
Table 3: Comparative Efficacy of Ceftriaxone and Benzylpenicillin in Neurosyphilis (Human Studies)
| Outcome | Ceftriaxone | Benzylpenicillin |
| Serological Response at 6 months | 88%[8][9] | 82%[8][9] |
| Overall Clinical Response | 98%[9] | 76%[9] |
| Mean Hospital Stay (days) | 8.9[8][9] | 13.8[8][9] |
Experimental Protocols
Neurosyphilis Induction in the Rabbit Model (Intracisternal Inoculation)
-
Animal Model: Adult male New Zealand White rabbits.
-
Inoculum Preparation: Treponema pallidum (Nichols strain) is propagated in rabbit testes. A suspension of freshly harvested treponemes is prepared in saline.
-
Anesthesia: Rabbits are anesthetized.
-
Inoculation: A needle is inserted into the cisterna magna, and a small volume of CSF is withdrawn to confirm correct placement. The prepared T. pallidum suspension is then slowly injected.
-
Monitoring: Animals are monitored for the development of clinical signs. CSF is collected at regular intervals to assess for pleocytosis and the presence of treponemes. Serological tests (VDRL, RPR) are performed on blood samples.
Assessment of Treatment Efficacy in the Neurosyphilis Rabbit Model
-
Treatment Initiation: Once CSF abnormalities are confirmed, treatment is initiated with the test compound(s).
-
CSF Analysis: Serial CSF samples are collected to determine the rate of treponemal clearance (e.g., by rabbit infectivity testing or PCR) and the resolution of pleocytosis.
-
Serological Monitoring: Blood samples are collected to monitor changes in VDRL/RPR titers.
-
Histopathology: At the end of the study, brain and spinal cord tissues are collected for histopathological examination to assess the extent of inflammation and tissue damage.
Visualizing Experimental Workflows and Logical Relationships
Caption: Experimental workflow for validating neurosyphilis treatments in a rabbit model.
Caption: Logical relationship for neurosyphilis treatment selection based on CSF penetration.
References
- 1. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treponema pallidum strain-specific differences in neuroinvasion and clinical phenotype in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosyphilis after treatment of latent syphilis with this compound penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Failure of penicillin G this compound in the treatment of neurosyphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurosyphilis, Ocular Syphilis, and Otosyphilis - STI Treatment Guidelines [cdc.gov]
- 7. Neurosyphilis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 9. Ceftriaxone compared with benzylpenicillin in the treatment of neurosyphilis in France: a retrospective multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin concentrations in cerebrospinal fluid after different treatment regimens for syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
assessing the impact of particle size distribution on the bioavailability of benzathine penicillin G
A comparative analysis of commercially available Benzathine Penicillin G (BPG) formulations reveals significant variations in particle size distribution, a key determinant of the drug's dissolution rate and subsequent bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the impact of particle size on the pharmacokinetic profile of BPG, supported by experimental data and detailed methodologies.
This compound penicillin G is a long-acting penicillin administered intramuscularly as a crystalline suspension. Its therapeutic efficacy is highly dependent on the slow dissolution of the penicillin G salt from the injection site, which in turn is governed by the surface area of the drug particles. Consequently, the particle size distribution of the BPG crystals is a critical quality attribute that can significantly influence the rate and extent of drug absorption, ultimately affecting the safety and efficacy of the treatment.
Comparative Analysis of Particle Size Distribution
A multinational cross-sectional study assessing the quality of various commercial BPG products revealed considerable differences in their particle size distributions. The following table summarizes the particle size parameters (D10, D50, and D90) for a selection of BPG batches from different manufacturers, illustrating the existing variability in the market.[1]
| Manufacturer | Mean D10 (µm) | Mean D50 (µm) | Mean D90 (µm) | Specific Surface Area (m²/g) |
| Manufacturer A | 2.9 ± 0.4 | 12.5 ± 3.7 | 32.1 ± 10.1 | 1.03 ± 0.08 |
| Manufacturer B | 5.3 ± 2.1 | 24.4 ± 8.6 | 55.4 ± 16.9 | 0.62 ± 0.29 |
D10, D50, and D90 represent the particle size below which 10%, 50%, and 90% of the particles, by volume, are found. Data is presented as mean ± standard deviation.[1]
These significant differences in particle size between brands may explain the observed variability in clinical experiences and pharmacokinetic profiles.[1] Formulations with a smaller median particle size (D50) and a larger specific surface area are expected to exhibit a faster dissolution rate, potentially leading to a higher peak plasma concentration (Cmax) and a shorter time to reach that peak (Tmax). Conversely, formulations with larger particles and a smaller surface area would likely have a slower dissolution rate, resulting in a lower Cmax, a delayed Tmax, and a more prolonged duration of therapeutic plasma concentrations.
Impact on Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) |
| Test Formulation | 97.75 | 48 (median) | 91.15 | 87.98 |
| Reference Formulation | 100 | 48 (median) | 100 | 100 |
Data presented as a ratio of the test formulation to the reference formulation. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, AUC₀₋t is the area under the plasma concentration-time curve from time zero to the last measurable concentration, and AUC₀₋inf is the area under the curve extrapolated to infinity.
Although this particular study concluded that the two formulations were bioequivalent, the principle remains that variations in physical characteristics like particle size can lead to statistically significant differences in these pharmacokinetic parameters. The United States Food and Drug Administration (FDA) draft guidance on penicillin G this compound emphasizes the importance of particle size distribution for establishing bioequivalence, recommending in vitro characterization studies to support product quality.[2]
Experimental Protocols
Particle Size Distribution Analysis
The following is a typical experimental protocol for determining the particle size distribution of BPG powder for injection, based on methodologies described in the literature.[1]
Objective: To determine the particle size distribution (D10, D50, and D90) of this compound Penicillin G powder.
Materials:
-
This compound Penicillin G powder for injection
-
Dispersant (e.g., deionized water with a suitable surfactant)
-
Laser diffraction particle size analyzer
Procedure:
-
Sample Preparation: An accurately weighed amount of BPG powder is suspended in a known volume of the dispersant.
-
Dispersion: The suspension is subjected to sonication to ensure the dispersion of any aggregated particles.[1]
-
Measurement: The dispersed sample is introduced into the laser diffraction particle size analyzer.
-
Data Analysis: The instrument measures the light scattering pattern created by the particles and calculates the particle size distribution. The D10, D50, and D90 values are recorded.
-
Replicates: The measurement is repeated for multiple aliquots from the same vial and for multiple vials from the same batch to ensure reproducibility.
In Vivo Bioavailability Study
The following protocol outlines a typical in vivo study to assess the bioavailability of a BPG formulation in healthy human volunteers, as described in bioequivalence studies.[3]
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound Penicillin G formulation after intramuscular administration.
Study Design:
-
An open-label, randomized, two-period, two-group crossover study.[3]
-
A washout period of at least 5 months between doses is required due to the long half-life of the drug.[3]
Subjects:
-
Healthy male volunteers.
-
Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.
Procedure:
-
Dosing: A single intramuscular injection of the BPG formulation is administered to each subject.
-
Blood Sampling: Blood samples are collected at predetermined time points for over 500 hours post-dose to capture the complete pharmacokinetic profile.[3]
-
Plasma Analysis: The concentration of penicillin G in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC)-UV method.[3]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using a standard non-compartmental approach.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Quality of this compound penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Benzathine Disposal
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical compounds like benzathine is not just a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Principle: Environmental Protection
The primary rule for this compound disposal is to prevent its entry into the environment. Discharge into sewer systems or drains is strictly prohibited.[1][2] Improper disposal can have far-reaching consequences, and therefore, all waste must be managed in accordance with applicable laws and regulations.[1]
Standard Disposal Procedure for this compound Waste
The recommended method for disposing of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and safe destruction of the compound.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, it is crucial to be equipped with the appropriate PPE. This includes:
-
Waste Collection:
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal service to arrange for the pickup and destruction of the this compound waste.
-
Handling and Disposal of Spills
In the event of a this compound spill, immediate and correct action is necessary to prevent contamination and exposure.
-
Ensure Safety:
-
Containment:
-
Cleanup:
-
For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[2]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Disposal of Contaminated Packaging
Properly handling contaminated packaging is a critical step in the disposal process.
-
Triple Rinsing: Containers can be triple rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Landfill/Incineration: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option.[1]
Disposal of Unused or Leftover this compound Medication
For unused or expired this compound medication, such as in a clinical research setting:
-
Do Not Discard: Do not throw the medicine down the drain or in the trash.[5]
-
Return to Pharmacy: The recommended procedure is to return any leftover antibiotics to a pharmacy for proper disposal.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzathine
Essential Safety and Handling Guide for Benzathine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure a safe laboratory environment.
Hazard and Control Summary
While specific occupational exposure limits for this compound have not been established, the compound is recognized as hazardous.[1] It is harmful if swallowed and can cause allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation.[1][2] A summary of hazards and the necessary engineering and personal controls are outlined below.
| Hazard Category | Route of Exposure | Potential Health Effects | Required Engineering & Personal Controls |
| Respiratory Sensitizer | Inhalation | May cause allergy or asthma symptoms or breathing difficulties.[1][3] | Handle in a chemical fume hood or other ventilated enclosure.[4][5] Use a NIOSH/MSHA or EN 149 approved respirator.[1][6] |
| Skin Sensitizer | Skin Contact | May cause an allergic skin reaction.[3] | Wear compatible chemical-resistant gloves and a lab coat or other protective clothing.[1][6] |
| Acute Toxicity | Ingestion | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling.[2] |
| Eye Irritant | Eye Contact | Potential for irritation. | Wear appropriate protective eyeglasses or chemical safety goggles.[1][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following equipment must be used when handling this compound.
-
Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of the powder.[1][6] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4][5]
-
Hand Protection : Wear compatible chemical-resistant gloves to prevent skin contact.[1][6] While specific breakthrough data for this compound is not widely available, nitrile gloves are a common choice for handling powders and preparing solutions in a laboratory setting. Always inspect gloves for tears or holes before use.
-
Eye Protection : Use chemical safety goggles or glasses that conform to OSHA or EN 166 standards to protect against dust particles and splashes.[1][6]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin exposure.[6] For larger quantities, disposable coveralls may be necessary.[7] Contaminated clothing must be removed promptly and washed before reuse.[1][6]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a safety shower and eye wash station are unobstructed and functional.[1][4]
-
Prepare all necessary equipment and materials inside a chemical fume hood to contain any dust.
-
Don all required PPE as specified above.
2. Handling this compound Powder:
-
Handle this compound in a well-ventilated place, avoiding the formation of dust and aerosols.[2]
-
When weighing, use a balance inside a fume hood or a ventilated balance enclosure.
-
Use non-sparking tools to prevent ignition sources.[2]
-
Avoid all personal contact, including inhalation and ingestion.[1][7]
3. Post-Handling and Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Decontaminate all work surfaces and equipment.
-
Carefully remove PPE, avoiding self-contamination, and dispose of it as outlined in the disposal plan below.
Emergency Procedures: this compound Spill Response
In the event of a spill, follow these procedures immediately. Evacuate unnecessary personnel and ensure the area is well-ventilated.[2][4]
Caption: this compound Spill Response Workflow.
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance. Do not discharge this compound or its solutions into sewer systems or drains.[1][2]
1. Waste Collection:
-
All materials contaminated with this compound, including used PPE (gloves, masks), paper towels, and absorbent materials, must be collected as hazardous chemical waste.[8]
-
Place these materials in a dedicated, clearly labeled, and sealed container.[1][2]
2. Unused/Expired this compound:
-
Unused or waste this compound must be disposed of as hazardous chemical waste.[2]
-
Do not mix with other incompatible waste streams.
3. Disposal Method:
-
Arrange for disposal through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][3]
4. Empty Containers:
-
Empty containers may retain product residue.
-
These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if permitted by local regulations.[2]
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. blastone.com [blastone.com]
- 5. IFA - Occupational exposure limit values (OELs): Binding occupational exposure limit values (OELs) of the European Commission [dguv.de]
- 6. occusafeinc.com [occusafeinc.com]
- 7. mechanix.com [mechanix.com]
- 8. scandiagear.com [scandiagear.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
